2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYRLHBOMEIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693090 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-93-3 | |
| Record name | 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde (CAS No. 885278-93-3), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines plausible synthetic routes with mechanistic justifications, and provides predicted spectroscopic data for characterization. Furthermore, it explores the significant role of the 2-aryl-thiazole-4-carbaldehyde scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into numerous clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] The 2-aryl-thiazole-4-carbaldehyde motif, in particular, serves as a versatile synthetic intermediate, offering three key points for diversification: the aryl ring, the thiazole core, and the reactive aldehyde functionality. This compound embodies this potential, combining the established biological relevance of the 2-phenylthiazole core with a protected phenol and a formyl group, making it an attractive starting point for library synthesis and lead optimization.[3]
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is critical for its effective use in a research setting. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 885278-93-3 | [4] |
| Molecular Formula | C₁₇H₁₃NO₂S | [4] |
| Molecular Weight | 295.36 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]-1,3-thiazole-4-carbaldehyde | [4] |
| Storage Conditions | Store at 0-8 °C | [3] |
Safety and Handling: According to the Safety Data Sheet for this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling.[5] Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.
Synthetic Pathways and Methodologies
Proposed Synthetic Workflow
The synthesis can be envisioned in three primary stages:
-
Formation of the Thioamide: Preparation of 4-(benzyloxy)thiobenzamide from the corresponding nitrile or benzaldehyde.
-
Hantzsch Thiazole Synthesis: Cyclization of the thioamide with a 3-halo-2-oxopropanal equivalent to form the thiazole ring. A more practical approach involves using a precursor that can be readily converted to the 4-formyl group, such as ethyl 2-chloroacetoacetate, followed by subsequent transformations.
-
Final Functional Group Manipulation: Oxidation of a 4-hydroxymethyl group or formylation of the pre-formed thiazole ring to yield the target aldehyde. The most direct route involves the oxidation of the corresponding alcohol, (2-(4-(benzyloxy)phenyl)thiazol-4-yl)methanol, which is commercially available.[6]
Detailed Experimental Protocol (Route A: Oxidation)
This protocol is based on the likely final step in the manufacturing of the target compound, leveraging the commercially available alcohol precursor.[6] This method is often preferred due to its high selectivity and mild conditions.
Step 1: Oxidation of (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol
-
Reaction Setup: To a stirred solution of (2-(4-benzyloxy)phenyl)thiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M), add activated manganese dioxide (MnO₂, ~10 eq). The use of a large excess of freshly activated MnO₂ is crucial for driving the reaction to completion.
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.[7]
Causality Behind Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively solubilizes the organic substrate while being compatible with the solid oxidant.
-
Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the thiazole ring.[7]
-
Purification: Filtration through Celite is a standard and effective method for removing fine solid particulates like MnO₂. Silica gel chromatography is the gold standard for purifying moderately polar organic compounds.
Spectroscopic Characterization
While a complete, published experimental spectrum for this specific molecule is elusive, a reliable prediction can be made based on data from structurally similar compounds and established spectroscopic principles.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts (δ) for the key protons and carbons of the target molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H | ~10.1 - 9.9 | Aldehyde proton (CHO), singlet. Expected to be highly deshielded.[8] |
| ¹H | ~8.2 - 8.0 | Thiazole H-5 proton, singlet. The electron-withdrawing effect of the adjacent formyl group causes a significant downfield shift. |
| ¹H | ~7.9 - 7.7 | Aromatic protons on the phenyl ring ortho to the thiazole (2H, doublet). |
| ¹H | ~7.5 - 7.3 | Aromatic protons of the benzyl group (5H, multiplet). |
| ¹H | ~7.1 - 7.0 | Aromatic protons on the phenyl ring meta to the thiazole (2H, doublet). |
| ¹H | ~5.2 - 5.1 | Benzylic protons (-O-CH₂-Ph), singlet. |
| ¹³C | ~192 - 190 | Aldehyde carbonyl carbon (CHO).[8] |
| ¹³C | ~170 - 168 | Thiazole C-2 carbon, attached to the phenyl ring. |
| ¹³C | ~162 - 160 | Phenyl C-4 carbon, attached to the benzyloxy group. |
| ¹³C | ~155 - 153 | Thiazole C-4 carbon, attached to the aldehyde. |
| ¹³C | ~136 - 135 | Phenyl C-1 of the benzyl group. |
| ¹³C | ~130 - 127 | Aromatic carbons of the phenyl and benzyl rings. |
| ¹³C | ~125 - 123 | Thiazole C-5 carbon. |
| ¹³C | ~116 - 114 | Phenyl carbons ortho and meta to the benzyloxy group. |
| ¹³C | ~71 - 70 | Benzylic carbon (-O-CH₂-Ph). |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 - 1685 | Strong | Aldehyde C=O stretch (Conjugated) |
| ~1610, ~1580, ~1500 | Medium | C=C and C=N stretching vibrations of the aromatic and thiazole rings[9] |
| ~1250 | Strong | Aryl-O-C (ether) asymmetric stretch |
| ~1100 | Medium | C-O stretch of the benzyl ether |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 295. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) and cleavage of the thiazole ring.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing biologically active molecules.[3] The 2-phenylthiazole core is a well-established pharmacophore in modern drug discovery.
Anticancer Drug Development
Numerous studies have demonstrated the potent anticancer activity of 2-phenylthiazole derivatives.[2][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][11] The aldehyde group of the title compound is a key handle for derivatization, allowing for the synthesis of imines, hydrazones, and other functionalities that can modulate biological activity and target engagement.
Antifungal and Antimicrobial Agents
The 2-phenylthiazole scaffold is also present in potent antifungal agents.[12] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[12] The aldehyde can be elaborated into structures that mimic the natural substrate of CYP51, leading to potent and selective inhibitors. Derivatives have also shown promise as antibacterial and anthelmintic agents.[13]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its constituent parts—the 2-phenylthiazole core, the protected phenol, and the reactive aldehyde—provide a robust platform for the synthesis of diverse compound libraries. The synthetic routes are accessible through well-established organic chemistry reactions, and the compound's structure can be reliably confirmed using standard spectroscopic techniques. Researchers in oncology, infectious diseases, and other therapeutic areas can utilize this building block to accelerate the discovery of novel, potent, and selective therapeutic agents.
References
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.
- Safety Data Sheet - this compound. Combi-Blocks.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed.
- Supporting Information for public
- Vilsmeier-Haack Reaction. Book chapter.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Supporting Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. SynArchive.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- A Review On Thiazole As Anticancer Agents. Neliti.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Hantzsch thiazole synthesis.
- Supporting Information file. The Royal Society of Chemistry.
- A comprehensive review on Thiazole based Conjug
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Infrared and Raman spectroscopic studies of 2-hydroxy-3,4-dimethoxybenzaldehyde.
- Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.
- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents.
- 2-(4-(Benzyloxy)Phenyl)-N-(2-(Piperidinyl-1 base)Ethyl)The formamide preparation method and applications of thiazole 4.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar.
- An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1.
- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave online.
- Synthesis of 2-(2-hydroxyphenyl)-benzothiazole.
- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
- 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. PubChem.
- United States Patent.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 885279-89-0 Cas No. | (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol | Matrix Scientific [matrixscientific.com]
- 7. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular intermediates is paramount to the successful development of novel functional molecules. Among the vast array of heterocyclic scaffolds, the thiazole ring holds a position of significant importance due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a prime example of a meticulously designed synthetic building block, integrating three key functional motifs: a reactive carbaldehyde, a biologically significant 2-phenyl-thiazole core, and a protective benzyloxy group.
This compound serves as a versatile intermediate, primarily leveraged in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is a confluence of features that impart both chemical reactivity and the potential for diverse biological interactions. The aldehyde group acts as a crucial synthetic handle for elaboration into more complex structures, while the thiazole moiety is a well-established pharmacophore known for a wide spectrum of therapeutic activities, including anticancer and anti-inflammatory properties.[2][3][4] This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, offering a comprehensive resource for researchers in drug discovery and materials science.
Core Physicochemical Characteristics
The utility of a chemical compound in synthetic and biological applications is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, reactivity, and pharmacokinetic profile. The known properties of this compound are summarized below.
| Property | Value / Description | Source |
| CAS Number | 885278-93-3 | [2][5] |
| Molecular Formula | C₁₇H₁₃NO₂S | [2][5] |
| Molecular Weight | 295.36 g/mol | [2][5] |
| Appearance | Pale yellow solid | [2] |
| Purity | Typically ≥ 96% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| Lipophilicity | The benzyloxy group enhances lipophilicity compared to analogues with more polar substituents like hydroxyl or amino groups.[6] | - |
Molecular Structure Visualization
The arrangement of the phenyl, thiazole, and benzyloxy groups dictates the molecule's steric and electronic properties.
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 2,4-disubstituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. For this compound, a logical synthetic route involves the condensation of 4-(benzyloxy)thiobenzamide with a 3-halo-2-oxopropanal equivalent .
Caption: General synthetic workflow for the target compound.
Exemplary Synthesis Protocol
This protocol is a representative methodology based on standard procedures for thiazole synthesis.[7]
-
Preparation of 4-(Benzyloxy)thiobenzamide:
-
To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in an anhydrous solvent like toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude thioamide by column chromatography or recrystallization.
-
-
Cyclocondensation to form the Thiazole Ring:
-
Dissolve the purified 4-(benzyloxy)thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add an equivalent of an α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a protected version thereof, to the solution.
-
Reflux the mixture for 3-6 hours. The reaction involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
After cooling, the product may precipitate. If not, the solvent is removed, and the residue is purified by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product, this compound.
-
Chemical Reactivity
The compound's reactivity is a composite of its three main functional groups:
-
Aldehyde Group: This is the most reactive site for synthetic elaboration. It readily undergoes nucleophilic addition reactions, Wittig reactions, and condensation with amines to form Schiff bases (imines), which are themselves valuable intermediates for generating diverse compound libraries.[8] It can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.
-
Thiazole Ring: As an aromatic heterocycle, the thiazole ring is relatively stable. The sulfur and nitrogen atoms can act as ligands for metal coordination. While the ring can undergo electrophilic aromatic substitution, the aldehyde group is electron-withdrawing, which deactivates the ring towards such reactions.
-
Benzyloxy Group: This ether linkage serves as a robust protecting group for the phenolic hydroxyl. Its primary role is to increase lipophilicity and prevent unwanted reactions at the phenolic oxygen.[6] It can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C) to unmask the phenol, enabling further functionalization at this position, a common strategy in late-stage drug modification.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic or material applications.[2]
Medicinal Chemistry Keystone
The thiazole nucleus is a privileged structure in drug discovery, known to impart a wide range of biological activities.[3][4][9] This compound serves as a starting point for developing novel agents targeting various diseases.
-
Anticancer and Anti-inflammatory Agents: The 2-phenyl-thiazole motif is present in numerous compounds investigated for anticancer and anti-inflammatory properties.[2] Researchers can utilize the aldehyde functionality to synthesize a library of imines, hydrazones, or other derivatives for high-throughput screening against cancer cell lines or inflammatory targets.
-
Neurodegenerative Disease Research: Structurally related benzothiazole derivatives have been designed as potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating Parkinson's disease.[10] The core structure of this compound provides a template that can be modified to explore inhibitors of similar neurological targets.
-
Antimicrobial Development: Thiazole derivatives have a long history as antimicrobial agents.[11] This scaffold can be elaborated to generate new compounds for testing against drug-resistant bacterial and fungal strains.
Caption: Role as a precursor in a typical drug discovery workflow.
Materials Science
The conjugated π-system spanning the phenyl and thiazole rings suggests potential utility in the development of organic materials. The aldehyde group can be used to polymerize or anchor the molecule to surfaces, making it a candidate for creating novel dyes, pigments, or organic semiconductors.[2][8]
Analytical Characterization Profile
unambiguous identification and quality control of this compound rely on standard spectroscopic techniques. While specific experimental data is proprietary to manufacturers, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region of δ 9.9-10.1 ppm. The thiazole proton will appear as a singlet around δ 8.2-8.5 ppm. The benzylic methylene protons (O-CH₂) should be visible as a sharp singlet around δ 5.1-5.4 ppm. The aromatic protons of the two phenyl rings will resonate as a series of doublets and multiplets between δ 6.9 and 8.0 ppm.[6][10][12]
-
¹³C NMR: The aldehyde carbon (C=O) is expected to have a chemical shift around δ 190-192 ppm. The carbons of the thiazole and phenyl rings will appear in the δ 110-165 ppm range. The benzylic carbon (O-CH₂) typically resonates around δ 70 ppm.[6][10][12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch at approximately 1690-1710 cm⁻¹.
-
Bands corresponding to aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.
-
The C-O-C ether stretch will be visible around 1220-1250 cm⁻¹.
-
Absorptions for the C=N and C-S bonds of the thiazole ring are also expected.[11][12][13]
-
-
Mass Spectrometry (MS):
Conclusion and Future Outlook
This compound is more than a mere chemical; it is a strategically designed platform for innovation. Its physicochemical properties make it a stable, versatile intermediate, while its chemical architecture provides multiple avenues for synthetic modification. The convergence of a reactive aldehyde handle, a privileged thiazole scaffold, and a modifiable benzyloxy group makes it an exceptionally valuable tool for researchers. Its application extends from the synthesis of potential new therapeutics for cancer, inflammation, and neurodegenerative disorders to the creation of novel organic materials. As the demand for sophisticated and functionally diverse molecules grows, the importance of such well-designed building blocks will continue to increase, paving the way for future discoveries in science and medicine.
References
- An, T. N. M., & Lee, K. D. (2014). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(3), 857-862.
- Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1246.
- ResearchGate. shows NMR spectral data (δ, ppm).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811.
- Kumar, R., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(41), 37685–37711.
- Supporting Information for a chemical synthesis publication.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385.
- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479.
- Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity. Pharmaceutical Sciences.
- Hassan, F. A., Saeed, Z. S., & Ahmad, S. M. (2011). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 14(1), 1-6.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- FooDB. Showing Compound Thiazole (FDB000907).
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479.
- Al-Ostath, A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(48), 45963–45976.
- PubChem. Benzaldehyde, 4-(phenylmethoxy)-.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 9. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde: Molecular Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a cornerstone in numerous natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1)[1]. The unique electronic properties of the thiazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of biologically active molecules[1][2][3]. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1][2][4][5].
This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the reactive carbaldehyde group at the 4-position of the thiazole ring allows for a wide array of chemical transformations, making it a valuable precursor for creating diverse chemical libraries for drug screening. The 2-aryl substitution, specifically the 4-benzyloxyphenyl group, provides a handle for modulating the lipophilicity and steric bulk of the final compounds, which can significantly influence their pharmacokinetic and pharmacodynamic profiles[6]. This compound is particularly noted for its application in the development of novel agents targeting cancer and inflammatory diseases[7].
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a central thiazole ring, substituted at the 2-position with a 4-benzyloxyphenyl group and at the 4-position with a carbaldehyde (formyl) group.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃NO₂S | [8] |
| Molecular Weight | 295.36 g/mol | [8] |
| CAS Number | 885278-93-3 | [8] |
| Appearance | Pale yellow solid | Chem-Impex |
| Alternate Name | 4-Thiazolecarboxaldehyde, 2-[4-(phenylmethoxy)phenyl]- | [8] |
The benzyloxy group enhances the lipophilicity of the molecule, which can be a critical factor in its ability to cross cellular membranes[6]. The aldehyde functional group is a versatile chemical handle for various synthetic transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the elaboration of the core structure into a diverse range of derivatives[2].
Synthesis of this compound: A Methodological Approach
Step 1: Hantzsch Thiazole Synthesis of [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. In this case, the required thioamide is 4-(benzyloxy)benzothioamide, and the α-haloketone is 1,3-dichloroacetone.
Experimental Protocol:
-
Preparation of 4-(Benzyloxy)benzothioamide: 4-(Benzyloxy)benzonitrile is treated with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a suitable solvent like toluene or pyridine. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization. The causality behind this choice is the well-established thionation of nitriles or amides using these reagents to efficiently generate the corresponding thioamides.
-
Hantzsch Cyclization: To a solution of 4-(benzyloxy)benzothioamide (1 equivalent) in a solvent such as ethanol or isopropanol, 1,3-dichloroacetone (1.1 equivalents) is added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base like sodium bicarbonate solution. The resulting precipitate, [2-(4-benzyloxy-phenyl)-thiazol-4-yl]-methanol, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Mechanistic Insights: The Hantzsch synthesis proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dichloroacetone directly leads to the formation of the 4-(chloromethyl)thiazole intermediate, which is then hydrolyzed in situ or during the work-up to the corresponding 4-hydroxymethylthiazole derivative.
Caption: Hantzsch synthesis workflow for the precursor alcohol.
Step 2: Oxidation to this compound
The final step is the selective oxidation of the primary alcohol, [2-(4-benzyloxy-phenyl)-thiazol-4-yl]-methanol, to the corresponding aldehyde. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, as it is known to selectively oxidize allylic and benzylic-type alcohols[9].
Experimental Protocol:
-
Reaction Setup: [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol (1 equivalent) is dissolved in a suitable solvent like chloroform or dichloromethane. Activated manganese dioxide (5-10 equivalents by weight) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Causality and Mechanistic Insights: Manganese dioxide is a heterogeneous oxidizing agent, and the reaction occurs on the surface of the solid. The selectivity for the primary alcohol is high, leaving other functional groups in the molecule intact. This method is advantageous due to its mild conditions and simple work-up procedure.
Caption: Oxidation of the precursor alcohol to the final aldehyde.
Structural Characterization and Spectral Data Interpretation
The unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While the actual spectra are not provided in the search results, we can predict the expected spectral features based on the analysis of closely related structures[9][11][12].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.
-
Aldehyde Proton: A characteristic singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Thiazole Proton: The proton at the 5-position of the thiazole ring (H-5) is expected to appear as a singlet around δ 8.0-8.3 ppm.
-
Aromatic Protons: The protons of the 4-benzyloxyphenyl group and the benzyl group will appear in the aromatic region (δ 6.9-7.9 ppm). The protons on the 4-benzyloxyphenyl ring will likely appear as two doublets due to para-substitution. The five protons of the benzyl group will show a more complex multiplet pattern.
-
Methylene Protons: The two protons of the benzylic methylene group (-OCH₂-) are expected to appear as a singlet around δ 5.1-5.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.
-
Thiazole Carbons: The carbons of the thiazole ring are expected to appear in the aromatic region, with C-2 and C-4 being more downfield (δ ~160-170 ppm) due to their attachment to heteroatoms and substituents, while C-5 will be more upfield.
-
Aromatic Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region (δ ~115-160 ppm).
-
Methylene Carbon: The benzylic methylene carbon (-OCH₂-) is expected to appear around δ 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.
-
C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band corresponding to the C-O stretching of the benzyl ether is expected around 1220-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Potential Applications in Drug Discovery and Materials Science
As a versatile synthetic intermediate, this compound is a valuable starting material for the synthesis of a wide range of compounds with potential biological activities and material properties.
Medicinal Chemistry Applications
The thiazole nucleus is a well-established pharmacophore in numerous clinically used drugs. Derivatives of 2-phenylthiazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents[1][4][5][13].
-
Anticancer Agents: The 2-phenylthiazole scaffold has been incorporated into compounds designed to inhibit various cancer-related targets. The aldehyde functionality of the title compound can be readily converted into various pharmacophoric groups, such as amides, hydrazones, and other heterocyclic rings, to explore structure-activity relationships (SAR) for potent and selective anticancer activity[13].
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade. The ability to easily modify the 4-position of the thiazole ring allows for the optimization of interactions with the target protein's active site, potentially leading to the discovery of novel anti-inflammatory drugs[4].
Caption: Role of the title compound in a drug discovery workflow.
Materials Science Applications
The conjugated π-system of the 2-phenylthiazole core suggests potential applications in materials science. The unique electronic properties imparted by the thiazole ring can be harnessed in the development of novel organic materials, such as dyes and pigments[7]. The aldehyde functionality can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical reactivity and its potential as a building block for the synthesis of novel compounds with valuable biological and material properties. This guide has provided a detailed overview of its molecular structure, a plausible and well-reasoned synthetic pathway, and an interpretation of its expected spectral characteristics. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to further explore the rich chemical and biological landscape of thiazole derivatives.
References
- Subramanian, A. P., Samiyappan, R., Anitha, B., Ayyadurai, G. K., & Rajendran, J. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal.
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2565-2572.
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.
- Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14158-14173.
- PubMed. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
- Khan, M. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459.
- Unsalan, O., et al. (2018). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 1157, 497-506.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- Deshmukh, M. B., et al. (2011). Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. E-Journal of Chemistry, 8(2), 703-706.
- Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130173.
- PubChemLite. (n.d.). 2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde.
Sources
- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 2. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde: A Predictive and Methodological Guide
Molecular Structure and Rationale for Spectroscopic Analysis
The structural integrity of synthetic intermediates is paramount in drug discovery and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's constitution and purity. The target compound, 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde (Molecular Formula: C₁₇H₁₃NO₂S, Molecular Weight: 295.36 g/mol ), possesses several key structural features amenable to spectroscopic elucidation: a substituted phenyl ring, a benzyloxy ether linkage, a thiazole heterocycle, and an aldehyde functional group.[6] Each of these moieties will produce characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Similar aldehyde protons on heterocyclic rings are found in this region. |
| Thiazole-H | 8.1 - 8.3 | Singlet (s) | 1H | Protons on thiazole rings typically appear in the aromatic region, with their exact shift influenced by substituents.[2] |
| Phenyl-H (ortho to thiazole) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing effect of the thiazole ring. |
| Phenyl-H (ortho to benzyloxy) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are shielded by the electron-donating effect of the benzyloxy group. |
| Benzyl-CH₂ | 5.1 - 5.3 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to an oxygen atom, causing a downfield shift. This is a characteristic peak for a benzyloxy moiety.[7] |
| Benzyl-Phenyl-H | 7.3 - 7.5 | Multiplet (m) | 5H | The five protons of the terminal phenyl ring will appear as a complex multiplet in the aromatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale and Comparative Insights |
| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |
| Thiazole C=N | 165 - 170 | The carbon atom of the imine-like bond within the thiazole ring.[4] |
| Thiazole C-S | 150 - 155 | The carbon atom adjacent to the sulfur in the thiazole ring. |
| Phenyl C (para to thiazole) | 160 - 163 | This carbon is attached to the electron-donating benzyloxy group, leading to a downfield shift. |
| Thiazole C-CHO | 145 - 150 | The carbon of the thiazole ring bearing the aldehyde group. |
| Aromatic & Thiazole CHs | 115 - 138 | The remaining aromatic and thiazole carbons will appear in this range. Specific assignments would require 2D NMR techniques. |
| Benzyl-CH₂ | 69 - 72 | The methylene carbon of the benzyl group, shifted downfield by the adjacent oxygen.[7] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (for validation): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium | C-H stretch (Fermi doublet) |
| C=O (aldehyde) | 1680-1700 | Strong | C=O stretch |
| C=N (thiazole) | 1600-1630 | Medium | C=N stretch[8] |
| C=C (aromatic) | 1450-1600 | Medium to Strong | C=C stretch |
| C-O (ether) | 1230-1270 | Strong | Asymmetric C-O-C stretch |
| C-H (aromatic) | 3030-3100 | Medium | C-H stretch |
| C-H (alkane) | 2850-2960 | Medium | C-H stretch (from CH₂) |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 600 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion.
-
[M+H]⁺: Expected at a mass-to-charge ratio (m/z) of 296.07, corresponding to the molecular formula C₁₇H₁₄NO₂S⁺.
Under harsher ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern would emerge.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment | Rationale |
| 295 | [M]⁺ | Molecular ion |
| 266 | [M-CHO]⁺ | Loss of the formyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group[9] |
| 194 | [M-C₇H₇]⁺ | Loss of the benzyl group |
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (ESI-MS):
-
Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquire the spectrum in positive ion mode.
-
-
Instrumentation (EI-MS):
-
Introduce the sample (if sufficiently volatile) via a direct insertion probe into an EI source.
-
Acquire the spectrum with a standard electron energy of 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Visualization of Key Structural Features
Diagrams are essential for visualizing the relationships between structure and spectroscopic data.
Molecular Structure with NMR Numbering
Caption: Molecular structure of this compound with key atoms for NMR discussion.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for the target compound in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided herein offer a self-validating framework for researchers to acquire and interpret their own data, ensuring the confident structural confirmation of this important synthetic intermediate. The synthesis of this information underscores the power of predictive analysis in modern chemical research, enabling scientists to anticipate and interpret data with a high degree of confidence.
References
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. [Link]
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]
- Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Synthesis and characterisation of 2-(4-thiazolyl)
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. ScienceDirect. [Link]
- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- New 2-(2,4-Dihydroxyphenyl)benzimidazolines. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The strategic approach detailed herein is grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and high yields.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. The target molecule, this compound, serves as a key intermediate in the synthesis of various compounds, including potential anti-cancer and anti-inflammatory agents. The benzyloxy-phenyl moiety offers opportunities for further functionalization and modulation of pharmacokinetic properties, while the carbaldehyde group provides a reactive handle for diverse chemical transformations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with commercially available starting materials. The overall strategy involves the initial preparation of a key aldehyde intermediate, followed by its conversion to a thioamide, and culminating in the construction of the thiazole ring and subsequent introduction of the carbaldehyde functionality.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: 4-Benzyloxybenzaldehyde
The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is crucial to prevent unwanted side reactions in subsequent steps.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol. Its insolubility in some organic solvents can drive the reaction forward by removing the carbonate from the reaction equilibrium.
-
Solvent: Ethanol or dimethylformamide (DMF) are suitable polar aprotic solvents that facilitate the Sₙ2 reaction between the phenoxide and benzyl bromide.
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate without causing significant decomposition of the starting materials or product.
Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Hydroxybenzaldehyde | 1.0 | 122.12 g/mol | 10.0 g |
| Benzyl Bromide | 1.05 | 171.04 g/mol | 14.7 g (10.2 mL) |
| Anhydrous K₂CO₃ | 2.5 | 138.21 g/mol | 28.3 g |
| Ethanol | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (28.3 g, 204.7 mmol), and ethanol (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (14.7 g, 85.9 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield 4-benzyloxybenzaldehyde as a white crystalline solid.[1][2]
Part 2: Thionation of 4-Benzyloxybenzaldehyde to 4-Benzyloxythiobenzamide
The conversion of the aldehyde to the corresponding thioamide is a critical step for the subsequent Hantzsch thiazole synthesis. The Kindler modification of the Willgerodt reaction provides a reliable method for this transformation.
Causality Behind Experimental Choices:
-
Reagents: Elemental sulfur serves as the sulfur source, and a secondary amine, such as morpholine, acts as both a reactant and a catalyst. The amine initially forms an enamine with the aldehyde, which then reacts with sulfur.
-
Solvent: A high-boiling polar aprotic solvent like pyridine or DMF is typically used to facilitate the reaction at elevated temperatures.
-
Reaction Conditions: Heating is necessary to drive the reaction, which involves the formation of several intermediates.
Experimental Protocol: Synthesis of 4-Benzyloxythiobenzamide (Kindler Modification)
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Benzyloxybenzaldehyde | 1.0 | 212.24 g/mol | 10.0 g |
| Elemental Sulfur | 2.2 | 32.06 g/mol | 3.3 g |
| Morpholine | 2.2 | 87.12 g/mol | 9.0 g (9.0 mL) |
| Pyridine | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, combine 4-benzyloxybenzaldehyde (10.0 g, 47.1 mmol), elemental sulfur (3.3 g, 103.6 mmol), and morpholine (9.0 g, 103.3 mmol).
-
Add pyridine (50 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction mixture will typically turn dark red or brown.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
The thioamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude 4-benzyloxythiobenzamide can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 3: Construction of the Thiazole Ring and Formylation
The final stage of the synthesis involves the formation of the thiazole ring via the Hantzsch synthesis, followed by the introduction of the carbaldehyde group at the 4-position using the Vilsmeier-Haack reaction.
Caption: Key reactions for the formation of the final product.
Step 3a: Hantzsch Thiazole Synthesis of 2-(4-benzyloxyphenyl)thiazole
The Hantzsch synthesis is a classic and highly efficient method for constructing the thiazole ring by reacting a thioamide with an α-halocarbonyl compound.[3][4]
Causality Behind Experimental Choices:
-
α-Halocarbonyl Compound: 1,3-Dichloroacetone is a suitable reagent that, upon cyclization, can lead to a chloromethyl group at the 4-position of the thiazole, which can then be converted to the aldehyde. Alternatively, simpler α-haloketones like chloroacetone can be used to install a methyl group, which would require subsequent oxidation. For a more direct approach, an α-haloacetaldehyde equivalent can be employed.
-
Solvent: A polar solvent such as ethanol or acetone is typically used to dissolve the reactants.
Experimental Protocol: Synthesis of 2-(4-benzyloxyphenyl)thiazole
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Benzyloxythiobenzamide | 1.0 | 243.33 g/mol | 5.0 g |
| 1,3-Dichloroacetone | 1.1 | 126.97 g/mol | 2.8 g |
| Ethanol | - | - | 50 mL |
Procedure:
-
Dissolve 4-benzyloxythiobenzamide (5.0 g, 20.5 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add 1,3-dichloroacetone (2.8 g, 22.6 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
The crude 2-(4-benzyloxyphenyl)-4-(chloromethyl)thiazole can be used in the next step without further purification, or it can be purified by column chromatography.
Note: The chloromethyl group can be converted to the aldehyde via various methods, such as the Sommelet reaction or by oxidation.
Step 3b: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The 2-(4-benzyloxyphenyl)thiazole intermediate is sufficiently electron-rich to undergo electrophilic substitution at the 4-position.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as the electrophile in the formylation reaction.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent formylation reaction is also typically carried out at low to ambient temperatures.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-(4-benzyloxyphenyl)thiazole | 1.0 | 267.34 g/mol | 5.0 g |
| Phosphorus Oxychloride (POCl₃) | 3.0 | 153.33 g/mol | 8.6 g (5.2 mL) |
| N,N-Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (25 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (8.6 g, 56.1 mmol) dropwise to the DMF, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(4-benzyloxyphenyl)thiazole (5.0 g, 18.7 mmol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the aldehyde).
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
This in-depth technical guide outlines a reliable and scalable synthetic pathway for this compound. By carefully selecting reagents and controlling reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this and related thiazole derivatives.
References
- Onyango, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]
- Organic Chemistry Portal.
- Pop, A., et al. (2021).
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Organic Chemistry Portal. Synthesis of thiazoles. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-Arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. jk-sci.com [jk-sci.com]
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry and its Role in Biological Activity
A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of medicinal chemistry's most valuable scaffolds. Its unique physicochemical properties and versatile reactivity have made it a cornerstone in the development of a multitude of therapeutic agents. The thiazole nucleus is present in numerous FDA-approved drugs, demonstrating its clinical significance across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of the thiazole ring in conferring biological activity. We will explore its fundamental physicochemical attributes, delve into its mechanistic roles in key therapeutic areas, present detailed experimental protocols for its evaluation, and provide insights into the structure-activity relationships that govern its efficacy.
Introduction: The Enduring Significance of the Thiazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with nearly 75% of FDA-approved small-molecule drugs featuring one or more such rings.[6] Among these, the thiazole, or 1,3-thiazole, stands out as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Its historical significance is rooted in nature, most notably as a crucial component of thiamine (Vitamin B1). However, its true value has been realized in synthetic medicinal chemistry, where it has been incorporated into blockbuster drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][6] This guide aims to deconstruct the success of the thiazole ring, providing a technical and practical framework to understand and leverage its properties in modern drug design.
Physicochemical and Structural Attributes of the Thiazole Ring
The biological versatility of the thiazole ring is a direct consequence of its distinct electronic and structural characteristics. Understanding these properties is fundamental to rational drug design.
Aromaticity, Electron Distribution, and Reactivity
Thiazole is an aromatic heterocycle that satisfies Hückel's rule, with the delocalization of a lone pair of electrons from the sulfur atom completing the 6 π-electron system.[6] This aromaticity confers stability to the ring. The presence of the electronegative nitrogen atom and the sulfur atom creates a unique electron distribution, making the C2 position electron-deficient and a primary site for nucleophilic attack.[6] The ring's pi-electrons and heteroatoms can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets.[7]
Role as a Bioisostere and Pharmacophore
The thiazole ring is often employed as a bioisostere for other aromatic systems, such as phenyl, pyridine, or thiophene rings. This substitution can modulate a compound's physicochemical properties, improve its metabolic stability, or enhance its binding affinity without drastically altering its core structure. More importantly, the thiazole ring itself frequently acts as a key pharmacophore—the essential structural unit responsible for a drug's biological activity—by providing the precise spatial arrangement of heteroatoms required for target interaction.[1][6]
Key Physicochemical Properties Influencing Pharmacokinetics
The overall pharmacokinetic profile of a drug is heavily influenced by its physicochemical properties. The thiazole moiety can be strategically modified to optimize these parameters.
| Property | Typical Value/Characteristic | Significance in Drug Design |
| pKa | ~2.5 (for the conjugate acid)[6] | The nitrogen atom is weakly basic, influencing ionization state at physiological pH, which affects solubility and cell permeability. |
| Dipole Moment | ~1.61 D[6] | The significant dipole moment allows for favorable dipole-dipole interactions with polar residues in protein binding pockets. |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether.[6] | Substituents on the ring are crucial for modulating aqueous solubility for optimal absorption and distribution. |
| Metabolic Stability | Generally stable due to aromaticity. | Can serve as a stable core scaffold, with metabolism often occurring on peripheral substituents. |
Common Synthetic Routes: The Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[8][9] The classic approach involves the cyclocondensation of an α-haloketone with a thioamide. This method's reliability and the ready availability of diverse starting materials make it a cornerstone for generating libraries of thiazole derivatives for biological screening.
Caption: A workflow diagram of the classic Hantzsch Thiazole Synthesis.
The Thiazole Ring in Anticancer Drug Discovery
The thiazole scaffold is a component of several clinically successful anticancer drugs, including the kinase inhibitors Dasatinib and Dabrafenib, and the microtubule stabilizer Ixabepilone.[1][8] This success has spurred extensive research into novel thiazole derivatives as antineoplastic agents.[7][10][11]
Mechanistic Insights and Key Molecular Targets
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins involved in cell proliferation and survival.
-
Protein Kinase Inhibition: Many thiazole-containing drugs function by competing with ATP for the binding site of protein kinases, which are crucial for cell signaling pathways that control growth and division. The nitrogen atom of the thiazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase domain, anchoring the inhibitor in place.[7]
-
Microtubule Disruption: Compounds like the epothilones, which contain a thiazole side chain, bind to β-tubulin and stabilize microtubules. This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Induction of Apoptosis: Many novel thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][12] This can occur through various pathways, including the depolarization of the mitochondrial membrane and the fragmentation of DNA.[10]
Caption: Inhibition of COX and 5-LOX enzymes in the arachidonic acid pathway.
Emerging Biological Activities
The structural versatility of the thiazole ring continues to yield derivatives with novel biological activities, expanding its therapeutic potential.
-
Antiviral Activity: Thiazole derivatives, including the FDA-approved drug Ritonavir, have demonstrated significant antiviral properties, particularly against HIV. [6][8]* Anticonvulsant Properties: Certain thiazole-based compounds have shown promise in preclinical models of epilepsy, suggesting a role in treating neurological disorders. [8][13]* Antioxidant Effects: The thiazole nucleus can be incorporated into molecules designed to scavenge free radicals, with some derivatives showing potent antioxidant activity comparable to standard agents like ascorbic acid. [4][6]* Other Therapeutic Areas: Research is actively exploring thiazole derivatives for a range of other conditions, including diabetes, hypertension, and parasitic infections. [1][4][5][8]
Future Perspectives and Conclusion
The thiazole ring is undeniably a privileged scaffold in drug discovery, with a proven track record of clinical success. Its unique electronic properties, synthetic accessibility, and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will likely focus on the development of novel, multi-target thiazole derivatives and hybrid molecules that combine the thiazole core with other pharmacophores to achieve enhanced efficacy and selectivity. The ongoing exploration of new synthetic methodologies will further expand the chemical space available for discovery. For drug development professionals, a deep understanding of the structure-activity relationships and mechanistic principles outlined in this guide is essential for harnessing the full therapeutic potential of this remarkable heterocycle.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Thiazole Ring—A Biologically Active Scaffold.
- Structures of thiazole-bearing drugs recently approved by the FDA.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ScienceDirect.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Thiazole Ring-A Biologically Active Scaffold. PubMed.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and anti-inflammatory activity of thiazole deriv
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole Ring-A Biologically Active Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
The Multifaceted Role of the Benzyloxy Group in 2-Phenylthiazole Derivatives: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects.[1][2][3] The strategic functionalization of this scaffold is paramount to modulating its pharmacological profile. Among the various substituents employed, the benzyloxy group (–O–CH₂–C₆H₅) stands out for its profound and versatile influence on the molecule's behavior.
This guide provides an in-depth analysis of the benzyloxy group's function in 2-phenylthiazole derivatives, moving beyond a simple description to explain the causal relationships behind its effects. We will explore its role as a critical pharmacophoric element, a modulator of physicochemical and pharmacokinetic properties, a tool for establishing structure-activity relationships (SAR), and a vital protecting group in complex chemical syntheses.
The Benzyloxy Moiety as a Core Pharmacophore
A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The benzyloxy group is frequently not just a passive substituent but an active participant in binding, often serving as a multifunctional pharmacophore.[4]
Mechanism of Action:
The benzyloxy group's efficacy as a pharmacophore stems from several key characteristics:
-
Hydrophobic and Aromatic Interactions: The terminal phenyl ring is a key site for π-π stacking and hydrophobic interactions within the typically lipophilic pockets of enzyme active sites or receptor binding domains.
-
Conformational Flexibility: The ether linkage provides rotational freedom, allowing the phenyl ring to adopt an optimal orientation for binding, maximizing contact with the target protein.
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with donor residues (e.g., -NH or -OH groups) on the biological target.
In the context of 2-phenylthiazole derivatives designed as Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease, the benzyloxy group plays a pivotal role.[4][5][6] Studies have shown that benzyloxy-substituted chalcones can effectively bind to the active site of the hMAO-B enzyme through π-π stacking interactions.[7] Similarly, the (3-fluoro)benzyloxyphenyl unit has been identified as a novel pharmacophore that dramatically enhances the magnitude of Na+ channel slow inactivation, a key mechanism for anticonvulsant activity.[8]
Caption: Interaction of a benzyloxy-substituted derivative with a target.
Modulation of Physicochemical and Pharmacokinetic (ADME) Properties
The introduction of a benzyloxy group significantly alters a molecule's physicochemical profile, which in turn dictates its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) behavior.
-
Lipophilicity: The benzyloxy group is inherently lipophilic, which can enhance a compound's ability to cross biological membranes, including the blood-brain barrier (BBB).[9] This is a critical consideration for developing drugs targeting the central nervous system (CNS).[7][10] For instance, in the development of MAO-B inhibitors, appropriate BBB permeability is essential, and the benzyloxy group contributes to achieving this.[4][5]
-
Metabolic Stability: The metabolic fate of a drug is a key determinant of its half-life and duration of action. The benzyloxy group is susceptible to Phase I metabolism, primarily through two pathways:
-
O-debenzylation: Cytochrome P450 (CYP) enzymes can cleave the benzyl ether bond to release the corresponding phenol and toluene.[11] This metabolic step often leads to a more hydrophilic metabolite that can be readily excreted, potentially terminating the drug's action.[12]
-
Aromatic Hydroxylation: Hydroxylation can occur on either the phenyl ring of the benzyloxy group or the 2-phenyl ring of the thiazole core.[13]
-
The stability of the benzyloxy group can be tuned. For example, introducing electron-withdrawing groups on the benzyl ring can make it more resistant to oxidative cleavage. Understanding these metabolic pathways is crucial for designing derivatives with optimized pharmacokinetic profiles.[14]
Guiding Structure-Activity Relationships (SAR)
The benzyloxy group serves as an excellent handle for probing the structure-activity relationships of 2-phenylthiazole derivatives. By systematically modifying the benzyloxy moiety, researchers can map the steric and electronic requirements of the target's binding site.
A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as MAO-B inhibitors provides a clear example.[4] The unsubstituted parent compound showed a certain level of activity. However, introducing various substituents onto the phenyl ring of the benzyloxy group led to significant changes in potency.
| Compound ID | Substituent on Benzyloxy Ring | MAO-B Inhibition IC₅₀ (µM) |
| 3a | H (unsubstituted) | > 10 |
| 3h | 3-F | 0.062 |
| 3k | 4-CH₃ | 0.13 |
| 3l | 4-C₂H₅ | 0.11 |
| 3o | 3,4-di-Cl | 0.081 |
| Data synthesized from literature findings for illustrative purposes.[4] |
Key SAR Insights:
-
Positional Importance: The position of the substituent on the benzyloxy ring is critical. In many series, meta- or para-substitution is favored over ortho-substitution, which may cause steric hindrance.
-
Electronic Effects: The introduction of small, electron-withdrawing groups like fluorine (as in compound 3h ) often enhances inhibitory activity, potentially by modulating the electronics of the ring or improving binding interactions.[4]
-
Lipophilic Effects: Small alkyl groups at the para-position were also found to be beneficial, suggesting the presence of a corresponding lipophilic pocket in the enzyme's active site.[4]
These SAR studies are fundamental to optimizing lead compounds into clinical candidates with enhanced potency and selectivity.[15][16]
A Versatile Tool in Chemical Synthesis: The Benzyl Protecting Group
Beyond its pharmacodynamic and pharmacokinetic roles, the benzyloxy group is a cornerstone of synthetic strategy, where it is widely used as a robust protecting group for hydroxyl functionalities (phenols and alcohols).[9][17][18]
Why it is used: In the multi-step synthesis of complex 2-phenylthiazole derivatives, it is often necessary to mask a reactive hydroxyl group to prevent it from interfering with reactions occurring at other parts of the molecule. The benzyloxy group (often abbreviated as Bn) is ideal for this because it is:
-
Easy to install: Typically introduced under basic conditions via Williamson ether synthesis using benzyl bromide (BnBr) and a base like NaH or K₂CO₃.[11]
-
Stable: It is resistant to a wide range of conditions, including strongly basic, and mildly acidic conditions, as well as many oxidizing and reducing agents.[17]
Deprotection Strategy: The key to its utility is its clean and efficient removal under specific conditions that often leave the rest of the molecule intact. The most common method is catalytic hydrogenation.[9][11]
Caption: Workflow for using the benzyloxy group as a protecting group.
Experimental Protocol: Synthesis and Deprotection
The following protocols are generalized from literature procedures and should be adapted and optimized for specific substrates.[4]
Protocol 1: Benzylation of a Phenolic 2-Phenylthiazole
-
Dissolution: Dissolve the phenolic 2-phenylthiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃, 2-3 eq) or sodium bicarbonate (NaHCO₃, 2-3 eq).[4]
-
Reagent Addition: Add benzyl bromide or benzyl chloride (1.1-1.5 eq) to the mixture. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.[4]
-
Reaction: Heat the mixture, typically to 60-80 °C, and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-30 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzyloxy-substituted 2-phenylthiazole derivative.
Protocol 2: Deprotection via Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve the benzyloxy-substituted derivative (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (H₂), either from a balloon (atmospheric pressure) or a pressurized vessel.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenolic product.
Conclusion
The benzyloxy group is far more than a simple substituent in the world of 2-phenylthiazole derivatives. It is a strategically vital tool that medicinal chemists and drug development professionals can leverage to great effect. Its function spans the entire discovery pipeline, from acting as a key pharmacophoric element that dictates binding to a biological target, to modulating ADME properties for improved in vivo performance. Its role in guiding SAR studies is indispensable for lead optimization, and its utility as a robust and reliable protecting group makes the synthesis of complex analogues feasible. A thorough understanding of these multifaceted functions is essential for the rational design and successful development of novel 2-phenylthiazole-based therapeutics.
References
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). BenchChem.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023). National Institutes of Health.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Institutes of Health.
- The synthesis of the 2-phenylthiazole derivatives (C1–8). (n.d.). ResearchGate.
- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scirp.org.
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (n.d.). Journal of Sciences, Islamic Republic of Iran.
- Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. (n.d.). ResearchGate.
- A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. (n.d.). BenchChem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (n.d.). PubMed Central.
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018). Sheffield Hallam University Research Archive.
- Benzyl group. (n.d.). Wikipedia.
- Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. (n.d.). BenchChem.
- Method for synthesizing 2-phenyl benzothiazole and derivative thereof. (n.d.). Google Patents.
- Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (n.d.). PubMed Central.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023). PubMed.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed.
- Synthesis of l-(2-Benzothiazolyl)-3-Phenyl Pyrazoline and Its Derivatives. (n.d.). cjcu.jlu.edu.cn.
- Analysis of Structure-Activity Relationships With the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Template for Vanilloid Receptor 1 Antagonism. (n.d.). PubMed.
- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). PubMed.
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. (2014). ResearchGate.
- Metabolic Fate of (.+-.)-2-((2-(Isobutylmethylamino)benzyl)sulfinyl). (1994). Amanote Research.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). BenchChem.
- Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. (2016). PubMed.
- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (n.d.). National Institutes of Health.
- Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Institutes of Health.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). National Institutes of Health.
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (n.d.). ResearchGate.
- Clinical pharmacokinetics of antithyroid drugs. (n.d.). PubMed.
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzyl group - Wikipedia [en.wikipedia.org]
aldehyde reactivity on the thiazole-4-carbaldehyde scaffold
An In-Depth Technical Guide to the Aldehyde Reactivity on the Thiazole-4-Carbaldehyde Scaffold
Introduction: The Thiazole-4-Carbaldehyde Core
Thiazole-4-carbaldehyde is a heterocyclic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen, with an aldehyde functional group at the C4 position. This scaffold is of paramount importance in medicinal chemistry and materials science, serving as a versatile building block for a vast array of more complex molecules.[1] The thiazole ring itself is a key component in numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents, as well as in natural products like Vitamin B1 (thiamine).[2][3][4][5][6]
The unique electronic properties of the thiazole ring, combined with the inherent reactivity of the aldehyde group, make this molecule a powerful intermediate in organic synthesis.[7] This guide offers an in-depth exploration of the aldehyde's reactivity on the thiazole-4-carbaldehyde scaffold, providing researchers, scientists, and drug development professionals with a technical overview of its chemical behavior, synthetic potential, and practical application. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key transformations.
Electronic Structure and Its Influence on Reactivity
The reactivity of the aldehyde group in thiazole-4-carbaldehyde is intrinsically linked to the electronic nature of the thiazole ring. The thiazole ring is aromatic, with significant pi-electron delocalization, which lends it considerable stability.[3][8] However, the presence of two heteroatoms, nitrogen and sulfur, leads to an uneven distribution of electron density.
The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases.[9] Conversely, the C5 position is comparatively electron-rich and is the preferred site for electrophilic substitution.[8][9] The C4 position, where the carbaldehyde group is located, is relatively neutral.[9]
This electronic environment modulates the reactivity of the attached aldehyde. The thiazole ring acts as a mild electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde on the thiazole-4-carbaldehyde scaffold highly susceptible to attack by a wide range of nucleophiles, forming the basis for its extensive and versatile chemistry.
Key Reaction Classes of the Aldehyde Group
The aldehyde functionality is a hub of chemical reactivity, enabling a diverse set of molecular transformations. These reactions can be broadly categorized into nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[10][11] The electrophilic carbonyl carbon is attacked by a nucleophile, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[12] For thiazole-4-carbaldehyde, this pathway is highly favorable due to the electron-withdrawing nature of the thiazole ring.
Mechanism Causality: The choice between irreversible and reversible addition is dictated by the basicity of the incoming nucleophile.[10] Strong bases, such as organometallic reagents (Grignard, organolithium) or hydrides, result in irreversible additions because the resulting alkoxide is far more stable than the attacking nucleophile.[10] Weaker, more stable nucleophiles (e.g., cyanide, alcohols) engage in reversible additions.
Diagram 1: General Mechanism of Nucleophilic Addition
Caption: General mechanism of nucleophilic addition to thiazole-4-carbaldehyde.
Condensation Reactions
Condensation reactions, particularly with nitrogen-based nucleophiles, are among the most powerful methods for elaborating the thiazole-4-carbaldehyde scaffold.[7][9] These reactions typically involve the formation of a C=N double bond and the elimination of a water molecule, leading to products such as imines (Schiff bases), hydrazones, and oximes.
These products are often stable, biologically active compounds themselves or serve as crucial intermediates for further synthesis.[2] For example, the condensation of thiazole-4-carbaldehyde with thiosemicarbazide is a common strategy in the synthesis of anti-inflammatory agents.[2]
Table 1: Representative Condensation Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Application Area |
| Primary Amine | Aniline | Imine (Schiff Base) | Ethanol, reflux, catalytic acid | Ligand Synthesis, Antimicrobials |
| Hydrazine | Hydrazine Hydrate | Hydrazone | Methanol, room temp | Anti-inflammatory, Anticancer |
| Hydroxylamine | Hydroxylamine HCl | Oxime | Pyridine, ethanol, reflux | Synthetic Intermediates |
| Thiosemicarbazide | Thiosemicarbazide | Thiosemicarbazone | Acetic acid, ethanol, reflux | Anticancer, Antiviral |
| Active Methylene | Malononitrile | Knoevenagel Product | Piperidine, ethanol | Dyes, Functional Materials |
Oxidation and Reduction
The aldehyde group is at an intermediate oxidation state, allowing for both facile oxidation to a carboxylic acid and reduction to a primary alcohol.
-
Oxidation: Thiazole-4-carboxylic acid, a valuable synthetic intermediate, can be prepared by oxidizing the aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant is critical to avoid degradation of the thiazole ring, which is generally resistant to oxidation but can be opened under harsh conditions.[13]
-
Reduction: The corresponding primary alcohol, (thiazol-4-yl)methanol, is readily accessible via reduction. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, offering high selectivity for the aldehyde over other potential reducible groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions.[7]
Diagram 2: Reactivity Pathways of Thiazole-4-carbaldehyde
Caption: Key reaction pathways originating from the aldehyde scaffold.
Detailed Experimental Protocols
Adherence to validated experimental procedures is critical for reproducibility and safety. Below are step-by-step protocols for two common and powerful transformations of thiazole-4-carbaldehyde.
Protocol 1: Synthesis of a Thiazole-based Schiff Base
Objective: To synthesize N-benzylidene-1-(thiazol-4-yl)methanamine via condensation with benzylamine.
Rationale: This protocol illustrates a standard imine formation. Ethanol is used as a common, effective solvent. A catalytic amount of acetic acid is added to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction, while not being acidic enough to fully protonate the amine nucleophile and render it unreactive.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiazole-4-carbaldehyde (1.13 g, 10 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: Stir the solution until the aldehyde is fully dissolved. Add benzylamine (1.07 g, 10 mmol) dropwise, followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Isolation: Cool the concentrated solution in an ice bath for 30 minutes to induce crystallization. Collect the resulting solid product by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material. Dry the purified product under vacuum to yield the Schiff base.
Protocol 2: Knoevenagel Condensation with Diethyl Malonate
Objective: To synthesize diethyl 2-(thiazol-4-ylmethylene)malonate.
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Piperidine is used as a weak base catalyst. It deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the aldehyde. Its role as both a base and a proton shuttle facilitates the reaction.
Methodology:
-
Setup: In a 50 mL flask, dissolve thiazole-4-carbaldehyde (1.13 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in toluene (25 mL).
-
Catalyst Addition: Add piperidine (0.1 mL) and a catalytic amount of benzoic acid.
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Continue refluxing for 6-8 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (Eluent: gradient of Hexane:Ethyl Acetate) to obtain the pure product.
Diagram 3: Experimental Workflow for Schiff Base Synthesis
Caption: A typical experimental workflow for synthesis and purification.
Conclusion
The aldehyde group on the thiazole-4-carbaldehyde scaffold is a versatile and highly reactive handle for synthetic chemists. Its reactivity is governed by the electronic influence of the heterocyclic ring, rendering the carbonyl carbon strongly electrophilic. This enables a wide range of transformations, including nucleophilic additions, condensations, oxidations, and reductions, which are foundational to the synthesis of countless compounds in the fields of drug discovery and materials science. A thorough understanding of these reaction pathways, coupled with robust and validated experimental protocols, empowers researchers to harness the full synthetic potential of this invaluable chemical building block. The continued exploration of its chemistry promises to yield novel molecules with significant therapeutic and technological applications.
References
- Title: Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Inform
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL:[Link]
- Title: Thiazole Source: Wikipedia URL:[Link]
- Title: Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
- Title: The Versatility of Thiazole-4-carboxaldehyde in Fine Chemical Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL:[Link]
- Title: Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article Source: ResearchG
- Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen Source: ResearchG
- Title: Synthesis of thiazoles from aldehydes, amines, and elemental sulfur.
- Title: Thiazole-4-carboxaldehyde Source: PubChem URL:[Link]
- Title: THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS Source: JETIR URL:[Link]
- Title: A review on thiazole based compounds & it's pharmacological activities Source: oajpr.com URL:[Link]
- Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI URL:[Link]
- Title: Thiazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Thiazole formation through a modified Gewald reaction Source: PubMed Central (PMC) URL:[Link]
- Title: A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments Source: ResearchG
- Title: (PDF)
- Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL:[Link]
- Title: 19: Aldehydes and Ketones- Nucleophilic Addition Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
A Technical Guide to Potential Therapeutic Targets for 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged structure for interacting with a wide array of biological targets.[4] This technical guide provides an in-depth analysis of potential therapeutic targets for a specific, promising class of compounds: 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde derivatives. While direct research on this exact substitution pattern is emerging, by examining the extensive literature on related 2-aryl-thiazole analogues, we can elucidate high-probability target classes and outline robust experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized view of mechanistic pathways and actionable protocols to accelerate discovery in this area.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of clinically significant drugs, including the anticancer agents Dasatinib and Ixabepilone.[1][5] Its value stems from its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding via the nitrogen atom, which facilitates strong interactions with protein targets.[1] Derivatives of thiazole have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[6][7]
The subject of this guide, the this compound core, serves as a key intermediate in the synthesis of diverse and complex bioactive molecules.[8] The 2-aryl substitution is common among potent enzyme inhibitors, while the 4-carbaldehyde group offers a reactive handle for further chemical modifications, allowing for the generation of extensive compound libraries to probe structure-activity relationships (SAR). This guide will focus primarily on the anticancer potential of these derivatives, as this is the most extensively documented therapeutic area for this class of compounds.
Primary Therapeutic Area: Oncology
An exhaustive review of the literature indicates that thiazole derivatives exert their anticancer effects through multiple mechanisms.[1][9][10] These include the inhibition of key signaling kinases, disruption of microtubule dynamics, and modulation of enzymes critical to cancer cell survival and proliferation.[4][5][11]
Target Class 1: Protein Kinases (EGFR, VEGFR-2, B-Raf)
Protein kinases are fundamental regulators of cellular signaling pathways that are often dysregulated in cancer. Thiazole derivatives have been repeatedly identified as potent inhibitors of several oncogenic kinases.[4][11]
2.1.1. Mechanistic Rationale
The PI3K/AKT/mTOR and EGFR/HER2 pathways are critical for tumor cell growth, proliferation, and survival.[4][9] Thiazole derivatives are known to inhibit key kinases in these pathways, such as EGFR, VEGFR-2, and B-Raf.[4][11][12] The planar thiazole ring can effectively occupy the ATP-binding pocket of these enzymes, while substituents on the phenyl ring can form additional interactions, leading to potent and selective inhibition. Blocking these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[7]
2.1.2. Signaling Pathway Diagram
Caption: Inhibition of key oncogenic kinase signaling pathways by thiazole derivatives.
2.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a self-validating system to quantify the inhibitory potential of a test compound against a specific kinase.
Objective: To determine the IC₅₀ value of a this compound derivative against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from SignalChem).
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound and positive control (e.g., Sorafenib).
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
384-well white assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and Sorafenib in DMSO, starting from 1 mM.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound, positive control, or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of a kinase/substrate mixture (containing VEGFR-2 and Poly(Glu, Tyr) substrate in assay buffer) to all wells.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction. Final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data with respect to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality & Self-Validation: The use of a potent, known inhibitor (Sorafenib) as a positive control validates the assay's sensitivity and performance. The DMSO vehicle control establishes the baseline enzyme activity. This robust setup ensures that any observed inhibition is a direct result of the test compound's activity against the kinase.
Target Class 2: Microtubule Dynamics
Several potent anticancer agents, including the taxanes and vinca alkaloids, function by disrupting microtubule polymerization or depolymerization. Thiazole derivatives have emerged as a promising class of compounds that can interfere with tubulin assembly.[4][9]
2.2.1. Mechanistic Rationale
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. Thiazole-containing compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
2.2.2. Experimental Workflow Diagram
Caption: Experimental workflow for validating tubulin-targeting agents.
2.2.3. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if a thiazole derivative induces cell cycle arrest, a hallmark of microtubule-targeting agents.
Materials:
-
Cancer cell line (e.g., MCF-7 human breast cancer cells).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test compound and positive control (e.g., Paclitaxel).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth for 48 hours. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, Paclitaxel (positive control), and DMSO (vehicle control) for 24 hours.
-
Cell Harvesting:
-
Collect the cell culture medium (to capture floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell population and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase compared to the vehicle control indicates cell cycle arrest.
Trustworthiness of the Protocol: The inclusion of Paclitaxel, a known microtubule-stabilizing agent that causes G2/M arrest, provides a robust positive control. The vehicle control sets the baseline distribution of the cell cycle in an unperturbed population. This ensures that the observed G2/M arrest is a specific effect of the thiazole derivative.
Other Potential Target Classes
While kinases and tubulin are prominent targets, the versatility of the thiazole scaffold suggests other potential mechanisms.[4][9][10]
| Target Class | Potential Mechanism | Representative Targets |
| Topoisomerases | Interfere with DNA replication and repair by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks. | Topoisomerase I & II |
| HDACs | Inhibit histone deacetylases, leading to chromatin relaxation, altered gene expression, and induction of apoptosis. | Histone Deacetylases |
| MAO-B | Inhibit Monoamine Oxidase B, relevant for neurodegenerative diseases like Parkinson's.[13] | MAO-B |
| Carbonic Anhydrase | Inhibit enzymes involved in pH regulation, which is often dysregulated in tumors.[14] | Carbonic Anhydrase II |
Summary and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The evidence strongly suggests that derivatives from this class are likely to target key protein kinases (EGFR, VEGFR-2) and disrupt microtubule dynamics. The experimental protocols detailed in this guide provide a clear, validated pathway for identifying and characterizing the precise mechanism of action of novel compounds.
Future research should focus on:
-
Synthesis of a focused library of derivatives to establish clear Structure-Activity Relationships (SAR).
-
Broad-panel kinase screening to identify primary targets and assess selectivity.
-
In vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and toxicity of lead compounds.
By leveraging the established knowledge of thiazole pharmacology and employing rigorous, self-validating experimental designs, researchers can efficiently advance derivatives of this scaffold toward clinical development.
References
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science.
- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). DC Fine Chemicals.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- A review on thiazole based compounds and it's pharmacological activities. (2024). Indo American Journal of Pharmaceutical Research.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
- Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Already reported thiazole derivatives as anti-cancer agents targeting AP. (n.d.). ResearchGate.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
review of 2-aryl-thiazole-4-carbaldehyde in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 2-Aryl-Thiazole-4-Carbaldehyde
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[1][2] This is due to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[3] Within this vast chemical space, the 2-aryl-thiazole-4-carbaldehyde substructure has emerged as a particularly versatile and powerful starting point for drug discovery. Its synthetic tractability allows for the creation of diverse compound libraries, while the aldehyde functionality at the C4 position serves as a reactive handle for extensive chemical modification. This guide provides a comprehensive review of the 2-aryl-thiazole-4-carbaldehyde core, detailing its synthesis, structure-activity relationships (SAR), and its profound impact across multiple therapeutic areas, including oncology, infectious diseases, and neurodegeneration. We will explore the causal mechanisms behind its bioactivity and provide field-proven experimental protocols for its synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.
The 2-Aryl-Thiazole-4-Carbaldehyde Scaffold: A Privileged Core
The Thiazole Ring: A Hub of Biological Activity
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in both natural products (e.g., Vitamin B1) and synthetic pharmaceuticals.[4][5] Its aromaticity and the presence of heteroatoms create a unique electronic distribution, making it an excellent bioisostere for other aromatic systems and enabling it to act as a crucial pharmacophore.[4] The nitrogen atom often serves as a hydrogen bond acceptor, a critical interaction for binding to enzyme active sites and receptors.[3] Derivatives of the thiazole ring have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][6]
A Versatile Synthetic Intermediate
The 2-aryl-thiazole-4-carbaldehyde scaffold is particularly valuable due to its synthetic accessibility and potential for diversification. The aryl group at the C2 position allows for fine-tuning of steric and electronic properties, significantly influencing target binding and pharmacokinetic profiles.[7] The carbaldehyde at the C4 position is a key functional group, acting as a versatile handle for a wide array of chemical transformations such as condensation reactions, reductive aminations, and oxidations, enabling the rapid expansion of chemical libraries to explore structure-activity relationships.[8][9][10] This synthetic flexibility makes it an ideal starting point for lead optimization campaigns.
Synthesis of the Core Scaffold and Its Derivatives
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The most common and robust method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[4] This method involves the condensation of an α-haloketone with a thioamide.[11] The choice of this pathway is driven by the commercial availability of a wide variety of starting materials, allowing for facile generation of diverse libraries.
Experimental Protocol: Representative Hantzsch Synthesis of Ethyl 2-Aryl-Thiazole-4-Carboxylate
(This protocol describes the synthesis of the carboxylate ester, a common precursor which can be readily reduced to the target carbaldehyde.)
-
Thioamide Preparation: To a solution of the desired aryl aldehyde (1.0 eq) in ethanol, add Lawesson's reagent (0.5 eq). Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion. Cool the reaction, concentrate under reduced pressure, and purify the resulting thioamide by column chromatography.
-
Cyclization: Dissolve the aryl thioamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in absolute ethanol.
-
Reaction: Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the bimolecular condensation and subsequent cyclization dehydration.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume in vacuo.
-
Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials. Alternatively, if no solid forms, perform an aqueous work-up by extracting with ethyl acetate, washing with saturated sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate, and concentrating.
-
Purification: The crude product is purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure ethyl 2-aryl-thiazole-4-carboxylate.
-
Reduction to Aldehyde: The resulting ester can be reduced to the corresponding alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature, followed by oxidation to the 2-aryl-thiazole-4-carbaldehyde using a reagent such as Dess-Martin periodinane or manganese dioxide (MnO2).
Synthetic and Derivatization Workflow
The following diagram illustrates the general workflow, from the foundational Hantzsch synthesis to subsequent modifications at the C4-carbaldehyde position, which is critical for exploring SAR.
Caption: Synthetic workflow for the 2-aryl-thiazole-4-carbaldehyde scaffold.
Anticancer Applications
The 2-aryl-thiazole scaffold is a validated pharmacophore in oncology. Derivatives have shown potent activity against various cancer cell lines, often acting through well-defined mechanisms of action.[3][12]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the most significant anticancer mechanisms for this class of compounds is the inhibition of tubulin polymerization.[7][13] By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). This mechanism is particularly valuable as it targets rapidly dividing cancer cells.
Mechanism of Action: Kinase Inhibition
Thiazole derivatives have also been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14] For example, specific derivatives have been designed to target the ATP-binding pocket of kinases like c-Met and VEGFR-2, which are often overexpressed or hyperactivated in tumors, playing key roles in angiogenesis, metastasis, and cell growth.[12][14]
Caption: Mechanism of tubulin polymerization inhibition by thiazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
Aryl Ring at C2: The substitution pattern on the 2-aryl ring is critical. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can modulate potency and selectivity. For tubulin inhibitors, a trimethoxyphenyl group is often favored.[7][13]
-
Substituents at C4: Modifications of the carbaldehyde into larger, more complex moieties (e.g., substituted benzoyl groups) have been shown to significantly enhance antiproliferative activity.[7][13]
-
Linker: The nature of the linker connecting the thiazole core to other pharmacophores is crucial for kinase inhibitors to achieve the correct orientation in the ATP-binding pocket.[14]
Data Summary: Potent Anticancer Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Lines | IC50 Range | Reference |
| Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | Melanoma, Prostate | Low nM to µM | [7][13] |
| Thiazole Carboxamides | c-Met Kinase | MKN-45, etc. | 40-60 nM | [14] |
| Hydrazinyl-thiazolones | VEGFR-2 | MCF-7, HepG2 | 2.57 - 7.26 µM | [12] |
| Phenyl-thiazole Carboxamides | General Antiproliferative | A-549, HCT-8 | Moderate Activity | [15] |
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[16] The 2-aryl-thiazole scaffold has proven to be a fertile ground for the development of new antibacterial and antifungal compounds.[1][17]
Spectrum of Activity
Derivatives have shown significant activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae).[18] The ability to inhibit both classes is a highly desirable trait in an antibacterial agent.
Putative Mechanisms of Action
While the exact mechanism is not always elucidated, some studies suggest that thiazole derivatives may act by inhibiting essential bacterial enzymes. Molecular docking studies have pointed towards dihydrofolate reductase (DHFR) as a potential target, an enzyme critical for nucleotide synthesis in bacteria.[19][20] Inhibition of this pathway would halt bacterial replication.
Data Summary: Key Antimicrobial Derivatives
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| Arylidenehydrazinyl-arylthiazoles | E. coli, K. pneumoniae | Significant Inhibition | [18] |
| Disubstituted Thiazoles | B. subtilis, S. aureus | MIC = 4.51–4.60 mM | [1] |
| Borneol-thiazole Hybrids | B. cinerea, P. digitatum | IC50 = 24.3 - 48.5 mg/L | [21] |
| Pyrazolinyl-thiazoles | S. aureus, K. pneumoniae | MIC = 50 µg/mL | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
(This protocol describes a standard broth microdilution method to assess antibacterial activity.)
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared and further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours. This self-validating system includes a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Applications in Neurodegenerative Disorders
The 2-aryl-thiazole scaffold is also being explored for its potential in treating complex neurodegenerative conditions like Alzheimer's disease (AD).[22][23]
Targeting Alzheimer's Disease: Cholinesterase Inhibition
A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase levels of the neurotransmitter acetylcholine in the brain.[24][25] Several thiazolylhydrazone derivatives have been synthesized and shown to be potent inhibitors of AChE, with some compounds exhibiting inhibitory activity in the nanomolar range, comparable to the standard drug donepezil.[24][26]
A Multi-Target Approach
Beyond cholinesterase inhibition, thiazole derivatives are being investigated for their ability to target other key pathological features of AD, including the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau proteins.[22] A compound that can simultaneously address multiple facets of the disease cascade is considered a highly promising therapeutic candidate.
Caption: Workflow for screening neuroprotective thiazole derivatives.
Data Summary: Lead Compounds for Neuroprotection
| Compound Class | Target | Activity Metric (IC50) | Reference |
| Thiazolylhydrazones | Acetylcholinesterase (AChE) | 0.028 - 0.147 µM | [24] |
| Novel Thiazole Derivatives | Acetylcholinesterase (AChE) | 0.054 - 0.223 µM | [26] |
Future Perspectives and Conclusion
The 2-aryl-thiazole-4-carbaldehyde scaffold is unequivocally a privileged structure in medicinal chemistry. Its synthetic versatility and proven track record across oncology, infectious disease, and neurology highlight its immense potential. Future research should focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., kinase and tubulin inhibition in cancer; cholinesterase and Aβ aggregation in Alzheimer's) could lead to more effective therapies.
-
Pharmacokinetic Optimization: A systematic investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold is crucial for translating potent in vitro hits into viable in vivo candidates.
-
Exploring New Therapeutic Areas: While well-established in certain fields, the application of this scaffold in other areas like inflammatory or metabolic diseases remains relatively underexplored.
References
- Shi, D., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]
- Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Cheng, Y., et al. (2021). Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold. Bioorganic & Medicinal Chemistry Letters, 45, 128006. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2245-2262. [Link]
- Nayak, S. K., et al. (2017). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Bioorganic & Medicinal Chemistry Letters, 27(11), 2416-2422. [Link]
- Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biodiversity, 12(10), 1583-1614. [Link]
- Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-72. [Link]
- Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018).
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
- Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
- Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2014). Tropical Journal of Pharmaceutical Research. [Link]
- Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
- Glamočlija, J., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(23), 4279. [Link]
- A Review on Thiazole Scaffolds and its Biological Activity. (2023). International Journal for Research in Applied Science and Engineering Technology. [Link]
- El-Gazzar, M. G., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal. [Link]
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). PubMed Central. [Link]
- El-Gohary, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]
- Cai, W.-X., et al. (2016).
- Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). PubMed. [Link]
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). PubMed Central. [Link]
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR. [Link]
- Asfour, A. A. R., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
- Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases | Request PDF. (2025).
- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024).
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. ijrpr.com [ijrpr.com]
- 6. jetir.org [jetir.org]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. This document will delve into the predicted solubility based on physicochemical properties, and provide a detailed experimental protocol for determining a precise solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases[1]. Its unique thiazole structure imparts significant chemical reactivity, making it a valuable intermediate in medicinal chemistry[1]. The success of any drug candidate is fundamentally linked to its physicochemical properties, with solubility being a paramount consideration. Poor solubility can lead to low bioavailability, hindering a promising compound from reaching its therapeutic target and often leading to the termination of further development[2][3]. Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is essential for designing robust synthetic routes, developing effective purification strategies, and formulating the final active pharmaceutical ingredient (API)[4][5][6].
Physicochemical Properties and Predicted Solubility
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another[7][8].
Key Physicochemical Parameters
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₂S | [1][9] |
| Molecular Weight | 295.36 g/mol | [1][9] |
| Appearance | Pale yellow solid | [1] |
| CAS Number | 885278-93-3 | [1][9] |
Structural Analysis and Solubility Prediction
The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.
-
Non-Polar Moieties : The presence of the benzyloxy group and the phenyl ring contributes to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents[10].
-
Polar Moieties : The thiazole ring, with its nitrogen and sulfur heteroatoms, and the carbaldehyde group introduce polarity. These features may allow for some solubility in more polar organic solvents.
Based on this structural analysis, it is predicted that this compound will exhibit favorable solubility in a range of common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Its solubility in highly polar solvents like water is expected to be low, while its solubility in non-polar solvents like hexane may also be limited due to the presence of the polar functional groups.
Experimental Determination of Solubility Profile
To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol outlines a robust method for quantifying the solubility of this compound in a selection of organic solvents with varying polarities.
Materials and Equipment
-
This compound (purity ≥ 96%)[1]
-
Selected organic solvents (analytical grade):
-
Dichloromethane
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
-
Methanol
-
Ethanol
-
Hexane
-
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions : For each selected solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis : Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.
-
HPLC Analysis : Analyze the filtered, diluted samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase and detection wavelength should be optimized for the compound.
-
Quantification : Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards. Use the calibration curve to determine the concentration of the compound in the saturated solutions.
-
Data Reporting : Express the solubility in appropriate units, such as mg/mL or mol/L.
Conclusion
A comprehensive understanding of the solubility profile of this compound is indispensable for its effective utilization in research and drug development. While its physicochemical properties suggest a favorable solubility in a range of organic solvents, empirical determination is paramount for accurate and reliable data. The detailed experimental protocol provided in this guide offers a robust framework for researchers to elucidate the precise solubility of this important synthetic intermediate, thereby facilitating its seamless integration into the drug discovery and development pipeline.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
- How to determine the solubility of a substance in an organic solvent ?
- Impact of Physicochemical Profiling for Rational Approach on Drug Discovery - J-Stage. [Link]
- The importance of solubility and how to collect it using dynamic methods. [Link]
- Drug solubility: why testing early m
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]
- EXPERIMENT 1 DETERMIN
- Solubility of organic compounds (video) - Khan Academy. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 3. azolifesciences.com [azolifesciences.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
Guide to the Stability and Storage of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a versatile heterocyclic building block crucial in the synthesis of novel therapeutic agents and functional organic materials.[1] Its unique molecular architecture, featuring a reactive aldehyde, a stable thiazole ring, and a protective benzyl ether, imparts significant synthetic utility. However, these same functional groups dictate its chemical stability and define the necessary conditions for its storage and handling. This guide provides a comprehensive analysis of the compound's intrinsic stability, delineates its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling to ensure its integrity for research and development applications.
Chemical Identity and Physicochemical Properties
This compound is a pale yellow solid at room temperature.[1] Its structure is characterized by three key functional moieties: an aromatic aldehyde, a 1,3-thiazole heterocycle, and a benzyl ether. Each contributes to the molecule's overall reactivity and stability profile.
| Property | Value | Source(s) |
| CAS Number | 885278-93-3 | [1][2][3] |
| Molecular Formula | C₁₇H₁₃NO₂S | [1][2][3] |
| Molecular Weight | 295.36 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [1] |
| Purity (Typical) | ≥ 96% (HPLC) | [1] |
| Recommended Storage | 0-8 °C, Protect from light and air | [1][4] |
Intrinsic Chemical Stability and Potential Degradation Pathways
The long-term stability of this compound is primarily governed by the reactivity of its aldehyde functional group, with secondary contributions from the thiazole ring and benzyl ether linkage under specific stress conditions.
Primary Degradation Pathway: Oxidation of the Aldehyde
The most significant and probable degradation route is the oxidation of the carbaldehyde group. Aromatic aldehydes are susceptible to oxidation, converting them into the corresponding carboxylic acids.[5][6][7][8] This process can be initiated by atmospheric oxygen (auto-oxidation), a reaction often accelerated by light, heat, and the presence of metallic impurities.[6][9] The resulting primary degradant is 2-(4-benzyloxy-phenyl)-thiazole-4-carboxylic acid. Given this high susceptibility, preventing oxidation is the most critical aspect of preserving the compound's purity.
Caption: Conceptual pathway for photodegradation.
Other Potential Stability Concerns
-
Hydrolysis: The thiazole ring and benzyl ether are generally stable under neutral pH. However, prolonged exposure to strong acidic or basic conditions could potentially lead to hydrolysis of the ether linkage or degradation of the thiazole ring. [10][11]* Thermal Decomposition: While stable under recommended storage conditions, aromatic aldehydes can decompose at elevated temperatures. [12][13]High heat can accelerate oxidation and potentially lead to other, more complex degradation pathways.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding primary alcohol and carboxylic acid. [6]This is not a risk under normal storage but is a consideration for reaction planning.
Recommended Storage and Handling Protocols
To ensure the long-term purity and viability of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are designed to mitigate the risks of oxidation and photodegradation.
Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 0-8 °C (Refrigerated) | 0-8 °C (Refrigerated) | Slows the rate of all potential degradation reactions, particularly auto-oxidation. [1][4] |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, the primary driver of aldehyde oxidation. [6][9] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial, stored in darkness) | Prevents light-induced degradation pathways. [9][14] |
| Moisture | Store in a desiccated environment | Store in a desiccated environment | Prevents potential hydrolysis and moisture-mediated reactions. |
Safe Handling Protocol (Self-Validating System)
To maintain compound integrity during use, the following workflow creates a self-validating system by minimizing environmental exposure at every step.
-
Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Transfer: Whenever possible, handle the solid inside a glovebox or use a Schlenk line to maintain an inert atmosphere. If this is not feasible, perform the weighing and transfer quickly in a low-humidity environment.
-
Aliquotting: For frequent use, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to the environment.
-
Resealing and Storage: Immediately after dispensing, flush the headspace of the container with an inert gas (e.g., argon), securely reseal, and promptly return it to the recommended refrigerated, dark storage conditions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to definitively identify degradation products and understand the stability limits of the compound. This protocol provides a robust framework for such an investigation.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
Analytical Method: A stability-indicating HPLC-UV/MS method must be developed and validated prior to starting the study. This method should be capable of separating the parent compound from all process impurities and potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound to 80 °C.
-
Photolytic Stress: Expose the stock solution and solid compound to a calibrated light source (e.g., Option 2 in ICH Q1B guidelines).
-
-
Time Points: Sample each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize acid/base samples before analysis.
-
Analysis: Analyze all samples by the validated HPLC-UV/MS method. Record the peak area of the parent compound and any new peaks that appear.
-
Mass Balance: Calculate the mass balance at each time point to ensure that all degradants are being detected. The sum of the parent compound and all degradation products should remain constant.
Caption: Workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound is paramount for its successful application in drug discovery and materials science. Its primary liability is the aldehyde moiety's susceptibility to oxidation. Secondary concerns include potential photodegradation of the thiazole ring. By implementing the recommended storage conditions—refrigeration (0-8 °C) under an inert, dark, and dry environment—and adhering to careful handling protocols, researchers can effectively mitigate these risks and ensure the compound's purity and reactivity for their synthetic endeavors.
References
- Chemical Communications (RSC Publishing). (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
- Britannica. (2025).
- Wikipedia. (n.d.). Thiazole.
- Chem-Impex. (n.d.). 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde.
- Journal of Chemical Education. (n.d.).
- ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Alchemist-chem. (n.d.).
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Semantic Scholar. (1958). 302.
- Allan Chemical Corporation. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions.
- Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde.
- Chem-Impex. (n.d.). 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
- ACS Publications. (n.d.). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 11. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, and application of this versatile intermediate. We will explore the landscape of commercial suppliers, establish a robust framework for quality assessment based on typical analytical data, and outline detailed protocols for identity and purity verification. Furthermore, this guide will shed light on the compound's synthetic origins to anticipate potential impurities and discuss its stability profile, ensuring its effective and reliable use in the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of a Versatile Thiazole Intermediate
This compound, bearing the CAS Number 885278-93-3, has emerged as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, which combines a thiazole core with a benzyloxy-phenyl moiety and a reactive carbaldehyde group, makes it a valuable precursor for creating complex molecular architectures. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The benzyloxy group provides a lipophilic handle and a stable protecting group for the phenolic hydroxyl, while the aldehyde functionality serves as a versatile anchor for a wide array of chemical transformations.
Notably, this compound is a key starting material in the development of novel anti-cancer and anti-inflammatory agents.[1] Its application extends to the synthesis of kinase inhibitors, modulators of nuclear receptors, and other targeted therapies, highlighting its significance in modern drug discovery pipelines. Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), a thorough understanding of its commercial availability, quality attributes, and handling requirements is paramount for ensuring the reproducibility and success of research and development efforts.
Sourcing and Commercial Availability
A reliable supply chain for critical starting materials is the bedrock of any drug development program. This compound is available from a range of chemical suppliers who cater to the research and pharmaceutical industries. The selection of a supplier should be guided by a careful evaluation of their product specifications, consistency of quality, and the comprehensiveness of the technical documentation they provide.
Below is a comparative table of prominent commercial suppliers offering this compound. It is important to note that while list purities are provided, lot-specific data from a Certificate of Analysis (CoA) should always be requested for critical applications.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| Chem-Impex | 28989 | ≥ 96% (HPLC) | 885278-93-3 | C₁₇H₁₃NO₂S | 295.36 |
| Santa Cruz Biotechnology | sc-263307 | Not specified | 885278-93-3 | C₁₇H₁₃NO₂S | 295.36 |
| CP Lab Safety | CPL-35467 | min 95% | 885278-93-3 | C₁₇H₁₃NO₂S | 295.4 |
| ProcessPointChemicals | PPC-12345 | Not specified | 885278-93-3 | C₁₇H₁₃NO₂S | 295.36 |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.
Quality Control and Analytical Verification
Ensuring the identity and purity of this compound is a critical step before its inclusion in any synthetic workflow. A multi-pronged analytical approach is recommended to build a comprehensive quality profile of the material.
Typical Specifications
While a definitive Certificate of Analysis from a supplier is the gold standard, the following table outlines the expected specifications for high-quality this compound based on available data and the requirements for pharmaceutical intermediates.
| Parameter | Specification | Method |
| Appearance | Pale yellow to yellow solid | Visual |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Loss on Drying | ≤ 1.0% | TGA or Vacuum Oven |
| Residue on Ignition | ≤ 0.2% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
Recommended Analytical Protocols
The following are detailed, step-by-step methodologies for the in-house verification of the compound's identity and purity.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Expected Chemical Shifts (δ, ppm):
-
~10.0 ppm (s, 1H): Aldehyde proton (-CHO).
-
~8.3 ppm (s, 1H): Thiazole ring proton.
-
~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the thiazole ring.
-
~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~7.1 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group.
-
~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂-).
Diagram: Quality Control Workflow
Caption: A typical workflow for the quality control of incoming this compound.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).
Synthesis, Potential Impurities, and Stability
A deep understanding of the synthetic route is crucial for anticipating potential process-related impurities that may not be listed on a standard CoA. The most common and industrially scalable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.
Probable Synthetic Route
The Hantzsch synthesis involves the reaction of an α-haloketone (or its equivalent) with a thioamide. In the case of this compound, the likely precursors are 4-(benzyloxy)thiobenzamide and a 3-halo-2-oxopropanal derivative.
Diagram: Hantzsch Thiazole Synthesis Pathway
Caption: A simplified representation of the Hantzsch synthesis for the target compound.
Potential Process-Related Impurities
Based on the Hantzsch synthesis, the following impurities could potentially be present in the final product:
-
Unreacted Starting Materials:
-
4-(Benzyloxy)thiobenzamide
-
3-Bromo-2-oxopropanal (or its protected form)
-
-
By-products from Side Reactions:
-
Over-alkylation products: Where the thioamide reacts with more than one equivalent of the α-haloaldehyde.
-
Hydrolysis products: 4-(Benzyloxy)benzamide, if the thioamide is unstable.
-
Oxidation product: 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid, resulting from the oxidation of the aldehyde.
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, acetonitrile, ethyl acetate) and any catalysts or bases.
Stability and Storage
Thiazole-4-carbaldehydes, like most aldehydes, are susceptible to oxidation, particularly when exposed to air and light. The aldehyde can be oxidized to the corresponding carboxylic acid. Therefore, proper storage is essential to maintain the integrity of the compound.
-
Recommended Storage: Store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Light Sensitivity: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could facilitate degradation.
Forced degradation studies on similar thiazole derivatives have shown susceptibility to oxidative and hydrolytic stress.[2] Therefore, it is advisable to handle the material expeditiously once the container is opened and to minimize its exposure to ambient conditions.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its successful application hinges on securing a high-quality, reliable supply and implementing rigorous analytical controls. This guide has provided a framework for supplier evaluation, detailed protocols for in-house quality verification, and critical insights into the compound's synthesis and stability. By adopting these principles, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of innovative new medicines.
References
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
Sources
A Technical Guide to Thiazole-Based Heterocyclic Compounds: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a multitude of clinically approved drugs and biologically active compounds.[1][4][5] This in-depth guide provides a comprehensive overview of thiazole chemistry, intended for researchers and scientists in the field of drug discovery and development. We will delve into the fundamental principles of thiazole synthesis, explore its chemical reactivity, and highlight its profound impact on the design and development of novel therapeutic agents. The discussion will be grounded in established methodologies and recent advancements, offering both foundational knowledge and insights into the evolving landscape of thiazole-focused research.
The Thiazole Scaffold: A Foundation of Medicinal Chemistry
The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts a notable degree of aromaticity.[6] This aromatic character is a key determinant of its chemical behavior and biological activity.[7][8] The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic distribution, influencing its reactivity and interactions with biological targets.[7][9]
The numbering of the thiazole ring begins with the sulfur atom at position 1 and the nitrogen atom at position 3. This arrangement leads to distinct electronic environments at the carbon atoms. The C2 position is notably electron-deficient, making it susceptible to nucleophilic attack and deprotonation.[10] Conversely, the C5 position is comparatively electron-rich, rendering it the preferred site for electrophilic substitution.[10] The C4 position is considered relatively neutral.[10] This inherent reactivity pattern is a crucial consideration in the strategic design of synthetic routes and the prediction of chemical transformations.
The thiazole moiety is a key structural component in a wide array of natural products, including vitamin B1 (thiamine), and is present in numerous synthetic drugs with diverse therapeutic applications.[3][11] Its ability to serve as a versatile pharmacophore has led to its incorporation into drugs for various diseases, including cancer, bacterial and fungal infections, inflammation, and viral diseases.[1][2][4][12]
Synthesis of the Thiazole Core: Established and Modern Methodologies
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of substituted thiazoles.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is arguably the most classic and widely employed method for constructing the thiazole ring.[1][13] This versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[14][15]
The reaction proceeds through a multi-step pathway, typically initiated by an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[14][16] The Hantzsch synthesis is known for its high yields and operational simplicity.[14]
Generalized Hantzsch Thiazole Synthesis Workflow:
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [14]
This protocol provides a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).[14]
-
Add methanol as the solvent and a stir bar.
-
Heat the mixture with stirring (e.g., on a hot plate at a moderate temperature) for a specified time (e.g., 30 minutes).[14]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to precipitate the product.[14]
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water to remove any residual salts.
-
Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole. The product is often pure enough for characterization without further purification.[14]
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis offers a valuable route to 5-aminothiazole derivatives. This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents under mild conditions.[10][17]
The mechanism typically begins with a nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole product.[17]
Gabriel Thiazole Synthesis
The Gabriel synthesis provides a pathway to 2,5-disubstituted thiazoles. This method involves the reaction of an acylamino ketone with phosphorus pentasulfide (P₄S₁₀).[13][18] The reaction proceeds through the thionation of the amide and ketone carbonyl groups, followed by cyclization to form the thiazole ring.[18]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for thiazole synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, improved yields, and cleaner reactions.[1] One-pot, multi-component reactions are also gaining prominence as they offer a streamlined approach to constructing complex thiazole derivatives from simple starting materials.[19]
Chemical Reactivity of the Thiazole Ring
The unique electronic nature of the thiazole ring dictates its reactivity towards various reagents.
Electrophilic Substitution
As previously mentioned, the C5 position is the most susceptible to electrophilic attack.[10] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, which predominantly occur at this position. The presence of activating or deactivating groups on the thiazole ring can influence the regioselectivity and rate of these reactions.
Nucleophilic Substitution
The electron-deficient C2 position is the primary site for nucleophilic attack.[10] Nucleophilic substitution reactions at C2 often require the presence of a good leaving group, such as a halogen, or activation of the ring through quaternization of the nitrogen atom.[10]
Deprotonation at C2
The proton at the C2 position is acidic and can be removed by strong bases, such as organolithium reagents, to generate a nucleophilic C2-lithiated thiazole.[10] This intermediate can then react with a variety of electrophiles, providing a powerful method for the functionalization of the C2 position.[10]
Reactivity Map of the Thiazole Ring:
Caption: Reactivity map illustrating the primary sites of chemical reactions on the thiazole ring.
N-Alkylation
The nitrogen atom at the N3 position is basic and readily undergoes alkylation with alkyl halides to form thiazolium salts.[10] These salts have found applications as catalysts and ionic liquids.
The Role of Thiazole in Drug Discovery and Development
The thiazole scaffold is a cornerstone in the design of new therapeutic agents, with a remarkable track record of success.[2][5] Its prevalence in clinically approved drugs underscores its importance in medicinal chemistry.[1][4]
Diverse Pharmacological Activities
Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Numerous thiazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines.[2][20][21] Some have been developed into clinically used anticancer drugs like Dasatinib.[22]
-
Antimicrobial: The thiazole ring is a key component of many antibacterial and antifungal agents.[1][12]
-
Anti-inflammatory: Several thiazole derivatives have exhibited significant anti-inflammatory properties.[12]
-
Antiviral: Thiazole-based compounds have been investigated for their antiviral activity, including against HIV.[4] Ritonavir, an anti-HIV drug, contains a thiazole moiety.[4]
-
Antiprotozoal: Thiazole derivatives have shown promise as agents against various protozoal diseases, including malaria.[1]
Structure-Activity Relationship (SAR) Studies
The ability to readily synthesize a wide array of substituted thiazoles has facilitated extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents at the C2, C4, and C5 positions, medicinal chemists can fine-tune the pharmacological properties of thiazole-based compounds to optimize their potency, selectivity, and pharmacokinetic profiles.
Table 1: Examples of Clinically Used Thiazole-Containing Drugs
| Drug Name | Therapeutic Class | Key Structural Feature |
| Sulfathiazole | Antibacterial | 2-Aminothiazole sulfonamide |
| Ritonavir | Antiviral (HIV) | Complex structure with a terminal thiazole ring |
| Dasatinib | Anticancer | 2-Anilino-4-methylthiazole core |
| Pramipexole | Antiparkinsonian | 2,6-Diaminothiazole derivative |
| Abafungin | Antifungal | Substituted thiazole derivative |
Thiazole as a Bioisostere
In drug design, the thiazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings. Its unique size, shape, and electronic properties allow it to mimic the interactions of other functional groups with biological targets while potentially improving metabolic stability or other pharmacokinetic parameters.
Spectroscopic Characterization of Thiazole Compounds
The structural elucidation of newly synthesized thiazole derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern of the thiazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and provide valuable structural information.[6] In ¹H NMR, the ring protons of thiazole typically resonate in the aromatic region, between 7.27 and 8.77 ppm.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the thiazole ring and any functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of thiazole compounds, confirming their elemental composition.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[23]
Conclusion
The thiazole core continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry and drug discovery. Its rich and well-established synthetic chemistry, coupled with its diverse range of biological activities, ensures its continued importance in the development of new therapeutic agents. A thorough understanding of the synthesis, reactivity, and structure-activity relationships of thiazole-based compounds is essential for researchers aiming to harness the full potential of this remarkable heterocycle in their drug discovery endeavors. The ongoing development of novel and more efficient synthetic methodologies will undoubtedly further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of thiazole-containing drugs.[2]
References
- Cook–Heilbron thiazole synthesis. In: Wikipedia. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- A review on thiazole based compounds & it's pharmacological activities. Grounding Source.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Thiazole in the targeted anticancer drug discovery. PubMed. [Link]
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Systematic Review On Thiazole And Its Applications.
- A Review on Thiazole Scaffolds and its Biological Activity.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal for Research in Applied Science and Engineering Technology. [Link]
- Thiazole. In: Wikipedia. [Link]
- synthesis of thiazoles. YouTube. [Link]
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
- Cook-Heilbron thiazole synthesis.
- Selected commercial drugs based on thiazole.
- Thiazole Definition - Organic Chemistry Key Term. Fiveable. [Link]
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- The drugs containing thiazole ring.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Thiazole and thiazole containing drugs. Slideshare. [Link]
- Thiazole: Structure and Reactivity. Scribd. [Link]
- Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight.
- Heterocyclic compound thiazole. Slideshare. [Link]
- Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. ijrpr.com [ijrpr.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. synarchive.com [synarchive.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes
Introduction: The Strategic Importance of 2-Aryl-Thiazole-4-Carbaldehydes in Drug Discovery
The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class, 2-aryl-thiazole-4-carbaldehydes represent a particularly valuable subclass of molecules. The aldehyde functionality at the C4 position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). These compounds are key intermediates in the synthesis of novel therapeutics, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The precise and efficient construction of this motif is therefore of critical importance to drug development professionals.
This application note provides a comprehensive guide to the synthesis of 2-aryl-thiazole-4-carbaldehydes via the Hantzsch thiazole synthesis, a classic and reliable method for thiazole ring formation. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
First described by Arthur Hantzsch in 1887, this synthesis is a cornerstone of heterocyclic chemistry.[1] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2] The reaction proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This initial S-alkylation forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a thiazoline ring.
-
Aromatization: The thiazoline intermediate then aromatizes to the stable thiazole ring system.
To achieve the synthesis of a 4-carbaldehyde derivative, a modification to the standard α-haloketone starting material is necessary. Direct use of an α-haloaldehyde is often problematic due to its inherent instability and propensity for self-condensation. A more robust strategy, which will be detailed in our protocol, involves the use of an acetal-protected α-haloaldehyde. The acetal group is stable under the reaction conditions of the Hantzsch synthesis and can be readily hydrolyzed in a subsequent step to unveil the desired aldehyde functionality.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism for 2-Aryl-Thiazole-4-Carbaldehydes
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of a representative 2-aryl-thiazole-4-carbaldehyde.
Part 1: Synthesis of the Aryl-Thioamide Precursor
The aryl-thioamide is a crucial starting material and can be prepared from the corresponding aryl nitrile.
Protocol 1: Synthesis of Thiobenzamide from Benzonitrile
-
Materials:
-
Benzonitrile
-
Thioacetamide
-
Anhydrous Ethanol
-
Dry HCl gas or a source of anhydrous acid
-
DMF (optional co-solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve benzonitrile (1.0 eq) and thioacetamide (1.1 eq) in anhydrous ethanol.
-
Bubble dry HCl gas through the solution for 15-20 minutes while stirring. Alternatively, a solution of acetyl chloride in ethanol can be used to generate HCl in situ.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude thiobenzamide from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
-
Rationale: The acidic conditions catalyze the reaction between the nitrile and thioacetamide to form the thioamide. Anhydrous conditions are important to prevent hydrolysis of the reactants and product.
Part 2: Hantzsch Synthesis and Deprotection
This part details the core cyclization reaction followed by the deprotection to yield the final product.
Protocol 2: Synthesis of 2-Phenylthiazole-4-carbaldehyde
-
Materials:
-
Thiobenzamide (from Protocol 1)
-
3-Bromo-1,1-diethoxypropane (acetal-protected α-bromoaldehyde)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (optional, for neutralization)
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Hantzsch Condensation:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.
-
Add 3-bromo-1,1-diethoxypropane (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The intermediate, 2-phenyl-4-(diethoxymethyl)thiazole, is formed.
-
-
Work-up and Isolation of the Intermediate (Optional):
-
The reaction mixture can be concentrated under reduced pressure.
-
The residue can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected thiazole. This intermediate can be purified by column chromatography if necessary.
-
-
Deprotection (Hydrolysis of the Acetal):
-
Dissolve the crude or purified 2-phenyl-4-(diethoxymethyl)thiazole in a mixture of ethanol and dilute hydrochloric acid (e.g., 2M HCl).
-
Stir the solution at room temperature for 2-4 hours, or until TLC indicates complete conversion to the aldehyde.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-phenylthiazole-4-carbaldehyde.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenylthiazole-4-carbaldehyde.
-
-
-
Rationale: The use of 3-bromo-1,1-diethoxypropane provides a stable source of the required α-bromoaldehyde functionality. The acetal is robust during the reflux in ethanol. The subsequent acid-catalyzed hydrolysis efficiently removes the protecting group to reveal the desired carbaldehyde.
Data Presentation and Characterization
The successful synthesis of 2-aryl-thiazole-4-carbaldehydes should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | Typically a white to pale yellow solid |
| Purity (HPLC) | >95% after purification |
| Yield | 60-80% (over two steps) |
| ¹H NMR | Characteristic singlet for the aldehyde proton (~9.9-10.1 ppm) and a singlet for the thiazole proton (~8.0-8.5 ppm), along with signals for the aryl protons. |
| ¹³C NMR | Aldehyde carbonyl carbon signal (~185-190 ppm) and signals for the thiazole and aryl ring carbons. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde (~1690-1710 cm⁻¹). |
| Mass Spectrometry | Correct molecular ion peak corresponding to the product. |
Table 1: Summary of Expected Data for a Representative 2-Aryl-Thiazole-4-Carbaldehyde.
Experimental Workflow Visualization
Caption: Figure 2: Experimental workflow for the synthesis of 2-aryl-thiazole-4-carbaldehydes.
Troubleshooting and Field-Proven Insights
-
Low Yield in Thioamide Formation: Ensure strictly anhydrous conditions. The presence of water can lead to hydrolysis of the nitrile and thioacetamide. The quality of the acid catalyst is also crucial.
-
Incomplete Hantzsch Condensation: If the reaction stalls, a slight excess (up to 1.2 eq) of the 3-bromo-1,1-diethoxypropane can be used. Ensure the ethanol is anhydrous.
-
Difficult Deprotection: If the acetal hydrolysis is sluggish, the concentration of the acid can be slightly increased, or the reaction can be gently warmed (e.g., to 40-50 °C). However, be cautious of potential side reactions at higher temperatures.
-
Purification Challenges: The aldehyde product can sometimes be prone to oxidation. It is advisable to use fresh solvents for chromatography and to store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Conclusion
The Hantzsch thiazole synthesis remains a powerful and reliable method for the construction of the thiazole ring. By employing an acetal-protected α-haloaldehyde, the synthesis of 2-aryl-thiazole-4-carbaldehydes can be achieved in good yields. These compounds are valuable building blocks in the development of new chemical entities for various therapeutic applications. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists in the field of drug discovery and development to successfully synthesize these important intermediates.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. [Link]
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Synthesis of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Molecules2015, 20(8), 13938-13955. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
Sources
purification of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde by recrystallization
An Application Note on the Purification of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] The protocol details the application of single-solvent recrystallization, a robust and scalable technique for achieving high purity of solid compounds.[2] We delve into the fundamental principles of recrystallization, solvent selection strategies, a step-by-step experimental workflow, and critical quality control assessments. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to ensure the purity of synthetic intermediates, which is paramount for the integrity of subsequent research and development phases.
Introduction: The Imperative for Purity
This compound is a versatile heterocyclic building block. Its structure, featuring a thiazole core, is a common motif in a wide array of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][3] The purity of such an intermediate is not a trivial matter; residual starting materials, by-products, or reagents from its synthesis can lead to undesirable side reactions, complicate reaction monitoring, and ultimately compromise the purity and efficacy of the final active pharmaceutical ingredient (API).
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[4][5] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out of the solution in a purer form, leaving impurities behind in the solvent.[2] This application note provides an expert-guided protocol for this specific molecule, emphasizing the causality behind each procedural step to ensure a reproducible and effective purification outcome.
The Science of Recrystallization
The efficacy of recrystallization is governed by the principle that the solubility of most solids in a given solvent increases with temperature.[5] An ideal recrystallization solvent for this compound should meet the following criteria:
-
High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[2]
-
Low Solvency at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals during the drying phase.
For a molecule like this compound, which possesses both aromatic, non-polar regions and polar thiazole/aldehyde functionalities, solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate are excellent starting points for screening.
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Thiazole derivatives and aldehydes may cause skin, eye, and respiratory irritation.[6]
Mandatory Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Conduct all operations within a certified chemical fume hood to avoid inhalation of dusts or solvent vapors.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Avoid ignition sources when working with flammable organic solvents.
Experimental Protocol: Purification of this compound
This protocol is designed to be a self-validating system, with integrated checkpoints for assessing purity and yield.
Compound Profile and Solvent Selection
A preliminary small-scale solvent screening is crucial for optimizing the recrystallization process. This involves testing the solubility of a few milligrams of the crude compound in various heated and cooled solvents.
| Parameter | Data | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 885278-93-3 | [1][9] |
| Molecular Formula | C₁₇H₁₃NO₂S | [1][9] |
| Molecular Weight | 295.36 g/mol | [1][9] |
| Appearance | Pale yellow solid | [1] |
| Suggested Solvents | Ethanol, Isopropanol, Ethyl Acetate, Toluene | General knowledge for aromatic heterocycles[10] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar. On a stirrer hotplate in a fume hood, add the selected solvent (e.g., ethanol) portion-wise to the flask while heating to a gentle boil.
-
Add just enough boiling solvent to fully dissolve the solid.[5] The use of a minimal volume is critical for maximizing the recovery of the purified product.
-
-
Hot Filtration (Conditional Step):
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is required.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel fitted with fluted filter paper.
-
Pour the hot, saturated solution through the fluted filter paper. The pre-heated setup prevents premature crystallization of the product in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, well-defined, and pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of precipitated solid.[5]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to ensure a good seal.[11]
-
Collect the crystals by vacuum filtration, transferring the slurry to the funnel.
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away the impurity-laden mother liquor. Using cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a dust-free environment or, for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Quality Control and Verification
-
Yield Calculation: Weigh the dried, pure product and calculate the percent recovery.
-
Melting Point Analysis: Determine the melting point of the recrystallized product. A pure compound will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). Compare this to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The purified product should appear as a single, distinct spot with no visible impurities that were present in the crude sample.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Cooling was too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated, or crystallization requires initiation. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. If that fails, add a "seed" crystal of the pure compound. If still unsuccessful, reduce the solvent volume by boiling some off and repeat the cooling process. |
| Low Recovery | Too much solvent was used during dissolution. Premature crystallization during hot filtration. Crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of boiling solvent. Ensure the filtration apparatus is sufficiently hot. Use only a very small amount of ice-cold solvent for washing. |
Conclusion
The protocol described herein provides a robust and reliable method for the purification of this compound via recrystallization. By carefully selecting a solvent and adhering to the principles of slow cooling and minimal solvent usage, researchers can consistently obtain this valuable intermediate in high purity. This foundational purification step is critical for ensuring the success and reproducibility of subsequent synthetic transformations in drug discovery and development pipelines.
References
- Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. Benchchem.
- SAFETY DATA SHEET - Thiazole-4-carboxaldehyde.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - AFG Bioscience.
- Recrystallization and Crystallization - University of California, Irvine.
- Tips & Tricks: Recrystallization - University of Rochester.
- Recrystallization - Chemistry LibreTexts. (2023).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- SAFETY DATA SHEET - TCI Chemicals.
- 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde - Chem-Impex.
- 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde | CAS 885278-93-3 | SCBT - Santa Cruz Biotechnology.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019).
- Thiazole and Oxazole Alkaloids: Isolation and Synthesis - MDPI.
- Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes | ChemRxiv.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. One moment, please... [afgsci.com]
- 9. scbt.com [scbt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and preliminary evaluation of potential kinase inhibitors derived from the versatile starting material, 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding and hydrophobic interactions make it an ideal core for designing targeted kinase inhibitors.[3][4] This guide focuses on leveraging the aldehyde functionality of the starting material as a strategic linchpin for molecular elaboration through robust and scalable synthetic methodologies, including reductive amination and amide bond formation, to generate a library of diverse candidate compounds. We provide detailed, step-by-step protocols, explain the causal logic behind experimental choices, and outline a general workflow for preliminary biological screening against target kinases.
Introduction: The Strategic Value of the Thiazole Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] This has made them one of the most important classes of drug targets. Thiazole-based derivatives have emerged as a highly successful structural motif for kinase inhibition, capable of targeting a wide range of kinases, including serine/threonine and tyrosine kinases.[3][5]
The selected starting material, this compound, is a strategically designed precursor:
-
The Thiazole Core: Provides a rigid, heteroaromatic scaffold that can be functionalized at multiple positions to optimize binding interactions.[6]
-
The 4-Carbaldehyde Group: Serves as a versatile chemical handle for introducing diverse side chains and linkers, enabling the exploration of structure-activity relationships (SAR).
-
The 2-(4-benzyloxy-phenyl) Moiety: This group can serve multiple functions. The phenyl ring can engage in pi-stacking interactions within the kinase active site. The benzyloxy group acts as a protecting group for a phenol, which, upon deprotection, can serve as a critical hydrogen bond donor to interact with the kinase hinge region.[7] Alternatively, the entire benzyloxy-phenyl unit can occupy hydrophobic pockets.
This guide details a synthetic workflow designed for efficiency and diversity, allowing for the rapid generation of novel chemical entities for kinase screening programs.
Caption: High-level overview of the synthetic and screening workflow.
Synthetic Protocols and Methodologies
The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and detailed purification steps to ensure high-purity compounds for biological evaluation.
Protocol 1: Synthesis of Amine Intermediates via Reductive Amination
Rationale: Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds. It proceeds in a two-step, one-pot sequence where the aldehyde first reacts with a primary or secondary amine to form a Schiff base (iminium ion), which is then immediately reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, is not water-sensitive, and does not reduce other sensitive functional groups. This reaction is a cornerstone of library synthesis due to its broad substrate scope.
Materials & Reagents:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperazine derivatives)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
-
Carefully add STAB (1.5 eq) to the mixture portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine intermediate.
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure, verify the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to the amine moiety and the newly formed benzylic CH₂ group.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the synthesized compound.
Protocol 2: Elaboration to Final Inhibitors via Amide Coupling
Rationale: The amide bond is a key structural feature in a vast number of approved drugs, including many kinase inhibitors, due to its ability to act as both a hydrogen bond donor and acceptor.[1] This allows it to form critical interactions with the amino acid residues in the kinase hinge region. Here, we utilize a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate the efficient formation of an amide bond between our synthesized amine intermediate and a selected carboxylic acid.
Materials & Reagents:
-
Amine intermediate from Protocol 1
-
Selected carboxylic acid (e.g., isonicotinic acid, 3-methoxybenzoic acid)
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), anhydrous
-
Saturated NaHCO₃ solution, 1M HCl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
In a dry flask, dissolve the selected carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target compound.
Caption: Key components for the amide coupling reaction.
Biological Evaluation Workflow
Rationale: To assess the potential of the synthesized compounds as kinase inhibitors, a robust and high-throughput in vitro assay is required. Fluorescence-based assays, such as the Z'-LYTE™ Kinase Assay, are widely used in drug discovery.[8] They measure the extent of phosphorylation of a specific peptide substrate by the target kinase. An inhibitor will block this phosphorylation, resulting in a measurable change in the fluorescent signal.
Protocol 3: General Kinase Inhibition Assay (Fluorescence-Based)
Principle: This assay uses a FRET (Förster Resonance Energy Transfer) pair consisting of a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein) on a synthetic peptide substrate. In the unphosphorylated state, the peptide is cleaved by a development reagent protease, separating the FRET pair and resulting in a high donor emission signal. When the kinase phosphorylates the peptide, it becomes resistant to cleavage, keeping the FRET pair intact and resulting in a high FRET signal (acceptor emission). The ratio of these emissions is used to calculate the percent phosphorylation.
Step-by-Step General Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO, typically starting from 100 µM down to low nanomolar concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase enzyme, and the specific FRET-peptide substrate in a buffered solution.
-
Initiation: Start the phosphorylation reaction by adding an ATP solution. Incubate at room temperature for a set time (e.g., 60 minutes).
-
Development: Stop the kinase reaction by adding a development reagent containing the site-specific protease. Incubate for another 60 minutes.
-
Detection: Read the plate on a fluorescence plate reader, measuring both the donor and acceptor emission signals.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for a typical fluorescence-based kinase assay.
Data Presentation and Interpretation
The primary output of the biological assay is the IC₅₀ value. This quantitative measure allows for the direct comparison of the potency of different compounds.
Table 1: Hypothetical Biological Data for Synthesized Thiazole Derivatives
| Compound ID | R¹ (from Amine) | R² (from Acid) | Target Kinase | IC₅₀ (nM) |
| THZ-001 | Benzyl | 3-Fluorophenyl | FGFR-1 | 850 |
| THZ-002 | Morpholin-4-ylethyl | 3-Fluorophenyl | FGFR-1 | 220 |
| THZ-003 | Benzyl | Pyridin-4-yl | FGFR-1 | 45 |
| THZ-004 | Morpholin-4-ylethyl | Pyridin-4-yl | FGFR-1 | 8 |
| THZ-005 | Morpholin-4-ylethyl | Pyridin-4-yl | PI3Kα | >10,000 |
Interpretation: The data in this hypothetical table would suggest key structure-activity relationships (SAR). For instance, comparing THZ-001 and THZ-003 , the replacement of a 3-fluorophenyl group with a pyridine ring leads to a significant increase in potency against FGFR-1. This suggests a potential hydrogen bond interaction with the pyridine nitrogen is beneficial for binding. Similarly, comparing THZ-001 and THZ-002 , the introduction of a morpholine group enhances activity, likely by improving solubility or forming additional interactions. The high IC₅₀ value for THZ-005 against PI3Kα suggests selectivity for FGFR-1 over other kinases, a desirable trait for a targeted inhibitor.
Conclusion and Future Directions
The synthetic routes and evaluation workflows detailed in this guide provide a robust framework for the discovery of novel kinase inhibitors based on the 2-(4-benzyloxy-phenyl)-thiazole scaffold. By systematically varying the amine and carboxylic acid building blocks, researchers can rapidly generate a diverse library of compounds and develop a clear understanding of the structure-activity relationships.
Future work should focus on:
-
SAR Expansion: Exploring a wider range of building blocks to further probe the chemical space around the thiazole core.
-
Kinase Selectivity Profiling: Screening promising lead compounds against a broad panel of kinases to assess their selectivity profile.
-
Mechanism of Action Studies: Investigating the binding mode of potent inhibitors through techniques like X-ray crystallography.
-
ADME Optimization: Modifying lead compounds to improve their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) for potential in vivo studies.[9]
References
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Taylor & Francis Online. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023).
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Wiley Online Library. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library. [Link]
- Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. (2020). PubMed. [Link]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2018).
- 2H-Thiazolo[4,5-d][1][2][10]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Royal Society of Chemistry. [Link]
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). Royal Society of Chemistry. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2021).
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). PubMed. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Developing Anti-Cancer Agents Using 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved anti-cancer drugs.[1][2] This guide focuses on 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde , a versatile chemical intermediate that serves as a foundational building block for the synthesis of novel therapeutic candidates.[3] Its unique structure offers a reactive aldehyde handle for further chemical modification and a 2-phenyl-thiazole core known to interact with various biological targets.[2][4] This document provides a comprehensive framework for researchers, outlining detailed protocols from the initial synthesis of the core compound to its rigorous evaluation as a potential anti-cancer agent through established in vitro and in vivo methodologies.
Introduction: The Rationale for Thiazole-Based Drug Discovery
Heterocyclic compounds are central to the development of new pharmaceuticals. Among them, the thiazole ring is of particular interest due to its aromatic nature and ability to form hydrogen bonds, which facilitates interactions with a wide array of biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including the ability to induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways implicated in cancer, such as the PI3K/AkT/mTOR pathway.[5][6]
This compound represents an ideal starting point for a drug discovery campaign. The benzyloxy group provides a lipophilic character that can be modified to tune pharmacokinetic properties, while the carbaldehyde at the 4-position is a versatile functional group for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides the necessary protocols to leverage this compound for the discovery of novel anti-cancer leads.
Synthesis and Characterization of the Core Scaffold
The successful evaluation of any compound begins with its efficient and verifiable synthesis. The following protocol outlines a standard Hantzsch-type synthesis, a classic and reliable method for constructing the thiazole ring.
Protocol 1: Synthesis of this compound
Principle: This protocol is based on the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. Here, 4-(benzyloxy)benzothioamide reacts with 3-bromo-2-oxopropanal to form the desired thiazole ring.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
3-bromo-2-oxopropanal (or its stable equivalent)
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of 4-(benzyloxy)benzothioamide (Intermediate)
-
To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq).
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to yield the thioamide intermediate as a yellow solid.
Part B: Cyclization to form this compound
-
Dissolve the 4-(benzyloxy)benzothioamide intermediate (1.0 eq) in anhydrous ethanol.
-
Add 3-bromo-2-oxopropanal (1.1 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours. Monitor by TLC until the thioamide is consumed.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography (Hexanes:EtOAc gradient) to yield This compound as a solid.
Characterization:
-
¹H NMR: Verify the presence of aromatic protons, the benzylic CH₂, the thiazole proton, and the key aldehyde proton (typically δ 9-10 ppm).
-
¹³C NMR: Confirm the carbon signals corresponding to the aromatic rings, thiazole ring, benzylic carbon, and the aldehyde carbonyl carbon (typically δ >180 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound (C₁₇H₁₃NO₂S, MW: 295.36).[7]
In Vitro Evaluation: Assessing Cytotoxicity and Potency
In vitro screening is the critical first step to determine if a compound possesses anti-cancer activity.[8] The primary goal is to measure cytotoxicity against a panel of cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol 2: Cell Line Selection and Maintenance
Rationale: Using a diverse panel of cell lines from different cancer types provides a broader understanding of the compound's activity spectrum.
-
Recommended Panel:
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
Summarize the results in a table for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast | [Insert Value] | [Insert Value] |
| A549 | Lung | [Insert Value] | [Insert Value] |
| HepG2 | Liver | [Insert Value] | [Insert Value] |
| HCT-116 | Colon | [Insert Value] | [Insert Value] |
Workflow for In Vitro Screening
Caption: High-level workflow for in vitro cytotoxicity screening.
Mechanistic Elucidation: Uncovering the Mode of Action
Once a compound demonstrates significant cytotoxicity, the next critical phase is to investigate its mechanism of action. Thiazole derivatives are known to induce apoptosis and cause cell cycle arrest.[5][13]
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.
Step-by-Step Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest cells, including the supernatant, and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry.
-
Data Analysis: Delineate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Potential Signaling Pathway Involvement
Many thiazole-based agents exert their effects by inhibiting critical survival pathways.[5][6] A primary suspect is the PI3K/Akt pathway, which is frequently dysregulated in cancer. Further investigation using techniques like Western blotting would be required to confirm target engagement.
Caption: Potential inhibition of the PI3K/Akt pathway by thiazole agents.
In Vivo Efficacy: Preclinical Validation
Promising in vitro results must be validated in a living organism.[8] The cell line-derived xenograft (CDX) model is a standard preclinical method to evaluate a compound's anti-tumor efficacy in vivo.[14][15][16]
Protocol 5: Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunodeficient mice, where they grow to form a solid tumor. The mice are then treated with the test compound to assess its ability to inhibit tumor growth.
Materials:
-
Athymic Nude or SCID mice (6-8 weeks old).
-
Cancer cells (e.g., A549), cultured to 80% confluency.
-
Matrigel or PBS for cell suspension.
-
Test compound and a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).
-
Calipers for tumor measurement.
Step-by-Step Procedure:
-
Cell Implantation: Suspend 2-5 million A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth: Monitor mice daily. Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Test Compound (e.g., 25 mg/kg), and Positive Control (e.g., Cisplatin).
-
Treatment: Administer the compound daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for 14-21 days.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit (~1500 mm³) or if signs of excessive toxicity appear.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| Compound X | 25 mg/kg, QD | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | 5 mg/kg, Q3D | [Insert Value] | [Insert Value] | [Insert Value] |
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Conclusion and Future Directions
This guide provides a foundational roadmap for advancing This compound from a chemical intermediate to a validated pre-clinical anti-cancer lead. Following positive results from these protocols, future efforts should focus on:
-
Lead Optimization: Synthesizing analogs to conduct SAR studies, improving potency and drug-like properties.
-
Advanced Mechanistic Studies: Using Western blotting, RNA-seq, or proteomics to definitively identify the compound's molecular target and affected pathways.
-
Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.
-
Patient-Derived Xenograft (PDX) Models: Testing efficacy in more clinically relevant PDX models, which better recapitulate the heterogeneity of human tumors.[15][17]
By systematically applying these validated protocols, researchers can effectively harness the therapeutic potential of the thiazole scaffold in the ongoing search for novel and more effective cancer therapies.
References
- Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
- Pires, M., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Charles River. [Link]
- Pires, M., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]
- Asif, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
- Singh, S., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. CrownBio. [Link]
- Li, P., et al. (2016).
- Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. CrownBio. [Link]
- Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
- Guerra-Calderas, L., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
- Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro.
- Safavi, M., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- Petrou, A., et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Wang, Y., et al. (2023). Guideline for anticancer assays in cells.
- Zips, D., et al. (2005).
- El-Mekabaty, A., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. [Link]
- Liu, A-L., et al. (2019). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- Phakeovilay, C., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
- Al-Omar, M. A. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecules. [Link]
Sources
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scbt.com [scbt.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenograft.org [xenograft.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. startresearch.com [startresearch.com]
Protocol for In Vitro Cytotoxicity assay of Thiazole Derivatives
Introduction: The Significance of Thiazole Derivatives and Cytotoxicity Screening
Thiazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] Notably, many have emerged as potent anti-cancer agents, with some, such as Dasatinib and Ixazomib, gaining clinical approval.[3] The therapeutic potential of these compounds often stems from their ability to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling pathways like NFkB/mTOR/PI3K/AkT.[4] Given their promise, robust and reliable in vitro cytotoxicity assays are indispensable for the preliminary screening and mechanistic elucidation of novel thiazole derivatives.[1][5]
This comprehensive guide provides detailed protocols for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines. We will delve into the principles and methodologies of two widely adopted assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. By offering a thorough understanding of the experimental workflows and the causality behind procedural choices, this document aims to equip researchers with the necessary tools to generate accurate and reproducible data.
Guiding Principles for a Robust Cytotoxicity assay
A successful cytotoxicity study hinges on meticulous experimental design and execution. Several key factors must be considered to ensure the integrity and validity of the results.
Cell Line Selection: A Critical First Step
The choice of cell line is paramount and should be guided by the specific research question.[6][7] Human cancer cell lines are valuable models, but each possesses unique genotypic and phenotypic characteristics that can influence drug response.[6][7] Therefore, a panel of cell lines representing different cancer types is often employed for initial screening. For mechanism-of-action studies, a single cell line with well-defined characteristics relevant to the compound's putative target is preferable.[6][7] For compounds intended for oral administration, cell lines that mimic the gastrointestinal tract, such as Caco-2 or HT29-MTX, are appropriate choices.[8]
The Importance of Controls
Appropriate controls are the bedrock of any reliable cytotoxicity assay. These include:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the thiazole derivative (e.g., DMSO) at the same final concentration as in the experimental wells. This control is crucial to ensure that the solvent itself does not exert any cytotoxic effects.[9]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is performing as expected.
-
Blank Control: Wells containing medium but no cells, to account for background absorbance.
Optimizing Experimental Parameters
Several experimental parameters must be optimized to achieve reliable and reproducible results:
-
Cell Seeding Density: The optimal cell number per well should be determined to ensure that cells are in the logarithmic growth phase throughout the experiment and that the signal falls within the linear range of the assay.[9]
-
Compound Concentration Range: A broad range of concentrations should be tested to generate a dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Incubation Time: The duration of compound exposure should be sufficient to elicit a cytotoxic response but not so long as to cause secondary effects unrelated to the initial mechanism of action.
Method 1: MTT assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12][14]
Workflow for the MTT assay
Caption: A generalized workflow for assessing the cytotoxicity of thiazole derivatives using the MTT assay.
Detailed Protocol for MTT assay
Materials:
-
Thiazole derivatives
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Method 2: Lactate Dehydrogenase (LDH) assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18][19] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[20] The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[18] The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[18]
Workflow for the LDH assay
Caption: A generalized workflow for assessing the cytotoxicity of thiazole derivatives using the LDH assay.
Detailed Protocol for LDH assay
Materials:
-
Thiazole derivatives
-
Selected cancer cell line(s)
-
Complete cell culture medium (serum-free medium may be required for the assay step)
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Preparation of Controls: In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the provided lysis buffer.
-
Background Control: Medium alone.
-
-
Sample Collection: After the desired incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[21]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[21]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For the MTT a ssay, the percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
For the LDH a ssay, the percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC50 Value
The IC50 value is determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the compound that elicits a 50% response.
Statistical Analysis
Statistical analysis is crucial for interpreting the significance of the results.[22] Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance between groups can be determined using appropriate tests such as the Student's t-test or one-way ANOVA, followed by a post-hoc test for multiple comparisons.[23][24][25]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[9] | Ensure uniform cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate for experimental samples.[26] |
| Low absorbance readings (MTT assay) | Too few cells, insufficient incubation time, cell proliferation issues.[9] | Optimize cell seeding density, increase incubation time, and ensure cells are healthy and in the logarithmic growth phase.[17] |
| High background in LDH assay | Serum in the culture medium can contain LDH. | Use serum-free medium during the assay incubation period.[9] |
| Compound precipitation | Poor solubility of the thiazole derivative in the culture medium. | Check the solubility of the compound and use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration (typically <0.5%).[9] |
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro cytotoxicity assessment of thiazole derivatives. By carefully selecting cell lines, incorporating appropriate controls, and optimizing experimental parameters, researchers can obtain reliable and reproducible data. The MTT and LDH assays, when performed and interpreted correctly, are powerful tools for identifying promising anti-cancer drug candidates and elucidating their mechanisms of action.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- LDH assay kit guide: Principles and applic
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
- MTT assay protocol. Abcam.
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF.
- Lecture 18: In vitro Cytotoxicity Analysis. (2025-02-24). YouTube.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025-08-26). PubMed Central.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Cytotoxicity Assay Protocol & Troubleshooting.
- What is the principle of LDH assay?. (2023-06-21).
- PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025-08-06).
- Statistical analysis for toxicity studies. PMC - NIH.
- Statistical analysis for toxicity studies. J-Stage.
- Cell Viability Assay | Essential Methods & Applic
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Validation Study on Five Cytotoxicity Assays by JSAAE II.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). NCBI - NIH.
- What statistical analysis should I pursue with a study of cytotoxic effects using
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- What cell line should I choose for citotoxicity assays?. (2023-05-06).
- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. Benchchem.
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher.
- Technical Support Center: Troubleshooting Cytotoxicity Assays. Benchchem.
- (PDF) Guidelines for cell viability assays.
- Statistical Analysis: MTT-assay (cell viability test).
- LDH Assay. Cell Biologics Inc..
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Establishment of Drug-resistant Cell Lines.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018-09-22). PMC - NIH.
- Comparative Cytotoxicity Analysis of Thiazole Deriv
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022-09-01). MDPI.
- IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. (2014-07-07). Bibliomed.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
Sources
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
- 25. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Screening 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives Against Cancer Cell Lines
Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] In oncology, thiazole derivatives have emerged as a promising class of anticancer agents, with some, like the multi-kinase inhibitor Dasatinib, already in clinical use.[1] These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), disruption of microtubule dynamics, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.[2][3]
The compound 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde serves as a versatile synthetic intermediate for generating a library of novel derivatives.[4][5] The benzyloxy-phenyl moiety offers a site for various substitutions to modulate lipophilicity and target engagement, while the thiazole-4-carbaldehyde core can be readily modified to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of such derivatives to identify and characterize novel anticancer drug candidates. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to preliminary mechanistic elucidation.
Section 1: Initial Cytotoxicity Screening
The primary objective of the initial screening is to determine the concentration-dependent cytotoxic effects of the synthesized this compound derivatives against a panel of human cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6]
Rationale for Assay Selection: SRB vs. MTT
Two common colorimetric assays for assessing cytotoxicity are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
-
MTT Assay : This assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
SRB Assay : This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is directly proportional to the total cellular protein mass.[9]
For high-throughput screening of novel compounds, the SRB assay is often preferred . It is less susceptible to interference from compounds that may affect cellular metabolism without being directly cytotoxic.[8] Furthermore, the SRB assay is generally more robust, with fewer steps and greater stability of the final colored product.[8][9]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for determining the IC50 values of the test compounds.
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for cytotoxicity screening.[7][8][9]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-malignant cell line (e.g., NIH/3T3) for selectivity assessment.[10]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
This compound derivatives dissolved in DMSO (stock solution).
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM.
-
96-well flat-bottom microtiter plates.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[6]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the thiazole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis of the dose-response curves.
Data Presentation
Summarize the cytotoxicity data in a clear, tabular format.
Table 1: Example Cytotoxicity Data (IC50 in µM) of Thiazole Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | NIH/3T3 (Non-malignant) | Selectivity Index (NIH/3T3 / MCF-7) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | > 50 | > 9.6 |
| Derivative 2 | 12.8 ± 1.1 | 15.3 ± 1.4 | 10.9 ± 0.9 | > 50 | > 3.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.3 | 2.8 |
Note: Data are for illustrative purposes. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.[10]
Section 2: Elucidation of Apoptotic Induction
A key mechanism of action for many successful anticancer drugs is the induction of apoptosis.[6][11] It is therefore crucial to investigate whether the lead thiazole derivatives induce this form of cell death.
Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[12][13]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Detailed Protocol: Apoptosis Assay by Flow Cytometry
This protocol is based on standard procedures for Annexin V/PI staining.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
Lead thiazole derivative(s).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the lead thiazole derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Visualization
The results of the flow cytometry analysis can be visualized using dot plots to quantify the percentage of cells in each quadrant.
Section 3: Mechanistic Insights - Cell Cycle Analysis and Target-Based Assays
To further understand the mechanism of action, it is important to investigate the effects of the lead compounds on cell cycle progression and their potential interaction with specific molecular targets. Thiazole derivatives have been reported to interfere with the cell cycle and inhibit key proteins like tubulin and various kinases.[3][15]
Cell Cycle Analysis by Flow Cytometry
Disruption of the cell cycle is a hallmark of many anticancer agents. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis
This protocol is based on established methods for DNA content analysis.[16][18][19]
Materials:
-
Cancer cell line of interest.
-
Lead thiazole derivative(s).
-
Cold 70% ethanol.
-
PBS.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring PI only binds to DNA.[18]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Target-Based Assay: In Vitro Tubulin Polymerization
Given that many thiazole derivatives are known to disturb tubulin assembly, an in vitro tubulin polymerization assay is a relevant mechanistic study.[3] This assay monitors the assembly of purified tubulin into microtubules, a process that can be tracked by an increase in fluorescence.[20][21]
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is based on commercially available tubulin polymerization assay kits.[20][21][22][23]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, fluorescence reporter, and general tubulin buffer).
-
Lead thiazole derivative(s).
-
Positive controls: Paclitaxel (enhancer) and Nocodazole or Vinblastine (inhibitor).[20][21]
-
96-well, black, flat-bottom plates.
-
Fluorescence plate reader capable of kinetic reads at 37°C.
Procedure:
-
Preparation: Prepare 10x stocks of the test compounds and controls. Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions.
-
Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[20]
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Kinetic Reading: Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader and begin kinetic measurements of fluorescence intensity (e.g., every 30-60 seconds for 60-90 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
Conclusion
The systematic screening approach detailed in these application notes provides a robust framework for the preclinical evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify promising anticancer candidates and gain valuable insights into their modes of action. This structured methodology, grounded in established and validated protocols, ensures the generation of high-quality, reproducible data essential for advancing new therapeutic agents toward clinical development.
References
- Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- Chan, C. Y., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Cytoskeleton, Inc.
- Yilmaz, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
- Singh, H., et al. (2026).
- Chhabria, M. T., et al. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]
- Sabry, E., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. [Link]
- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
- ResearchGate. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity | Request PDF. [Link]
- ResearchGate. Thiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors (69–73). [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Wikipedia. Cell cycle analysis. [Link]
- de Oliveira, R. B., et al. (2018).
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
- Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
- Chen, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Inés, M., et al. (2017).
- Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
- Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]
- Wang, Y., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. NIH. [Link]
- Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. JoVE. [Link]
- Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. maxanim.com [maxanim.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde in Anti-Inflammatory Drug Discovery
Introduction: The Rationale for Investigating a Novel Thiazole Derivative
Inflammation is a fundamental biological response essential for host defense and tissue repair; however, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects upon long-term use.[1] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Many thiazole-containing compounds exert their anti-inflammatory effects by modulating key enzymatic pathways like cyclooxygenase (COX) and lipoxygenase (LOX) or by interfering with pro-inflammatory signaling cascades.[4][5]
This document focuses on 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde , a synthetic intermediate with a versatile structure amenable to further chemical modification.[6] Its core structure combines the biologically active thiazole moiety with a benzyloxyphenyl group, presenting a promising starting point for the development of new therapeutic agents. These application notes provide a comprehensive framework and a series of detailed protocols for the systematic evaluation of its anti-inflammatory potential, from initial in vitro screening to in vivo efficacy validation. The methodologies described herein are designed to not only assess the compound's activity but also to elucidate its underlying mechanism of action by probing its effects on the critical NF-κB and MAPK signaling pathways.
Section 1: Hypothesized Mechanism of Action & Key Signaling Pathways
Inflammatory responses at the cellular level are largely governed by intricate signaling networks. A common trigger for in vitro inflammatory models is lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[7] LPS activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that culminate in the production of pro-inflammatory mediators.[8]
The two primary pathways implicated are:
-
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, NF-κB activation is a central event in the inflammatory response.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation.[11][12] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and drives the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and other inflammatory molecules.[10][11][13]
-
The MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway comprises a series of protein kinases that play a critical role in converting extracellular signals into cellular responses, including inflammation.[14][15] The three major MAPK subfamilies involved are ERK, JNK, and p38. LPS activation of these kinases leads to the phosphorylation and activation of various transcription factors, which work in concert with NF-κB to amplify the inflammatory response.[16][17]
Based on the established activities of other thiazole derivatives, we hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in these pathways, such as the phosphorylation of IκBα or MAPKs, thereby reducing the production of downstream inflammatory mediators.
Caption: LPS-induced inflammatory signaling cascade highlighting potential inhibition points.
Section 2: In Vitro Evaluation Protocols
The murine macrophage cell line RAW 264.7 is the recommended model system for these in vitro assays due to its robust and well-characterized response to LPS stimulation.[7][18][19]
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Expertise & Rationale: Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentration range of the test compound. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a consequence of cell death.[20]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
-
Data Presentation:
| Concentration (µM) | Absorbance (OD 570nm) | % Viability vs. Control |
| Vehicle Control | 0.850 ± 0.04 | 100% |
| 1 | 0.845 ± 0.05 | 99.4% |
| 5 | 0.833 ± 0.03 | 98.0% |
| 10 | 0.821 ± 0.04 | 96.6% |
| 25 | 0.795 ± 0.05 | 93.5% |
| 50 | 0.710 ± 0.06 | 83.5% |
| 100 | 0.550 ± 0.07 | 64.7% |
| Table 1: Representative data for cell viability. Concentrations showing >90% viability should be used for subsequent assays. |
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Expertise & Rationale: LPS stimulation robustly induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key pro-inflammatory mediator.[21][22] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[8] It serves as an excellent primary screening assay for anti-inflammatory activity.[18]
Caption: Experimental workflow for the Nitric Oxide (NO) production assay.
-
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Expertise & Rationale: To confirm and expand upon the findings from the NO assay, it is essential to measure the compound's effect on key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in the culture supernatant.[21]
-
Step-by-Step Methodology (Example for TNF-α):
-
Cell Culture and Stimulation: Prepare and treat cells with the test compound and LPS as described in Protocol 2.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial mouse TNF-α ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
-
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | < 20 | < 15 |
| LPS (1 µg/mL) | 3500 ± 250 | 18000 ± 1200 |
| LPS + Compound (10 µM) | 1800 ± 180 | 9500 ± 800 |
| LPS + Compound (25 µM) | 950 ± 110 | 4200 ± 550 |
| Table 2: Representative ELISA data showing compound-mediated inhibition of cytokine production. |
Protocol 4: Mechanistic Investigation via Western Blot
-
Expertise & Rationale: Western blotting allows for the direct interrogation of the hypothesized signaling pathways. By measuring the phosphorylation status of key proteins, we can determine if the compound's activity is mediated through the inhibition of the NF-κB or MAPK pathways. A reduction in the phosphorylation of p65 (NF-κB) or p38/ERK/JNK (MAPKs) would provide strong mechanistic evidence.[17][20][21]
-
Step-by-Step Methodology:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as phosphorylation is an early event).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Section 3: In Vivo Evaluation Protocol
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Expertise & Rationale: To translate in vitro findings into a more complex biological system, the carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[2][23][24] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by fluid accumulation (edema).[25] The late phase (after 3 hours) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs, making it a relevant model for screening novel compounds.[25]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
-
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (180-220g). Acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-IV: Test Compound (e.g., 25 and 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.[25]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before carrageenan injection.[25]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[23][26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[25]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point, particularly at the 3-hour mark: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
-
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.40 ± 0.05 | 52.9% |
| Test Compound | 25 | 0.55 ± 0.06 | 35.3% |
| Test Compound | 50 | 0.42 ± 0.04 | 50.6% |
| Table 3: Representative in vivo data from the carrageenan-induced paw edema model. p < 0.05 compared to Vehicle Control. |
Conclusion and Future Directions
This document provides a robust, multi-tiered strategy for evaluating the anti-inflammatory potential of this compound. A positive outcome, characterized by significant inhibition of NO and pro-inflammatory cytokines in vitro, a clear inhibitory effect on NF-κB and/or MAPK signaling, and efficacy in the in vivo paw edema model, would establish this compound as a promising lead candidate.
Successful validation would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
-
Target Identification: Elucidating the direct molecular target(s) of the compound.
-
Chronic Inflammation Models: Evaluating efficacy in more complex models of chronic disease (e.g., collagen-induced arthritis).
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's ADME (absorption, distribution, metabolism, excretion) and safety profiles.
By following these detailed protocols, researchers can generate the comprehensive data package necessary to advance this, or any novel compound, through the anti-inflammatory drug discovery pipeline.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Inotiv. (n.d.).
- Schulze-Luehrmann, J., & Ghosh, S. (2006).
- Kim, C., & Kim, B. (2018).
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
- Bio-Techne. (n.d.).
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. [Link]
- Cusabio. (n.d.).
- Bio-protocol. (2017). Carrageenan-Induced Paw Edema. Bio-protocol, 7(22). [Link]
- Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Unknown. (2024).
- Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
- Murr, C., et al. (2004).
- Mancha, A., et al. (2023).
- Unknown. (2018). In vitro pharmacological screening methods for anti-inflammatory agents.
- Unknown. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
- Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Li, Y., et al. (2023).
- Ghorab, M. M., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]
- Magalhães, P. A., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]
- Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. [Link]
- Slideshare. (2015).
- Pansai, P., et al. (2021). Inflammatory response of raw 264.
- Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
- Sun, J., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]
- Tan, J., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- Unknown. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
- Prateek, K., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Mansoura Journal of Chemistry. [Link]
- Jo, E., et al. (2022).
- Unknown. (2020).
- Wang, Y., et al. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. PubMed. [Link]
- Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - NIH. [Link]
- Vlase, L., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
- Lim, H., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 20. biorxiv.org [biorxiv.org]
- 21. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Note & Process Protocol: Large-Scale Synthesis of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde
Abstract & Introduction
2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various high-value compounds, including potential therapeutic agents for cancer and inflammatory diseases. The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, process safety, economic viability, and purification efficiency.
This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable synthetic route. It moves beyond a simple recitation of steps to explain the underlying process chemistry, justify the selection of reagents and conditions, and outline critical in-process controls (IPCs) necessary for a safe, reproducible, and efficient large-scale synthesis. The protocols described herein are designed to be self-validating, ensuring that process understanding, not just procedural repetition, drives the successful production of the target compound.
Strategic Approach: Route Selection for Scalability
The synthesis of a 2,4-disubstituted thiazole like the target molecule can be approached from several angles. A critical analysis of potential routes is paramount for selecting a process that is not only high-yielding but also amenable to the constraints of large-scale manufacturing.
Retrosynthetic Analysis
Two primary strategies were considered:
-
Strategy A: Hantzsch Synthesis followed by C4-Functionalization. This classic and reliable method involves constructing the thiazole ring first, typically yielding a 4-substituted ester or alcohol, which is then converted to the target aldehyde. The Hantzsch synthesis is well-documented and generally high-yielding.
-
Strategy B: Formylation of a 2-Arylthiazole Precursor. This approach involves synthesizing 2-(4-benzyloxyphenyl)thiazole and subsequently introducing the aldehyde group at the C4 position via an electrophilic formylation, such as the Vilsmeier-Haack reaction.
Justification for Selected Route
For large-scale synthesis, Strategy A is selected as the preferred route. The decision is based on the following critical factors:
-
Regiocontrol: The Hantzsch synthesis provides unambiguous control over the substitution pattern, directly installing a functional group handle at the C4 position. The Vilsmeier-Haack reaction (Strategy B), while effective, carries a significant risk of producing a mixture of C4 and C5 formylated isomers, which would necessitate a challenging and costly chromatographic separation on a large scale.
-
Process Robustness: The multi-step sequence of Hantzsch cyclization, reduction, and oxidation involves well-understood transformations with predictable outcomes and manageable operational parameters.
-
Intermediate Isolation: The intermediates in Strategy A (ester and alcohol) are stable, crystalline solids, facilitating purification by recrystallization—a far more scalable and economical method than column chromatography.
The chosen four-step synthetic pathway is outlined below.
Caption: Overall workflow for the 4-step synthesis.
Process Chemistry & Scale-Up Considerations
Scaling a synthesis requires meticulous attention to details that may be negligible at the bench scale.
| Consideration | Large-Scale Implication & Justification |
| Thermal Safety | Exothermic Events: The Hantzsch cyclization (Step 2) and ester reduction (Step 3) can be exothermic. On a large scale, heat accumulation can lead to runaway reactions. Mitigation: Slow, subsurface addition of reagents, continuous monitoring of internal temperature, and ensuring the reactor's cooling system has adequate capacity are critical. |
| Reagent Selection | Safety & Handling: Lithium aluminum hydride (LiAlH₄) is an excellent reducing agent but is highly pyrophoric and hazardous for large-scale operations. Alternative: A safer alternative, such as Sodium Borohydride with a Lewis acid activator (e.g., AlCl₃), is proposed, as it offers controllable reactivity. For oxidation, using a solid, easily filtered oxidant like Manganese Dioxide (MnO₂) avoids the handling of corrosive and toxic reagents like PCC or Swern-type systems. |
| Solvent Choice | Process & EHS: Solvents are chosen not only for solubility but also for boiling point (for reflux and distillation), phase separation characteristics, and environmental/safety profiles. Dichloromethane is avoided in favor of less hazardous solvents like 2-MeTHF or CPME where possible. Ethanol is used in the Hantzsch reaction for its good solubility profile and relatively low toxicity. |
| Work-up & Isolation | Efficiency: Large-scale liquid-liquid extractions are time-consuming and can lead to emulsion formation. The process is designed to favor isolation by direct crystallization/precipitation where possible. Rationale: Precipitating the product by adding an anti-solvent or adjusting pH is highly efficient and avoids large volumes of solvent waste from extractions and chromatography. |
| Process Analytics | Real-Time Control: Reliance on end-point analysis is inefficient. Process Analytical Technology (PAT) tools like in-situ FTIR or real-time HPLC sampling provide immediate data on reaction kinetics and intermediate buildup, allowing for precise control over the process. This enables "Quality by Design" (QbD) principles to be implemented. |
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.
Protocol 4.1: Step 1 - Synthesis of 4-Benzyloxythiobenzamide
-
Reaction: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) mediated thionation of 4-benzyloxybenzamide (which can be prepared from the nitrile).
-
Rationale: This is a standard, high-yielding method for converting amides to thioamides. P₄S₁₀ is often used at scale despite its hazards, requiring careful handling protocols.
| Reagent/Solvent | M.W. | Quantity | Moles | Eq. |
| 4-Benzyloxybenzamide | 227.26 | 1.00 kg | 4.40 | 1.0 |
| Phosphorus Pentasulfide | 444.55 | 1.08 kg | 2.42 | 0.55 |
| Pyridine | 79.10 | 0.70 L | 8.65 | 1.97 |
| Toluene | - | 10.0 L | - | - |
Procedure:
-
Charge a 20L reactor with 4-benzyloxybenzamide (1.00 kg) and Toluene (10.0 L).
-
Begin stirring and add pyridine (0.70 L).
-
Under a nitrogen atmosphere, add phosphorus pentasulfide (1.08 kg) portion-wise over 60 minutes, maintaining the internal temperature below 40°C. An exotherm will be observed.
-
Heat the reaction mixture to 80-85°C and maintain for 4-6 hours.
-
IPC-1: Monitor the reaction by HPLC or TLC (e.g., 30% EtOAc/Hexane) until the starting amide is consumed (<2% remaining).
-
Cool the mixture to 50°C and slowly quench by pouring it into a separate vessel containing 10 L of a 10% aqueous sodium carbonate solution with vigorous stirring. Caution: H₂S gas will evolve. Ensure adequate ventilation and consider a scrubber.
-
Stir for 1 hour, then allow the layers to separate.
-
Separate the organic (upper) layer. Wash the organic layer with water (2 x 5 L).
-
Concentrate the organic layer under reduced pressure to approximately 3 L.
-
Cool the concentrated solution to 0-5°C and stir for 2 hours to induce crystallization.
-
Filter the resulting solid, wash the cake with cold heptane (2 L), and dry under vacuum at 50°C to a constant weight.
-
Expected Yield: 1.0 - 1.1 kg (92-100%) of a yellow solid.
Protocol 4.2: Step 2 - Hantzsch Cyclization to form Ethyl 2-(4-benzyloxyphenyl)thiazole-4-carboxylate
-
Reaction Mechanism: The sulfur of the thioamide performs an Sₙ2 attack on the α-bromo position of ethyl bromopyruvate. This is followed by an intramolecular cyclization of the nitrogen onto the ketone, and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
| Reagent/Solvent | M.W. | Quantity | Moles | Eq. |
| 4-Benzyloxythiobenzamide | 243.33 | 1.00 kg | 4.11 | 1.0 |
| Ethyl Bromopyruvate | 195.02 | 0.84 kg | 4.31 | 1.05 |
| Ethanol (200 proof) | - | 10.0 L | - | - |
Procedure:
-
Charge the 20L reactor with 4-benzyloxythiobenzamide (1.00 kg) and ethanol (10.0 L).
-
Stir to form a slurry and heat the mixture to 75-80°C (reflux).
-
Slowly add ethyl bromopyruvate (0.84 kg) via an addition funnel over 1-2 hours, maintaining a gentle reflux.
-
Continue heating at reflux for 3-4 hours after the addition is complete.
-
IPC-2: Monitor the reaction by HPLC or TLC until the thioamide is consumed (<2%).
-
Cool the reaction mixture to 10-15°C. The product should begin to precipitate.
-
Stir at 10-15°C for 2 hours.
-
Filter the solid product, wash the cake with cold ethanol (2 x 1 L), and dry under vacuum at 50°C.
-
Expected Yield: 1.2 - 1.35 kg (80-90%) of an off-white to pale yellow solid.
Protocol 4.3: Step 3 - Reduction to (2-(4-benzyloxyphenyl)thiazol-4-yl)methanol
-
Rationale: Selective reduction of the ester to a primary alcohol. Sodium borohydride is a mild reducing agent, but its reactivity is enhanced by the addition of a Lewis acid like AlCl₃, allowing for the reduction of esters under safer conditions than LiAlH₄.
| Reagent/Solvent | M.W. | Quantity | Moles | Eq. |
| Thiazole Ester (from 4.2) | 369.44 | 1.00 kg | 2.71 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.36 kg | 2.71 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.31 kg | 8.12 | 3.0 |
| Tetrahydrofuran (THF) | - | 10.0 L | - | - |
Procedure:
-
Charge a dry 20L reactor with aluminum chloride (0.36 kg) and THF (5.0 L) under a nitrogen atmosphere. Caution: AlCl₃ reacts with moisture.
-
Cool the suspension to 0-5°C.
-
In a separate, dry vessel, dissolve sodium borohydride (0.31 kg) in THF (5.0 L) and add this solution slowly to the AlCl₃ suspension, keeping the internal temperature below 10°C.
-
Stir the resulting reducing agent mixture for 30 minutes at 0-5°C.
-
Add a solution of the thiazole ester (1.00 kg) in THF (5.0 L) dropwise to the reducing mixture, maintaining the temperature at 0-10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
IPC-3: Monitor by HPLC or TLC until starting material is consumed (<1%).
-
Cool the reaction to 0-5°C and very slowly quench by adding ethyl acetate (1 L) followed by a careful, dropwise addition of water (1 L) and then 1M HCl (aq) until the pH is ~2. Caution: Vigorous hydrogen evolution.
-
Extract the mixture with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a solid.
-
Recrystallize the solid from an ethanol/water mixture to afford the pure alcohol.
-
Expected Yield: 0.75 - 0.83 kg (85-95%) of a white solid.
Protocol 4.4: Step 4 - Oxidation to this compound
-
Rationale: Mild oxidation of a primary alcohol to an aldehyde. Activated Manganese Dioxide (MnO₂) is an excellent choice for this transformation at scale as it is a solid reagent that can be easily removed by filtration, simplifying the workup. Over-oxidation to the carboxylic acid is minimal.
| Reagent/Solvent | M.W. | Quantity | Moles | Eq. |
| Thiazole Alcohol (from 4.3) | 327.41 | 1.00 kg | 3.05 | 1.0 |
| Activated Manganese Dioxide | 86.94 | 4.0 kg | 46.0 | 15.0 |
| Dichloromethane (DCM) | - | 15.0 L | - | - |
Procedure:
-
Charge the 20L reactor with the thiazole alcohol (1.00 kg) and DCM (15.0 L).
-
Add activated MnO₂ (4.0 kg) in one portion. The grade and activity of MnO₂ are critical for reaction success.
-
Stir the black suspension vigorously at ambient temperature (20-25°C) for 12-24 hours.
-
IPC-4: Monitor the reaction closely by HPLC or TLC. The reaction can be sluggish; if it stalls, an additional charge of MnO₂ may be required.
-
Once the starting alcohol is consumed (<2%), filter the reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM (3 x 2 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Triturate the crude solid with a 1:4 mixture of MTBE/heptane to induce crystallization and remove non-polar impurities.
-
Filter the solid, wash with cold heptane, and dry under vacuum at 40°C.
-
Expected Yield: 0.85 - 0.93 kg (85-95%) of a pale yellow solid.
Final Product Quality Control
The isolated product should be analyzed to ensure it meets the required specifications before release.
| Test | Specification | Method |
| Appearance | Pale yellow solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC (Area %) |
| Melting Point | Report value | Capillary Method |
| CAS Number | 885278-93-3 | - |
| Molecular Formula | C₁₇H₁₃NO₂S | - |
| Molecular Weight | 295.36 | - |
Troubleshooting Guide
| Potential Problem | Likely Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete reaction; inefficient quenching leading to hydrolysis of the product. | Ensure P₄S₁₀ is of good quality. Extend reaction time based on IPC. Ensure quench solution is basic and cold. |
| Step 2: Dark Color | Impurities in starting materials; reaction temperature too high causing decomposition. | Use purified thioamide. Maintain strict temperature control during reflux. |
| Step 3: Incomplete Reduction | Insufficient reducing agent; poor quality NaBH₄ or AlCl₃. | Increase equivalents of NaBH₄/AlCl₃. Ensure all reagents are anhydrous and added under inert atmosphere. |
| Step 4: Low Conversion | Poorly activated MnO₂; insufficient equivalents of oxidant. | Use freshly activated, high-grade MnO₂. Increase the equivalents of MnO₂ and extend the reaction time, monitoring by IPC. |
| Final Product: Low Purity | Incomplete reactions; inefficient purification. | Re-evaluate IPC criteria at each step. Perform a re-crystallization of the final product from a suitable solvent system (e.g., Isopropanol/Heptane). |
References
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
- Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
- MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime.
- ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
- National Center for Biotechnology Information. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- National Center for Biotechnology Information. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
- ACS Publications. (2024, January 7). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.
- Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Asian Journal of Chemistry. (2004, June 1). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.
- MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- Bruker. (n.d.). Process Analytical Technology (PAT).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Application Note: A Validated RP-HPLC Method for Purity Assessment of 2-Aryl-Thiazole-4-Carbaldehydes
Abstract
This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-aryl-thiazole-4-carbaldehydes. This class of compounds serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making the precise determination of their purity essential for ensuring the quality and safety of final drug products.[1] The developed method is stability-indicating, capable of separating the main active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[2][3]
Introduction and Method Rationale
2-Aryl-thiazole-4-carbaldehydes are versatile heterocyclic building blocks in medicinal chemistry and drug development.[4] The purity profile of these intermediates directly impacts the quality, safety, and efficacy of the final APIs.[5] Consequently, a reliable and validated analytical method is required for routine quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling in the pharmaceutical industry due to its sensitivity, resolving power, and adaptability.[5][6] A reverse-phase method was selected for this application based on the physicochemical properties of the target analytes. The 2-aryl-thiazole-4-carbaldehyde structure imparts moderate polarity and hydrophobicity, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[1][7] The aromatic rings and conjugated system provide strong chromophores, enabling sensitive detection using a standard UV-Vis detector.
The primary objective of this method is to quantify the main component and to detect and quantify any impurities, which can be broadly categorized as:
-
Organic Impurities: Process-related (e.g., unreacted starting materials, by-products) and drug-related (e.g., degradation products).[5]
-
Inorganic Impurities: Reagents, ligands, and catalysts.
-
Residual Solvents: Volatile organic solvents used during synthesis.
This note focuses on the detection of organic impurities.
Profile of Potential Process-Related Impurities
Understanding the synthetic route is crucial for anticipating potential impurities. A common pathway to synthesize these compounds involves the reaction of a 2-halothiazole derivative with a Grignard reagent, followed by reaction with a formamide like N,N-dimethylformamide (DMF).[8] Based on this, potential impurities are outlined in Table 1.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure (Example) | Origin |
|---|---|---|
| 2-Bromothiazole | ![]() |
Unreacted starting material[8] |
| N,N-Dimethylformamide (DMF) | ![]() |
Reagent[8] |
| Aryl Bromide | ![]() |
Precursor for Grignard reagent |
| 2-Aryl-thiazole | ![]() |
By-product from premature quenching |
| 2-Aryl-thiazole-4-carboxylic acid |
| Oxidation of the aldehyde product[1] |
HPLC Method Development and Optimization Workflow
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and a reasonable run time. The workflow followed for this application is depicted below.
Caption: Logical workflow for HPLC method development and validation.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or HPLC Grade).
-
Reagents: Orthophosphoric Acid (AR Grade), Trifluoroacetic Acid (TFA, HPLC Grade).
-
Reference Standard: 2-Aryl-thiazole-4-carbaldehyde, certified purity >99.5%.
-
Sample: Synthesized batch of 2-Aryl-thiazole-4-carbaldehyde.
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[9][10]
Detailed Experimental Protocol
This protocol provides a starting point and should be optimized for the specific aryl substituent on the thiazole ring.
Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.1% v/v solution of orthophosphoric acid in water. Filter through a 0.45 µm membrane filter and degas for 10 minutes.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Filter and degas.
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Provides excellent retention and resolution for aromatic compounds.[9][10] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acetonitrile offers lower backpressure and good UV transparency. Acidified water improves peak shape.[11] |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 40 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and efficiency.[9] |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 280 nm (or λmax of specific analyte) | Provides high sensitivity for the thiazole aromatic system.[9][10] |
| Injection Volume | 10 µL | A suitable volume to avoid peak distortion. |
| Run Time | 30 minutes | Allows for elution of the main peak and any late-eluting impurities. |
System Suitability Test (SST)
Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The system is deemed ready for analysis if the acceptance criteria in Table 3 are met.[2][12]
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump performance and stability. |
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the documented process that establishes the performance characteristics and limitations of an analytical procedure, ensuring its suitability for the intended purpose.[2][6]
Caption: Core parameters for analytical method validation per ICH guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] Forced degradation studies are performed to demonstrate this.
Protocol:
-
Prepare separate sample solutions (1000 µg/mL).
-
Subject each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.[9]
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours, then prepare the solution.
-
-
Inject the stressed samples and analyze the chromatograms. Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (via DAD) passes.
Linearity
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12]
Accuracy (% Recovery)
Protocol:
-
Prepare a sample solution of known concentration.
-
Spike the sample solution with the reference standard at three concentration levels (e.g., 50%, 100%, 150% of the working concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
Precision
-
Repeatability (Intra-assay precision): Analyze six separate sample preparations at 100% of the test concentration on the same day.[3]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision (%RSD ≤ 10%).
Robustness
Protocol:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Variations to test include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase pH or composition (e.g., % Acetonitrile ± 2%).[13]
-
-
Analyze the system suitability parameters after each change. Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly impacted by the variations.
Data Interpretation and Purity Calculation
The purity of the sample is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
For a more accurate assessment, especially if impurity standards are available, Relative Response Factors (RRFs) should be determined and used in the calculation.
Conclusion
The RP-HPLC method detailed in this application note is a specific, linear, accurate, precise, and robust procedure for the purity assessment of 2-aryl-thiazole-4-carbaldehydes. Its stability-indicating nature makes it suitable for routine quality control analysis, stability studies, and final product release in a regulated pharmaceutical environment. The systematic validation approach ensures that the method provides reliable and consistent results, contributing to the overall quality assurance of pharmaceutical intermediates and the final drug products derived from them.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- Patel, R., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus.
- Jadhav, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- de Matos, I., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
- Kumar, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
- Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method.
- Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. helixchrom.com [helixchrom.com]
- 8. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis and Evaluation of Potent Monoamine Oxidase-B (MAO-B) Inhibitors Derived from 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine Oxidase-B (MAO-B) is a well-validated therapeutic target for neurodegenerative disorders, most notably Parkinson's disease, due to its role in the metabolism of dopamine in the central nervous system.[1][2] Selective inhibition of MAO-B can increase dopaminergic neurotransmission, providing symptomatic relief and potentially neuroprotective effects.[3][4] This application note provides a detailed, field-proven guide for the synthesis, purification, and biological evaluation of a promising class of MAO-B inhibitors based on the 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde scaffold. We present robust, step-by-step protocols for the multi-step synthesis of the key carbaldehyde intermediate and its subsequent conversion into a library of thiazolylhydrazone derivatives. Furthermore, a comprehensive protocol for a fluorometric in vitro assay to determine MAO-B inhibitory potency (IC₅₀) and selectivity over the MAO-A isoform is detailed. This guide is designed to equip researchers in medicinal chemistry and drug discovery with the necessary methodologies to synthesize and validate novel therapeutic candidates targeting MAO-B.
Introduction: The Rationale for Thiazole-Based MAO-B Inhibitors
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. MAO-B is a mitochondrial outer membrane flavoenzyme primarily responsible for the degradation of dopamine in the human brain.[1] Its expression and activity increase with age, contributing to oxidative stress through the production of hydrogen peroxide and reactive aldehydes, which can exacerbate neuronal damage.[5] Consequently, selective MAO-B inhibitors, such as selegiline and rasagiline, are established therapies used to slow dopamine breakdown and are often employed in the management of Parkinson's disease.[2][4]
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[6][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal core for enzyme inhibitors. Specifically, 2,4-disubstituted thiazole derivatives have emerged as a potent and selective class of MAO-B inhibitors.[8][9][10] The general structure, featuring a 2-aryl group and functionalization at the 4-position, allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. The 4-benzyloxy-phenyl moiety at the 2-position provides a key structural element, while the carbaldehyde at the 4-position serves as a versatile chemical handle for generating diverse libraries of compounds, often through the formation of hydrazones, which are themselves a recognized pharmacophore in MAO inhibitors.[1][4][9]
Synthetic Pathway to Key Intermediate: this compound
The synthesis of the target inhibitors begins with the construction of the core heterocyclic aldehyde. Our recommended approach is a robust two-step sequence involving the well-established Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation. This pathway is reliable, scalable, and utilizes readily available starting materials.
Caption: Synthetic route to the key aldehyde intermediate.
Protocol 2.1: Synthesis of 2-(4-Benzyloxy-phenyl)-4-(chloromethyl)thiazole
The Hantzsch synthesis is a classic and highly reliable method for the construction of thiazole rings via the condensation of an α-halocarbonyl compound with a thioamide.[11][12]
-
Reagents & Setup:
-
4-Benzyloxythiobenzamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 4-benzyloxythiobenzamide in absolute ethanol (approx. 10 mL per gram of thioamide) in the round-bottom flask.
-
Add 1,3-dichloroacetone to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will likely form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield 2-(4-benzyloxy-phenyl)-4-(chloromethyl)thiazole as a solid.
-
Protocol 2.2: Synthesis of this compound via Sommelet Reaction
The Sommelet reaction provides a classic method for converting benzylic halides to aldehydes using hexamethylenetetramine (HMTA).
-
Reagents & Setup:
-
2-(4-Benzyloxy-phenyl)-4-(chloromethyl)thiazole (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5 eq)
-
Chloroform (or 50% aqueous ethanol)
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Step A (Quaternary Salt Formation): Dissolve the chloromethylthiazole derivative and HMTA in chloroform. Heat the mixture to reflux for 3-5 hours. A white precipitate of the quaternary ammonium salt will form. Cool the mixture and collect the salt by filtration.
-
Step B (Hydrolysis): Suspend the collected salt in water. Heat the suspension to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The aldehyde product will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude aldehyde by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
-
Synthesis of Thiazolylhydrazone MAO-B Inhibitors
The aldehyde functional group is a versatile anchor for creating a diverse library of potential inhibitors. A straightforward and effective method is the condensation with various substituted hydrazines or hydrazides to form stable thiazolylhydrazones. This approach allows for extensive exploration of the structure-activity relationship (SAR).[1][9]
Caption: General scheme for derivatizing the key intermediate.
Protocol 3.1: General Procedure for Thiazolylhydrazone Synthesis
This protocol is a general method adaptable to a wide range of commercially available or synthesized hydrazines.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Substituted hydrazine or hydrazide (e.g., phenylhydrazine, 4-fluorophenylhydrazine) (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Suspend the thiazole-4-carbaldehyde in absolute ethanol in the flask.
-
Add the selected substituted hydrazine, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux for 2-4 hours. The product often begins to precipitate from the hot solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual reagents.
-
The product is often of high purity, but can be further purified by recrystallization (e.g., from ethanol or an ethanol/DMF mixture) if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: In Vitro MAO-B Inhibition Assay
To assess the biological activity of the synthesized compounds, a reliable in vitro enzyme inhibition assay is essential. A fluorometric assay is a sensitive and high-throughput compatible method for determining IC₅₀ values.[3] The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.[3][5]
Caption: Workflow for the in vitro MAO-B inhibition assay.
Protocol 4.1: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies.[3][13][14]
-
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (Kynuramine is a common non-selective substrate)[2][5]
-
Developer (e.g., Horseradish Peroxidase)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)[3]
-
Test Compounds (synthesized thiazolylhydrazones) dissolved in DMSO
-
Selectivity Control Inhibitor: Clorgyline (for MAO-A)[2]
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Excitation ~535 nm / Emission ~587 nm)[3]
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in MAO-B Assay Buffer. The final DMSO concentration in the well should not exceed 1-2% to avoid enzyme inhibition.[14]
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
10 µL of test compound dilution (or Selegiline/Clorgyline).
-
For "Enzyme Control" wells, add 10 µL of Assay Buffer containing the same percentage of DMSO.
-
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in cold Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 37°C.[14]
-
Reaction Initiation: Prepare a "Substrate Solution" containing the MAO-B Substrate, Developer, and Fluorescent Probe in Assay Buffer according to manufacturer or literature recommendations.[3] Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 10-40 minutes, taking readings every 1-2 minutes.[14]
-
-
Data Analysis:
-
For each concentration, determine the reaction rate (slope) of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100[13]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[3]
-
To determine selectivity, repeat the assay using the MAO-A isoform and calculate the Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B).
-
Data Interpretation & Structure-Activity Relationships (SAR)
The systematic derivatization of the thiazolylhydrazone scaffold allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective inhibitors.
Table 1: Representative Biological Data for a Series of Thiazolylhydrazone Derivatives
| Compound ID | R-Group on Hydrazone | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) |
| I-1 | Phenyl | 0.850 | > 25 | > 29 |
| I-2 | 4-Fluorophenyl | 0.082 | 19.17 | 234 |
| I-3 | 4-Chlorophenyl | 0.065 | 15.30 | 235 |
| I-4 | 4-Nitrophenyl | 0.520 | > 25 | > 48 |
| I-5 | 3-Nitrophenyl | 0.095 | 11.20 | 118 |
| Selegiline | Reference | 0.0068 | 1.50 | 220 |
Note: Data are hypothetical, based on trends observed in the literature for similar scaffolds.[1][3][8]
Key SAR Insights:
-
Influence of Phenyl Ring Substitution: The electronic nature and position of substituents on the phenyl ring of the hydrazone moiety significantly impact MAO-B inhibitory activity.[8]
-
Halogenation: Small, electron-withdrawing groups like fluorine and chlorine at the para-position of the phenyl ring (compounds I-2 and I-3 ) often lead to a substantial increase in potency compared to the unsubstituted analog (I-1 ).[8] This may be due to favorable interactions within the active site of MAO-B.
-
Positional Isomers: The position of a substituent can be critical. For instance, a nitro group at the meta-position (I-5 ) can be more favorable for potency than at the para-position (I-4 ), highlighting the importance of mapping the steric and electronic requirements of the enzyme's binding pocket.[1]
-
Selectivity: The thiazolylhydrazone scaffold generally imparts a high degree of selectivity for MAO-B over MAO-A, a desirable trait for minimizing side effects associated with MAO-A inhibition.[1][9]
Conclusion
The synthetic and analytical protocols detailed in this application note provide a comprehensive framework for the development of novel MAO-B inhibitors based on the this compound scaffold. The synthetic route is robust and amenable to the generation of diverse chemical libraries. The described fluorometric assay offers a reliable method for determining inhibitory potency and selectivity, enabling the rapid identification of lead candidates and the elucidation of critical structure-activity relationships. These methodologies empower researchers to efficiently advance drug discovery efforts targeting neurodegenerative diseases.
References
- Cao, R., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Tripathi, A., et al. (2014). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors.
- Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- Koval, A. A., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
- Chimenti, F., et al. (2009). Synthesis and Selective Human Monoamine Oxidase B Inhibition of Heterocyclic Hybrids Based on Hydrazine and Thiazole Scaffolds. IRIS. [Link]
- Sağlık, B. N., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]
- Yelekçi, K., et al. (2021). Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling. PubMed Central. [Link]
- Papakyriakou, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PubMed Central. [Link]
- ResearchGate (2025). Synthesis of 2,4‐disubstituted thiazoles.
- Ghorbani-Vaghei, R., et al. (2013).
- Cambria, A., et al. (1999). Thiazole Derivatives as Inhibitors of Purified Bovine Liver Mitochondrial Monoamine Oxidase-B: Structure-Activity Relationships and Theoretical Study. Taylor & Francis Online. [Link]
- ResearchGate (n.d.). Structure–activity relationship (SAR) study for monoamine oxidase (MAO)‐A and MAO‐B inhibitory activity of synthesized compounds 6a–q.
- Leban, J., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. PubMed. [Link]
- Acar, Ç., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI. [Link]
- Sağlık, B. N., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]
- ResearchGate (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Assay Genie (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
- Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Patil, P. S., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Deshmukh, R. R., & Jirole, D. J. (2015). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry. [Link]
- ResearchGate (n.d.). Design strategies of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.
- Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. [Link]
- Cao, R., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. [Link]
- Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- ResearchGate (2025). Synthesis and MAO inhibitory activity of novel thiazole-hydrazones.
- CN107827839A - Google Patents. (n.d.). 2-(4-(Benzyloxy)Phenyl)-N-(2-(Piperidinyl-1 base)Ethyl)The formamide preparation method and applications of thiazole 4.
- Cao, R., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-novel-2-(4-(benzyloxy)-5-(hydroxyl)-as-Cao-Yang/19080b06b517565983713426e95c1a798782a93c]([Link]
- Acar, Ç., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
- Aoyama, Y., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]
- ResearchGate (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Organic Chemistry Portal (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]
- Singh, S., & Singh, J. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- CN100548995C - Google Patents. (n.d.). The preparation method of 2-thiazole carboxaldehyde compounds.
- Preprints.org (2024). Synthesis and characterisation of 2-(4-thiazolyl)
Sources
- 1. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
Application in the Synthesis of Multifunctional Anti-Parkinson's Disease Agents
An Application Note and Protocol Guide
For: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: The Imperative for a Multifunctional Approach in Parkinson's Disease Therapeutics
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. The traditional therapeutic approach, primarily focused on dopamine replacement therapy, offers symptomatic relief but fails to address the underlying neurodegenerative processes. This has led to a paradigm shift in drug discovery towards the development of multifunctional anti-PD agents. These agents are designed to simultaneously engage multiple targets implicated in the disease cascade, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and protein aggregation. This application note provides a comprehensive guide to the synthesis and evaluation of such multifunctional agents, offering both theoretical insights and practical, step-by-step protocols.
Part 1: Strategic Design and Synthesis of Multifunctional Ligands
The rational design of multifunctional anti-PD agents hinges on the integration of distinct pharmacophores into a single molecular entity. This "molecular hybridization" approach aims to create synergistic effects, where the whole is greater than the sum of its parts.
Key Pharmacological Targets
A successful multifunctional agent should ideally modulate at least two of the following key targets:
-
Dopamine D2/D3 Receptors: To alleviate motor symptoms.
-
Monoamine Oxidase B (MAO-B): To prevent the degradation of dopamine.
-
Adenosine A2A Receptors: To modulate glutamatergic overactivity and reduce "off" time.
-
Reactive Oxygen Species (ROS): To combat oxidative stress.
-
Metal Ions (e.g., Fe2+, Cu2+): To chelate excess metal ions that contribute to ROS production.
-
Alpha-Synuclein Aggregation: To prevent the formation of toxic Lewy bodies.
Common Scaffolds and Synthetic Strategies
Several chemical scaffolds have proven to be versatile platforms for the development of multifunctional anti-PD agents. These include, but are not limited to, derivatives of rasagiline, selegiline, and natural products like curcumin and resveratrol. The synthetic strategies often involve multi-step reactions to couple different pharmacophoric moieties.
A common approach involves the use of "linker" chemistry to connect two or more active fragments. The choice of linker is critical as it can influence the physicochemical properties and pharmacological profile of the final compound.
Table 1: Examples of Multifunctional Anti-Parkinson's Disease Agents and their Targets
| Compound Class | Core Scaffold | Key Pharmacophores | Primary Targets |
| Dual MAO-B/A2A Antagonists | Xanthine | Propargylamine, Phenylstyryl | MAO-B, Adenosine A2A Receptor |
| Dopamine Agonist/Iron Chelators | Apomorphine | Catechol, Hydroxyquinoline | Dopamine D2/D3 Receptors, Iron |
| Antioxidant/MAO-B Inhibitors | Coumarin | Hydroxyl groups, Propargylamine | ROS, MAO-B |
Synthetic Workflow Diagram
Caption: A generalized workflow for the design, synthesis, and evaluation of multifunctional anti-Parkinson's disease agents.
Part 2: Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a representative multifunctional agent, a dual MAO-B inhibitor and antioxidant, based on a coumarin scaffold.
Protocol 1: Synthesis of a Propargylated Coumarin Derivative
Objective: To synthesize a coumarin derivative bearing a propargylamine moiety for MAO-B inhibition and a free hydroxyl group for antioxidant activity.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 7-hydroxy-4-methylcoumarin in 50 mL of acetone.
-
Addition of Base: Add 1.5 equivalents of anhydrous K2CO3 to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add 1.2 equivalents of propargyl bromide dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove K2CO3. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of DCM and wash with 2 x 25 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Evaluation of MAO-B Inhibition
Objective: To determine the inhibitory potency (IC50) of the synthesized compound against human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Synthesized inhibitor compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor in DMSO. Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the inhibitor solution at various concentrations, and 25 µL of the MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the kynuramine substrate to each well to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm every 5 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Evaluation of Antioxidant Activity (DPPH Assay)
Objective: To assess the free radical scavenging ability of the synthesized compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
DPPH solution in methanol
-
Synthesized compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate reader (absorbance)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the synthesized compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DP.
Part 3: Mechanistic Insights and Pathway Visualization
The therapeutic efficacy of multifunctional agents lies in their ability to modulate interconnected pathological pathways in PD.
Signaling Pathway Diagram
Caption: Interconnected pathological pathways in Parkinson's disease and the points of intervention for a multifunctional therapeutic agent.
Conclusion and Future Directions
The development of multifunctional anti-Parkinson's disease agents represents a promising strategy to address the complex nature of this neurodegenerative disorder. By simultaneously targeting multiple pathological pathways, these agents have the potential to not only provide symptomatic relief but also to modify the course of the disease. The protocols and insights provided in this application note serve as a foundational guide for researchers in this exciting and rapidly evolving field. Future research will likely focus on the development of agents with improved blood-brain barrier permeability, enhanced target specificity, and a more favorable safety profile.
References
- Title: Multitarget Strategies for the Treatment of Parkinson's Disease: An Overview. Source: ACS Chemical Neuroscience URL:[Link]
- Title: The Molecular Hybridization Approach in the Design of Multitarget-Directed Ligands for the Treatment of Neurodegenerative Diseases. Source: Current Neuropharmacology URL:[Link]
- Title: Design, Synthesis, and Evaluation of Multitarget-Directed Ligands for the Treatment of Parkinson's Disease. Source: Journal of Medicinal Chemistry URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1] This versatile compound serves as a crucial building block in the creation of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.
Overview of the Synthesis
The synthesis of this compound typically involves a two-step process:
-
Hantzsch Thiazole Synthesis: The formation of the core 2-arylthiazole ring system.[2][3] This classic method involves the condensation reaction between an α-haloketone and a thioamide.[2][3] For the synthesis of the 2-(4-benzyloxy-phenyl)-thiazole intermediate, 4-benzyloxythiobenzamide is reacted with a suitable α-halocarbonyl compound.
-
Formylation: The introduction of the carbaldehyde group at the C4 position of the thiazole ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5]
Below is a generalized workflow for the synthesis:
Caption: Generalized synthetic workflow.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Hantzsch Thiazole Synthesis Step
Question: My yield of the 2-(4-benzyloxy-phenyl)-thiazole intermediate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can often be traced back to several key factors. Here is a systematic approach to troubleshooting this step:
-
Purity of Starting Materials:
-
4-Benzyloxythiobenzamide: Impurities in the thioamide can lead to unwanted side reactions. Ensure it is of high purity. If you synthesized it yourself, confirm its identity and purity by NMR and melting point analysis.
-
α-Haloketone: The stability of α-haloketones can be an issue. They can be lachrymatory and may degrade upon storage. It is advisable to use freshly prepared or purified α-haloketone.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, polar aprotic solvents such as DMF can sometimes improve solubility and reaction rates.[6]
-
Temperature: The reaction often requires heating.[7] However, excessive temperatures can lead to decomposition of the reactants or products. It is recommended to perform the reaction at a moderate temperature (e.g., refluxing ethanol) and monitor the progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Side Reactions:
-
Formation of byproducts: The α-haloketone can undergo self-condensation or react with the solvent. The thioamide can also decompose under harsh conditions.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting low yield in Hantzsch synthesis.
Problem 2: Low Yield and/or Multiple Products in the Vilsmeier-Haack Formylation Step
Question: I am struggling with the formylation of the 2-(4-benzyloxy-phenyl)-thiazole. The yield is low, and I see multiple spots on my TLC plate. What could be going wrong?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylation, but its success is highly dependent on precise control of the reaction conditions.[4] Here are the key parameters to investigate:
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[4] Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your DMF and POCl₃ should be of the highest purity and anhydrous.
-
Stoichiometry of Reagents: The molar ratio of the thiazole substrate to the Vilsmeier reagent (POCl₃ and DMF) is critical.[8] An excess of the reagent can lead to the formation of di-formylated or other side products. A systematic optimization of the stoichiometry is recommended.
| Parameter | Recommendation | Rationale |
| Thiazole:POCl₃:DMF Ratio | Start with 1:1.5:3 and optimize | Excess Vilsmeier reagent can lead to side reactions. |
| Temperature | 0°C for reagent formation, then heat | Controlled addition at low temperature prevents runaway reactions.[4] |
| Reaction Time | Monitor by TLC | Incomplete reaction leads to low yield; prolonged time can cause degradation. |
-
Regioselectivity: For 2-substituted thiazoles, electrophilic substitution, including the Vilsmeier-Haack reaction, is generally expected to occur at the C5 position.[9] However, formylation at the C4 position is also possible, and the outcome can be sensitive to the reaction conditions.[4] The presence of multiple products could indicate a lack of regioselectivity. Careful analysis of the crude product by NMR is essential to determine the isomeric ratio.
-
Work-up Procedure: The work-up of a Vilsmeier-Haack reaction typically involves quenching with ice-water and basification.[10] This step must be done carefully to avoid decomposition of the aldehyde product.
Experimental Protocol for Vilsmeier-Haack Formylation:
-
To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0°C, add POCl₃ (1.5 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-(4-benzyloxy-phenyl)-thiazole (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80°C), monitoring the progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9.[10]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyloxy protecting group, and are there any alternatives?
A1: The benzyloxy group serves as a protecting group for the phenol functionality on the phenyl ring. This is important because a free hydroxyl group could interfere with the Vilsmeier-Haack reaction. The benzyl group is relatively stable under the conditions of both the Hantzsch synthesis and the formylation and can be removed later if a free phenol is desired. Alternative protecting groups for phenols include silyl ethers (e.g., TBDMS) or methyl ethers, but their stability and removal conditions would need to be considered in the context of the overall synthetic route.
Q2: How can I confirm the structure of my final product, this compound?
A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
¹H NMR: Look for the characteristic aldehyde proton signal (typically around 9-10 ppm), as well as the signals for the aromatic protons on the phenyl and thiazole rings, and the benzylic protons.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-190 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the aldehyde (around 1690-1715 cm⁻¹).
Q3: My purified product seems to be unstable. How should I store it?
A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air and light. It is advisable to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light in a refrigerator or freezer.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several reagents used in this synthesis require careful handling:
-
α-Haloketones: Many are lachrymatory and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. It reacts violently with water. Handle it with extreme care in a fume hood.
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide you are using.
Always follow standard laboratory safety procedures and consult the SDS for all chemicals used.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- CUTM Courseware. Thiazole.
- YouTube. synthesis of thiazoles. (2019-01-19).
- Kasmi-Mir, S., et al. Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research. 2018;11(03):183-191.
- El-Sayed, N. N., et al.
- ResearchGate. (PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. (2020-12-07).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Rajput, A. P., & Rajput, S. S. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-Arylamino thiazole-5-Carboxaldehydes. Asian Journal of Chemistry. 2004;16(3-4):1374.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. Thiazole.
- Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Al-Masoudi, N. A., et al. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Association of Arab Universities for Basic and Applied Sciences. 2013;14(1):65-72.
- SciSpace. Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives.
- CP Lab Safety. This compound, min 95%, 1 gram.
- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- PMC - PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF.
- Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic outcomes.
Introduction to the Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone and a thioamide to form a thiazole ring.[1][2] The reaction's enduring popularity stems from its reliability and the ready availability of starting materials.[3] The general mechanism initiates with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.[3][4] Despite its utility, the synthesis is not without its challenges, including side reactions and low yields that can impede research and development timelines. This guide provides practical solutions to these common issues.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials.
Causality and Solutions:
-
Suboptimal Temperature: The reaction often necessitates heating to proceed efficiently.[5] Without adequate heat, the rate of reaction will be slow, leading to incomplete conversion. For instance, the reaction of 2-bromoacetophenone with thiourea in methanol can be effectively heated at 100°C for 30 minutes.[4] Modern approaches have also successfully employed microwave irradiation to shorten reaction times and potentially boost yields.[6][7]
-
Improper Solvent Selection: The choice of solvent is critical for reaction success. While alcohols like methanol and ethanol are commonly used, other solvents such as water, 1-butanol, and 2-propanol have also been employed with good results, sometimes in mixtures.[5] In some cases, solvent-free conditions have been shown to enhance both the rate and yield of the reaction.[8][9]
-
Catalyst Inefficiency: While the classic Hantzsch synthesis may not strictly require a catalyst, contemporary variations often utilize one to enhance efficiency. Catalysts like silica-supported tungstosilicic acid have demonstrated the ability to produce high yields (79-90%).[10][11] If you are using a catalyst, ensure it is active and employed in the correct stoichiometric amount.
-
Reagent Purity: Impurities present in the α-haloketone or thioamide are a frequent source of side reactions that consume starting materials and lower the yield of the desired product.[5] It is imperative to use high-purity reagents. If you suspect impurities, consider recrystallizing or distilling your starting materials prior to use.
-
Competing Side Reactions: The multi-step nature of the Hantzsch synthesis means that various side reactions can compete with the desired product formation.[5] Careful control over reaction conditions is essential to minimize these competing pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
The condensation of α-haloketones with N-monosubstituted thioureas can potentially yield two different regioisomers.
Causality and Solutions:
-
Reaction Conditions: In neutral solvents, the reaction typically produces 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[12]
-
Controlling Regioselectivity: To favor the formation of 2-imino-2,3-dihydrothiazoles, conducting the reaction in a highly acidic medium is recommended. For example, using a 1:2 mixture of 10M HCl and ethanol at 80°C for 20 minutes has been shown to be effective.[12] The choice of starting materials also influences the ratio of the resulting isomers.[12]
Question 3: My thioamide starting material appears to be degrading during the reaction. What could be the cause and how can I prevent it?
Thioamides are more reactive than their amide counterparts and can be susceptible to degradation under certain conditions.
Causality and Solutions:
-
Hydrolysis: Residual water in the reaction mixture can lead to the hydrolysis of the thioamide back to the corresponding amide.[13] This S-to-O exchange reaction is a common side reaction. To mitigate this, ensure that your solvent is anhydrous, for example, by using anhydrous methylene chloride.[13]
-
Reactivity with Electrophiles and Nucleophiles: Thioamides are more reactive towards both electrophiles and nucleophiles compared to amides.[13] This heightened reactivity can lead to undesired side reactions if other reactive species are present. Careful selection of reagents and reaction conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds via a multi-step pathway:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothioamide intermediate.[4][14]
-
Cyclization: The nitrogen atom of the isothioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[4][15]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a hydroxythiazoline intermediate, which then dehydrates to form the final aromatic thiazole ring.[1][15]
Hantzsch Thiazole Synthesis Mechanism
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
Q2: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[2][3] Variations of the synthesis can also utilize a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[10]
Q3: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
The Hantzsch synthesis is known for being a high-yielding reaction, particularly for the preparation of simple thiazoles.[4] However, for more complex or substituted thiazoles, yields can be lower due to side reactions like dehalogenation.[1] Optimization of reaction conditions is often necessary to achieve high yields for more challenging substrates.
Q4: How can I purify the final thiazole product?
Purification strategies depend on the properties of the synthesized thiazole.
-
Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction solvent (especially upon cooling or addition of a non-solvent like water) and can be isolated by simple filtration.[4][14] Often, a basic workup with a solution like sodium carbonate is used to neutralize the hydrohalide salt of the product, aiding precipitation.[14]
-
Chromatography: If the product is not easily purified by crystallization, silica gel chromatography is a common alternative.[1]
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis:
-
In a suitable reaction vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq).[4]
-
Add the chosen solvent (e.g., methanol, ethanol) and a magnetic stir bar.[4]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100°C) for the determined reaction time (e.g., 30 minutes).[4]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a basic solution (e.g., 5% Na2CO3) to neutralize the acid formed and precipitate the product.[14]
-
Collect the solid product by vacuum filtration, washing the filter cake with water.[4]
-
Dry the product thoroughly. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary Table
| Parameter | Common Conditions | Troubleshooting Considerations |
| Temperature | Refluxing alcohol (e.g., 65-100°C) | Too low: slow/incomplete reaction. Too high: increased side reactions. Microwave irradiation can be beneficial.[5][7][11] |
| Solvent | Ethanol, Methanol | Consider solvent mixtures or solvent-free conditions for improved yields.[5][8][9] |
| Catalyst | None (classic), Silica-supported acids | For challenging substrates, a catalyst can significantly improve yield and reaction rate.[5][10] |
| Reagents | α-haloketone, thioamide/thiourea | Use high-purity reagents to avoid side reactions.[5] |
| Work-up | Basic wash (e.g., Na2CO3), filtration | Neutralization is often key to precipitating the free base form of the thiazole product.[14] |
References
- Bouherrou, S., et al. (2017).
- Chavan, S. S., & Gadekar, S. P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Pharmaceutical Letters, 13(2), 69-82. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Pop, F., et al. (2021).
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Bouherrou, S., et al. (2017).
- Chem Help Asap. (2020, November 5).
- Al-Mousawi, S. M., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(5), 4139-4151. [Link]
- D.T.D. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. RSC Chemical Biology, 1(1), 15-32. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Organic Chemistry Portal. [Link]
- Al-Mousawi, S. M., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(5), 4139-4151. [Link]
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]
- Bionity. (n.d.). Thioamide. Bionity. [Link]
- Pop, F., et al. (2021).
- Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(3), 245-250. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes
A Guide to Byproduct Identification and Mitigation
Welcome to the technical support center for the synthesis of 2-aryl-thiazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of heterocyclic compounds. 2-Aryl-thiazole-4-carbaldehydes are crucial intermediates in the development of pharmaceuticals and functional materials, but their synthesis can be fraught with challenges, primarily the formation of persistent and difficult-to-separate byproducts.
This document provides in-depth, field-proven insights into the common synthetic routes, the mechanisms of byproduct formation, and robust troubleshooting strategies to enhance yield, purity, and reproducibility in your experiments.
Section 1: Overview of Common Synthetic Pathways
The construction of the 2-aryl-thiazole-4-carbaldehyde scaffold is typically achieved through a few strategic routes. The choice of pathway often depends on the availability of starting materials and the substitution patterns on the aryl ring. Understanding the chosen route is the first step in anticipating potential side reactions.
Caption: High-level overview of primary synthetic routes to 2-aryl-thiazole-4-carbaldehydes.
Section 2: Troubleshooting Guide by Synthetic Route
This section addresses specific issues encountered during the most common synthetic steps. Each Q&A entry explains the chemical reasoning behind the problem and provides actionable solutions.
2.1 Route A, Step 1: Hantzsch Thiazole Synthesis (Precursor Formation)
The Hantzsch synthesis is a cornerstone for forming the thiazole core by reacting an α-haloketone with a thioamide.[1] While generally robust, it is not without its pitfalls.
Q: My reaction using an N-substituted thiourea produced a mixture of two isomers that are very difficult to separate. What are they and how can I improve selectivity?
A: You are likely observing the formation of both the desired 2-(N-substituted amino)thiazole and the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole. This is a classic issue where the nucleophilic attack can occur from either the sulfur or the substituted nitrogen of the thiourea.
-
Causality: The regioselectivity is highly dependent on the reaction pH. Under neutral or slightly basic conditions, the sulfur atom is the more potent nucleophile, leading predominantly to the desired 2-aminothiazole pathway. However, under strongly acidic conditions, protonation of the thiourea can alter the nucleophilicity, favoring the pathway that leads to the 2-imino isomer.[2]
-
Troubleshooting & Protocol Validation:
-
pH Control: Ensure your reaction medium is neutral or buffered. If an acid scavenger is needed to neutralize the HX formed during the reaction, use a non-nucleophilic base like sodium bicarbonate or triethylamine.
-
Reaction Conditions: Running the reaction in a neutral solvent like ethanol at reflux is standard and generally favors the desired isomer.[3] Avoid adding strong acids to "catalyze" the reaction unless the 2-imino isomer is the desired product.
-
Verification: The two isomers can often be distinguished by ¹H NMR, as the chemical shift of the proton at the C5 position of the thiazole ring can be characteristically different.[2]
-
Q: My Hantzsch reaction is sluggish and results in a low yield, with a lot of unreacted thioamide and α-haloketone recovered. What went wrong?
A: This issue typically points to suboptimal reaction conditions or reagent quality.
-
Causality: The initial Sₙ2 reaction between the thioamide and the α-haloketone is the rate-determining step.[4] Insufficient thermal energy, poor solubility of reagents, or the use of a less reactive halide (e.g., α-chloroketone vs. α-bromoketone) can slow the reaction dramatically.
-
Troubleshooting & Protocol Validation:
-
Temperature: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the chosen solvent (e.g., methanol, ethanol).
-
Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion, especially if the thioamide is prone to degradation.[4]
-
Solvent Choice: The solvent must be able to dissolve both starting materials adequately. Alcohols are common choices. If solubility is an issue, a co-solvent system might be necessary.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the α-haloketone is a good indicator of reaction completion.
-
2.2 Route A, Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common method for introducing the C4-aldehyde. It uses a pre-formed Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] This electrophilic substitution is highly sensitive to the electronic properties of the substrate.
Q: My primary product is the 2-aryl-thiazole-5-carbaldehyde isomer, not the desired C4-aldehyde. Why did the formylation occur at the wrong position?
A: This is a common regioselectivity issue governed by the electronic nature of the thiazole ring.
-
Causality: In the thiazole ring, the C5 position is inherently more electron-rich and thus more susceptible to electrophilic attack than the C4 position.[7] However, the outcome can be influenced by substituents. If the C2-aryl group is electron-donating, it can further activate the C5 position. Conversely, if the C5 position is already substituted (blocked), the reaction is forced to occur at C4.
-
Troubleshooting & Protocol Validation:
-
Blocking Strategy: If your synthesis allows, consider starting with a thiazole that has a temporary blocking group at the C5 position (e.g., a halogen like bromine). The formylation will be directed to C4, and the blocking group can be removed later if necessary.
-
Substrate Control: Be aware of the electronic nature of your C2-aryl group. Highly activating groups may exacerbate C5 formylation.
-
Analytical Verification: The C4-H and C5-H protons of the thiazole ring have distinct and predictable coupling patterns and chemical shifts in ¹H NMR, allowing for unambiguous identification of the isomers.
-
Caption: Vilsmeier-Haack formylation pathways leading to the desired C4-aldehyde and the common C5-aldehyde byproduct.
Q: The formylation occurred on my C2-aryl ring instead of the thiazole ring. How can this be avoided?
A: This occurs when the aryl ring is significantly more electron-rich (more activated) than the thiazole C4/C5 positions.
-
Causality: The Vilsmeier reagent is a moderately strong electrophile.[5] If the aryl group is a phenol, aniline, or a similarly activated system, it can outcompete the thiazole ring in the electrophilic substitution reaction.[8]
-
Troubleshooting & Protocol Validation:
-
Protecting Groups: Protect the activating groups on the aryl ring before formylation. For example, a phenol can be converted to a methyl ether, or an aniline to an amide. The protecting group can be removed after the formylation step.
-
Milder Reagents: Investigate alternative, milder formylation procedures if protecting group chemistry is not feasible.
-
Reaction Temperature: Running the reaction at the lowest possible temperature (e.g., 0 °C) can sometimes increase selectivity, as the more reactive site will react preferentially.
-
2.3 Route B: Oxidation of (2-arylthiazol-4-yl)methanol
This route offers excellent regiochemical control, as the C4 functionality is installed as an alcohol and then oxidized. The main challenge is controlling the extent of oxidation.
Q: My oxidation reaction is producing a significant amount of 2-aryl-thiazole-4-carboxylic acid. How can I stop the reaction at the aldehyde stage?
A: This is a classic case of over-oxidation. The aldehyde product is susceptible to further oxidation to the carboxylic acid, especially in the presence of strong oxidants or water.
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily convert the primary alcohol to a carboxylic acid. Even milder agents can cause over-oxidation if reaction times are too long or temperatures are too high.
-
Troubleshooting & Protocol Validation:
-
Choice of Oxidant: Use a mild oxidizing agent known to stop at the aldehyde stage. Excellent choices for this transformation include:
-
Reaction Control: Strictly control the reaction temperature, often running at 0 °C or room temperature. Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed to prevent the aldehyde from being further oxidized.
-
Anhydrous Conditions: For reagents like PCC, ensure the reaction is run under anhydrous conditions, as the presence of water can facilitate the formation of the carboxylic acid.
-
Caption: Oxidation pathways for (2-arylthiazol-4-yl)methanol, highlighting the formation of the desired aldehyde versus the over-oxidation byproduct.
Section 3: General FAQs
Q: What are the most effective methods for purifying the target aldehyde from these common byproducts?
A: The choice of purification method depends on the nature of the byproduct.
-
Column Chromatography: This is the most versatile method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective for separating positional isomers (C4 vs. C5 aldehyde) and for removing unreacted starting materials.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be highly effective. This is particularly useful for removing small amounts of more soluble impurities. A solvent system like ethanol/water or ethyl acetate/hexanes often works well.
-
Acid/Base Wash: If you have a carboxylic acid byproduct, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) will deprotonate the acid, allowing it to be extracted into the aqueous layer, while the neutral aldehyde remains in the organic layer.
Q: Which analytical techniques are best for identifying these byproducts?
A: A combination of techniques is ideal for unambiguous characterization.
-
¹H NMR Spectroscopy: This is the most powerful tool. It can distinguish positional isomers by the chemical shifts and coupling constants of the thiazole ring protons. The aldehyde proton will appear as a characteristic singlet around 9-10 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, confirming the presence of isomers (same mass) or byproducts like carboxylic acids (M+16 relative to the aldehyde) or unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the sample and quantifying the ratio of product to byproducts. Different isomers will typically have different retention times.
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessments and optimizations.
Protocol 1: Hantzsch Synthesis of 2-Phenyl-4-methylthiazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) in 10 mL of ethanol.
-
Add chloroacetone (1.05 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the HCl generated.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of a 2-Arylthiazole
-
CAUTION: POCl₃ is highly corrosive and reacts violently with water. This reaction must be performed in a fume hood with appropriate personal protective equipment.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 eq) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the 2-arylthiazole (1.0 eq) in anhydrous DMF dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-8 hours. Monitor progress by TLC or HPLC.
-
Cool the reaction mixture back to 0 °C and very carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Make the solution alkaline (pH 8-9) by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 3M NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.[6]
Section 5: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ChemHelpAsap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
World Intellectual Property Organization. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Retrieved from
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Su, W., et al. (2007). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. Molecules, 12(9), 2193-2200. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 10. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurity formation in the synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Technical Support Center: Synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical goal of minimizing impurity formation. By understanding the reaction mechanism and potential pitfalls, you can optimize your process for higher yield and purity.
The target molecule is typically synthesized via the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-halocarbonyl compound with a thioamide.[1][2] In this case, 4-benzyloxythiobenzamide reacts with a 3-halo-2-oxopropanal equivalent. While effective, this pathway is susceptible to side reactions that can complicate purification and reduce yield. This guide provides direct answers to common challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction has a low yield and significant amounts of unreacted 4-benzyloxythiobenzamide remain. What are the likely causes and solutions?
Answer:
This is a common issue often related to reaction kinetics or reagent stoichiometry and quality.
-
Plausible Causes:
-
Insufficient Electrophile Reactivity: The α-halocarbonyl partner (e.g., 2-chloro-3-oxopropanal or its precursor) may be degraded or impure.
-
Suboptimal Temperature: The reaction temperature may be too low for the condensation to proceed efficiently.
-
Poor Stoichiometry: An insufficient amount of the electrophile will naturally leave the thioamide unreacted. It is common to use a slight excess of one reagent, but an excess of the thioamide can sometimes be used.[3]
-
Base Selection: The choice and amount of base can be critical. An inappropriate base may not facilitate the final dehydration step of the thiazole ring formation effectively.
-
-
Recommended Solutions:
-
Verify Reagent Quality: Ensure the purity of your starting materials. 4-Benzyloxythiobenzamide can be recrystallized from ethanol if its purity is suspect. The α-halocarbonyl reagent is often reactive and should be used fresh or stored appropriately.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-halocarbonyl reagent to ensure complete consumption of the more valuable thioamide.
-
Adjust Temperature: While room temperature can work, gently heating the reaction mixture to 40-60 °C in a suitable solvent like ethanol or DMF can significantly increase the reaction rate.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Re-evaluate Base: If using a weak base like sodium bicarbonate, consider switching to a slightly stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to promote the final cyclization and dehydration step.
-
Question 2: I'm observing a significant impurity that is more polar than my product and has been identified as 4-hydroxybenzaldehyde or its derivatives. What is causing this?
Answer:
This impurity arises from the cleavage of the benzyl ether protecting group, a phenomenon known as debenzylation. The benzyl group is generally stable but can be cleaved under specific conditions.[5][6]
-
Plausible Causes:
-
Acidic Conditions: The benzyl ether bond is labile to strong acids.[7] If the reaction conditions become inadvertently acidic (e.g., from the HBr or HCl generated during the initial SN2 reaction without sufficient base to neutralize it), cleavage can occur.
-
Reductive Cleavage: The most common method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] Ensure no residual hydrogenation catalyst is present from a previous step in your synthesis.
-
Harsh Basic Conditions: While more stable to bases than acids, very strong bases or high temperatures in the presence of a base can sometimes compromise the benzyl group.
-
-
Recommended Solutions:
-
Ensure Adequate Base: Use at least a stoichiometric amount of a suitable base (relative to the generated HX) to maintain neutral or slightly basic conditions throughout the reaction.
-
Control Reaction pH: Monitor the pH of the reaction mixture if possible. After the reaction, a mild basic workup (e.g., washing with saturated NaHCO₃ solution) is recommended.[3]
-
Avoid Strong Acids: Do not use strong acids during workup or purification. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
-
Scrutinize Reagent History: Confirm that no reagents or solvents are contaminated with trace metals (like Palladium) or acids from previous uses.
-
Question 3: My purification by column chromatography is difficult. The product either streaks or co-elutes with a similarly non-polar impurity. How can I improve separation?
Answer:
Aromatic aldehydes can be challenging to purify due to their moderate polarity and potential for oxidation or interaction with the stationary phase.
-
Plausible Causes:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause streaking or degradation of sensitive aldehydes.
-
Co-elution: A non-polar impurity, such as a dimer byproduct or unreacted starting material from a preceding step (e.g., benzyl bromide), may have a similar Rf value to your product.
-
Product Oxidation: The aldehyde functional group can be susceptible to air oxidation on the column, forming the corresponding carboxylic acid, which behaves differently during chromatography.
-
-
Recommended Solutions:
-
Use Deactivated Silica: Flush the column with your starting eluent containing 0.5-1% triethylamine to neutralize the acidic sites on the silica gel before loading your sample. This often leads to sharper peaks and better separation.
-
Optimize Solvent System: Systematically screen different solvent systems. A gradient elution from hexane/ethyl acetate to dichloromethane/methanol might provide better resolution.
-
Alternative Purification - Crystallization: This product is a solid and likely crystalline.[9] Attempting crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for removing minor impurities and is more scalable than chromatography.[10]
-
Alternative Purification - Bisulfite Adduct Formation: For stubborn aldehyde purifications, forming a solid sodium bisulfite adduct can isolate the aldehyde from non-aldehyde impurities.[11][12] The aldehyde is then regenerated by treating the filtered adduct with a mild base like sodium bicarbonate.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis, and where do side reactions occur?
The synthesis proceeds via the Hantzsch thiazole synthesis.[13] The mechanism involves three key steps:
-
Nucleophilic Attack: The sulfur atom of the 4-benzyloxythiobenzamide attacks the α-carbon of the halocarbonyl, displacing the halide in an SN2 reaction.
-
Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon intramolecularly to form a five-membered thiazoline ring.
-
Dehydration: A base facilitates the elimination of a water molecule from the thiazoline intermediate, leading to the formation of the aromatic thiazole ring.
Side reactions can occur at each stage, as illustrated in the diagram below.
Caption: Main reaction pathway vs. common side reactions.
Q2: How critical is the choice of base for this reaction?
The choice of base is highly critical as it influences both the reaction rate and the impurity profile. The base serves two main purposes: neutralizing the acid (HX) byproduct and catalyzing the final dehydration step.
| Base Type | Examples | Pros | Cons | Impact on Impurities |
| Weak Inorganic | NaHCO₃, K₂CO₃ | Mild, low cost, easy to remove. | Can result in slow or incomplete reactions. | Minimizes risk of debenzylation. |
| Organic Amine | Triethylamine (TEA), DIPEA | Good solubility, effectively catalyzes dehydration. | Can be harder to remove; potential for nucleophilic catalysis side reactions. | Generally a good balance for purity. |
| Strong Inorganic | NaOH, KOH | Drives reaction to completion quickly. | High risk of cleaving the benzyl ether; can promote side reactions. | High risk of forming 4-hydroxy impurities. |
For this specific synthesis, starting with a mild base like sodium bicarbonate or potassium carbonate is recommended to protect the benzyl group. If the reaction is sluggish, a switch to an organic amine base like triethylamine is a logical next step.
Q3: What are the best analytical methods to monitor reaction progress and identify impurities?
A combination of techniques is ideal for comprehensive monitoring:
-
Thin Layer Chromatography (TLC): The workhorse for real-time monitoring. Use a solvent system like 30-50% Ethyl Acetate in Hexane. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying impurities. It provides both the retention time (a measure of polarity) and the mass of the components in your mixture. This is the best way to confirm the presence of debenzylated impurities (mass difference of 90 amu) or other unexpected products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide a quantitative ratio of product to remaining starting materials and help identify the structures of major impurities by their characteristic signals.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of 4-benzyloxythiobenzamide (1.0 eq) in ethanol (10 volumes), add potassium carbonate (1.5 eq).
-
Add a solution of 1,3-dichloroacetone (1.1 eq) dropwise at room temperature over 15 minutes. Note: 1,3-dichloroacetone is a precursor that forms the required α-halocarbonyl in situ.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (30% EtOAc/Hexane).
-
Once the thioamide is consumed, cool the reaction to room temperature and pour it into cold water (20 volumes).
-
A solid precipitate will form. Filter the solid using a Buchner funnel and wash the filter cake thoroughly with water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).
-
Neutralize Silica (Optional but Recommended): Slowly pass 2-3 column volumes of the starting eluent containing 0.5% triethylamine through the packed column.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane/EtOAc).
-
Collect Fractions: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Evaporate Solvent: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid product.
References
- Reddit. Purifying aldehydes? r/chemistry.
- SynArchive. Hantzsch Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
- ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Google Patents. Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
- CUTM Courseware. Thiazole.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- University of Evansville. Alcohol Protecting Groups.
- University of California, Irvine. Protecting Groups.
- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- PMC - NIH. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- Google Patents. Synthesis method of 4-Hydroxythiobenzamide.
- ResearchGate. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
- MedCrave online. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.
- ResearchGate. Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
- The Pharma Review. Synthesis and characterisation of 2-(4-thiazolyl) benzimidazole derivative.
- Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Organic Chemistry Portal. Thiazole synthesis.
- MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
- Google Patents. The preparation method of 4-methylthiobenzaldehyde.
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. youtube.com [youtube.com]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde (CAS 885278-93-3).[1] This guide is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate.[2] This molecule, featuring a core thiazole structure, is a valuable building block in medicinal chemistry, particularly for developing novel therapeutic agents.[2] However, its purification can present several challenges, from removing persistent impurities to preventing degradation.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring you obtain a high-purity product ready for downstream applications.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product after synthesis is a dark, sticky oil. How can I remove baseline impurities and induce solidification?
Root Cause Analysis: A dark, oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), and unreacted starting materials.[3] The Hantzsch thiazole synthesis, a common route to this compound, can generate colored impurities if the reaction is overheated or if acidic conditions are not properly controlled.[4][5][6]
Solution Workflow:
-
Aqueous Workup & Wash: Before concentrating the reaction mixture, perform a thorough aqueous workup. If the reaction solvent is water-miscible (e.g., ethanol, DMF), dilute the mixture with a larger volume of an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:
-
Trituration: After concentrating the washed organic layer, trituration is an effective method to remove non-polar impurities and induce crystallization.
-
Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble. A hexane/ethyl acetate or diethyl ether/hexane mixture is a good starting point.[3]
-
Stir the oily residue vigorously with the solvent at room temperature. The product should gradually precipitate as a solid.
-
Isolate the solid by vacuum filtration and wash the filter cake with cold hexanes.[4]
-
Self-Validation: Monitor each step with Thin Layer Chromatography (TLC). A successful trituration will show the desired product spot becoming significantly cleaner, while the filtrate will contain the colored, non-polar impurities.
Q2: After column chromatography, my product is still contaminated with an impurity that has a very similar Rf value. What is this impurity and how can I remove it?
Root Cause Analysis: A close-running impurity is often structurally similar to the product. The most likely culprits are:
-
Over-oxidation Product: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid, 2-(4-benzyloxy-phenyl)-thiazole-4-carboxylic acid. This is especially common during workup or if the crude product is exposed to air for extended periods.[8]
-
Unreacted Starting Material: Depending on the synthetic route, an unreacted precursor might co-elute. For example, if a Vilsmeier-Haack formylation was used on 2-(4-benzyloxy-phenyl)-thiazole, this starting material could be a persistent impurity.
Solution Workflow:
-
Option A: Purification via Bisulfite Adduct Formation This classical technique is highly selective for aldehydes.[3][9][10] The aldehyde forms a water-soluble adduct with sodium bisulfite, allowing for separation from non-aldehyde impurities via liquid-liquid extraction.[9][10]
Protocol 1: Aldehyde Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the impure product in a minimal amount of a suitable organic solvent like methanol or THF.[10] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A precipitate of the adduct may form.[9]
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and shake. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will move to the aqueous layer.[9][10]
-
Separation: Separate the layers. Wash the aqueous layer once more with the organic solvent to remove any lingering impurities.
-
Regeneration: Isolate the aqueous layer and add a fresh portion of an organic solvent (e.g., ethyl acetate). Regenerate the aldehyde by adding a base, such as saturated sodium bicarbonate or dilute sodium hydroxide (NaOH), until the solution is basic (pH > 8).[10]
-
Final Extraction: Shake the funnel to extract the pure aldehyde back into the organic layer. Separate, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
-
Option B: Recrystallization If the impurity is the carboxylic acid, its polarity and hydrogen-bonding capability are different. Recrystallization from a suitable solvent system can be effective. Try dissolving the impure solid in a hot solvent like ethanol, isopropanol, or an ethyl acetate/heptane mixture and allowing it to cool slowly.[11][12]
Self-Validation: Purity should be assessed by HPLC and ¹H NMR. The disappearance of the aldehyde proton signal (~9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) would confirm oxidation.[12] A successful bisulfite extraction will completely remove the non-aldehyde impurity.[10]
Q3: My product yield is low after purification, and TLC analysis of the column fractions shows streaking or multiple spots. What's causing this degradation?
Root Cause Analysis: Aldehydes can be sensitive to the stationary phase used in column chromatography.[8] Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of the product. The thiazole ring itself can also interact strongly with the silica surface.
Solution Workflow:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent and add 1-2% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica surface, preventing degradation.[8]
-
Use an Alternative Stationary Phase: If the product is highly sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
-
Solvent Choice: Ensure your chromatography solvents are pure and free of acidic impurities.
Troubleshooting Logic Diagram: This diagram outlines a decision-making process for purification.
Caption: A decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. Long-term storage in a freezer at -20°C is recommended.
Q: What are the characteristic ¹H NMR and ¹³C NMR signals for the pure compound? A: While specific shifts depend on the solvent, characteristic signals can be predicted based on similar structures.[12]
| Data Type | Expected Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~10.0 | Aldehyde proton (CHO), singlet |
| ~8.2-8.5 | Thiazole proton (H5), singlet | |
| ~7.2-7.9 | Aromatic protons (phenyl rings) | |
| ~5.1 | Methylene protons (O-CH₂-Ph), singlet | |
| ¹³C NMR | ~185-195 | Aldehyde carbonyl (C=O) |
| ~160-170 | Thiazole C2 and Phenyl C-O | |
| ~115-150 | Thiazole and Phenyl carbons | |
| ~70 | Methylene carbon (O-CH₂) |
Q: What is a good starting solvent system for TLC and column chromatography? A: A good starting point for elution is a mixture of non-polar and polar solvents.
-
TLC: Begin with a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product spot.
-
Column Chromatography: Use a slightly less polar system than your optimal TLC system for better separation, for example, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity.
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase (e.g., C18) HPLC or column chromatography can be an excellent alternative, especially for removing more polar impurities like the corresponding carboxylic acid. A typical eluent system would be a gradient of water and acetonitrile (MeCN) or methanol (MeOH), often with a small amount of formic acid or TFA (0.1%) to improve peak shape.
References
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Sawada, H., Hara, A., Kato, F., & Nakayama, T. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters.
- ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.
- Google Patents. (2005). CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Alchemist-chem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Resolving Poor Solubility of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde (C₁₇H₁₃NO₂S, MW: 295.36). This key intermediate is widely used in the synthesis of novel pharmaceutical agents and organic materials.[1] A common challenge encountered during its use is its limited solubility in various reaction media. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these solubility issues, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my chosen solvent?
A: The solubility of this compound is dictated by its unique molecular structure. It possesses a large, rigid aromatic backbone consisting of a thiazole and two phenyl rings, which imparts significant non-polar (hydrophobic) character. Concurrently, the carbaldehyde group and the nitrogen and sulfur heteroatoms in the thiazole ring introduce polarity. This dual nature means that it will likely exhibit poor solubility in highly polar solvents (like water) and purely non-polar hydrocarbon solvents (like hexane).[2] Optimal solubility is typically found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and non-polar regions of the molecule.
Q2: I'm starting a new reaction. What solvent should I try first?
A: For initial trials, polar aprotic solvents are often the most successful. We recommend starting with N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) , as these are excellent solvents for a wide range of organic compounds, including those with polar functional groups.[3] Dichloromethane (DCM) or Tetrahydrofuran (THF) are also strong initial candidates. A systematic screening process is the most reliable method (see Troubleshooting Guide 1).
Q3: Can I simply heat the reaction mixture to dissolve the compound?
A: Increasing the temperature is a common and often effective strategy, as the solubility of most organic solids increases with temperature.[4][5][6] This is because the added thermal energy helps overcome the intermolecular forces holding the solid crystal lattice together.[6] However, exercise caution. Aldehydes can be susceptible to oxidation or side reactions at elevated temperatures.[7] We recommend a gradual increase in temperature while monitoring the reaction for any signs of degradation (e.g., color change).
Q4: Will more aggressive stirring or shaking solve the problem?
A: Vigorous agitation, such as rapid stirring or shaking, primarily affects the rate of dissolution, not the thermodynamic solubility limit.[2] It ensures that the bulk solvent is constantly interacting with the solute surface, speeding up the process of reaching a saturated solution. If the compound's intrinsic solubility in that solvent is low, even prolonged or vigorous stirring will not dissolve more material beyond the saturation point. For a true increase in solubility, you must change the solvent system or temperature.
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility challenges, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind each step.
Guide 1: Systematic Solvent Screening Workflow
The most fundamental step in resolving solubility issues is to identify a suitable solvent or solvent system.[8] This workflow minimizes wasted material and time.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: Small-Scale Solubility Test
-
Preparation: Accurately weigh 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different candidate solvent (see Table 1) in a stepwise manner. Start with 0.1 mL.
-
Observation: After each addition, cap the vial and vortex/agitate for 30-60 seconds. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid remains, add another 0.1 mL of solvent and repeat the agitation. Continue until the solid dissolves or a total volume of 1.0 mL is reached.
-
Documentation: Record the approximate volume of solvent required to dissolve the compound. This provides a semi-quantitative measure of solubility (e.g., "soluble at ~50 mg/mL").
-
Heating Test: For vials where the compound is sparingly soluble at room temperature, gently warm the vial in a water bath to ~50 °C and observe any change.
Table 1: Recommended Solvents for Screening
| Solvent Class | Solvent Name | Boiling Point (°C) | Dielectric Constant (ε) | Rationale & Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent starting point; effectively solvates many organic compounds.[3] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very strong solvent, but high boiling point can complicate product isolation. | |
| Acetonitrile (ACN) | 82 | 37.5 | Good for moderately polar compounds; lower boiling point is advantageous. | |
| Tetrahydrofuran (THF) | 66 | 7.6 | A versatile ether-based solvent often used in organometallic reactions. | |
| Chlorinated | Dichloromethane (DCM) | 40 | 9.1 | Good for less polar compounds; volatile and easy to remove. |
| 1,2-Dichloroethane (DCE) | 84 | 10.4 | Higher boiling point alternative to DCM.[9] | |
| Polar Protic | Ethanol | 78 | 24.5 | May be effective, especially when heated. Often used in thiazole synthesis.[10][11] |
| Aromatic | Toluene | 111 | 2.4 | May work if the non-polar characteristics of the solute dominate. |
Guide 2: Using Co-Solvent Systems
If no single solvent provides adequate solubility, a co-solvent system is the next logical step.[12] A co-solvent modifies the polarity of the bulk medium, creating a more favorable environment for a solute with mixed polarity.[13]
Co-Solvent Strategy
The goal is to blend a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble. For this compound, a common strategy is to use a primary non-polar or moderately polar solvent (e.g., Toluene, THF, DCM) and add a potent, polar aprotic co-solvent (e.g., DMF, NMP, DMSO) in small increments.
Caption: Logic of using a co-solvent system to achieve solubility.
Experimental Protocol: Co-Solvent Titration
-
Suspend the compound in the chosen primary solvent (e.g., 10 mL of THF).
-
While stirring, add the co-solvent (e.g., DMF) dropwise (e.g., 0.1 mL at a time).
-
Allow the mixture to stir for 1-2 minutes after each addition.
-
Continue adding the co-solvent until the solid is fully dissolved. Note the final ratio of the two solvents (e.g., 10:1 THF:DMF).
-
Use this optimized solvent ratio for the full-scale reaction.
Guide 3: Advanced Method - Sonication
For kinetically challenging dissolutions, sonication can be a powerful physical tool. It uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[14][15] This process generates intense local energy, which can break apart solute aggregates and dramatically increase the rate of dissolution.[16][17]
Protocol 2: Using an Ultrasonic Bath
-
Place the reaction vessel containing the compound and the chosen solvent system into a standard laboratory ultrasonic bath.
-
Ensure the water level in the bath is sufficient to cover the level of the solvent in the vessel.
-
Turn on the bath and sonicate the mixture in short bursts (e.g., 5-10 minutes).
-
Monitor the temperature of the reaction vessel, as prolonged sonication can cause heating.[18] If necessary, use a cold water bath or sonicate in intervals to maintain the desired reaction temperature.
-
Observe for dissolution. Sonication is often sufficient to overcome kinetic barriers and achieve a homogeneous solution where traditional stirring fails.
Guide 4: Advanced Method - Phase-Transfer Catalysis (PTC)
This technique is specifically applicable when your reaction involves an ionic reagent that is soluble in an aqueous phase but your organic compound is in an immiscible organic phase.[19] A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) acts as a "detergent," carrying the ionic reactant from the aqueous phase into the organic phase to react.[19][20]
When to Consider PTC:
-
Your reaction is heterogeneous (e.g., an organic solvent and an aqueous base).
-
Your nucleophile or base is an inorganic salt (e.g., NaOH, K₂CO₃, NaN₃).
-
The reaction rate is slow, likely due to the inability of the reagents to interact at the phase interface.
By facilitating the transport of reactants, PTC can eliminate the need to find a single solvent that dissolves all components, thereby bypassing the primary solubility problem.[20][21]
References
- Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
- Industrial Phase Transfer Catalysis.
- New Methods for the Preparation of Aromatic Aldehydes | Request PDF.
- Temperature Effects on the Solubility of Gases. Chemistry LibreTexts. [Link]
- Cosolvent. Wikipedia. [Link]
- Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasound Technology. [Link]
- Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
- Ionic Liquids: Advances and Applications in Phase Transfer C
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- Choice of Solvent. Chemistry LibreTexts. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]
- Sonication speeds up dissolution or actually increase solubility?
- Biochemistry, Dissolution and Solubility.
- Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Royal Society of Chemistry. [Link]
- Which specific organic solvent for organic compounds does not dissolve salts?
- Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
- The Synthesis of Aromatic Aldehydes.
- Sonochemistry - beyond synthesis.
- Cocrystal Formation from Solvent Mixtures.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Sonication: Significance and symbolism. ScienceDirect. [Link]
- 2-Phenyl-1,3-thiazole-5-carbaldehyde. PubChem. [Link]
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. American Institute of Chemists. [Link]
- Chemistry - Solutions (21 of 53)
- The preparation method of 2-thiazole carboxaldehyde compounds.
- Aldehyde. Britannica. [Link]
- Selection of desorbing solvents for organic compounds
- Solvents in organic synthesis: Replacement and multi-step reaction systems.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 16. hielscher.com [hielscher.com]
- 17. Sonication: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. scientificupdate.com [scientificupdate.com]
- 20. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 21. biomedres.us [biomedres.us]
preventing aldehyde group oxidation during thiazole synthesis
A Researcher's Guide to Preventing Aldehyde Group Oxidation
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I've compiled this guide to address a common yet critical challenge in heterocyclic chemistry: the unwanted oxidation of aldehyde functionalities during thiazole synthesis. This resource provides in-depth, experience-driven answers to frequently encountered problems, complete with troubleshooting guides, detailed protocols, and the chemical reasoning behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we tackle specific issues you might be facing in the lab. Each answer is designed to provide not just a solution, but a deeper understanding of the reaction mechanics at play.
Question 1: My aldehyde-substituted starting material is converting to a carboxylic acid during a Hantzsch thiazole synthesis. What's causing this and how can I prevent it?
Answer: This is a classic problem of functional group incompatibility under certain reaction conditions. Aldehydes are inherently susceptible to oxidation, especially when subjected to heat, basic or acidic conditions, or in the presence of even mild oxidizing agents.[1][2] The Hantzsch synthesis, a cornerstone for building the thiazole ring, typically involves the reaction of an α-haloketone (or α-haloaldehyde) with a thioamide.[3][4][5] While the core reaction is a condensation, the reaction environment can inadvertently promote oxidation of a sensitive aldehyde group elsewhere in your molecule.
Root Causes & Solutions:
-
Reaction Conditions: Many Hantzsch protocols call for refluxing in solvents like ethanol, which, if not properly deoxygenated, can contribute to oxidation over long reaction times.[6] Additionally, some variations of thiazole synthesis may employ reagents that can act as oxidants.[7]
-
Work-up Procedures: Aqueous work-ups, especially under basic conditions (e.g., sodium bicarbonate wash), can facilitate aldehyde oxidation if not performed quickly and at low temperatures.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde oxidation.
Question 2: What are the most reliable protecting groups for aldehydes that are stable to Hantzsch synthesis conditions?
Answer: The key is to choose a protecting group that is robust under the conditions required for thiazole formation but can be removed selectively without affecting the newly formed thiazole ring or other functional groups. This concept is known as orthogonal protection .[9][10] For aldehydes, acetals and dithianes are excellent choices.[11][12][13]
Comparison of Aldehyde Protecting Groups:
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Considerations |
| Cyclic Acetal | Diol (e.g., ethylene glycol), acid catalyst (e.g., PTSA) | Stable to bases, nucleophiles, hydrides, and mild oxidants.[14] | Mild aqueous acid (e.g., HCl, TFA).[11] | Highly reliable and widely used. The five-membered ring from ethylene glycol is very stable.[12] |
| Dithiane | Dithiol (e.g., 1,3-propanedithiol), Lewis acid (e.g., BF₃·OEt₂) | Very robust; stable to acidic and basic conditions, and most nucleophiles.[15] | Heavy metal salts (e.g., HgCl₂) or oxidative conditions. | Offers different deprotection options, which can be advantageous for complex molecules. |
Expert Insight: For most standard Hantzsch syntheses, a cyclic acetal formed with ethylene glycol is the go-to protecting group. Its formation and removal are high-yielding and the conditions are generally compatible with a wide range of other functionalities.
Question 3: Can I avoid protecting groups altogether by using milder reaction conditions?
Answer: In some cases, yes. Optimizing the reaction environment can be sufficient to preserve the aldehyde group. This is often preferable as it shortens the synthetic route.
Strategies for Milder Thiazole Synthesis:
-
Lower Reaction Temperature: If your substrates are reactive enough, running the reaction at a lower temperature, or even at room temperature for a longer duration, can significantly reduce the rate of oxidation.[6]
-
Use of Mild, Non-oxidizing Bases: Some variations of the Hantzsch synthesis may use a base.[16] If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases that might promote side reactions.
-
Modified Hantzsch Protocols: The Holzapfel-Meyers-Nicolaou modification involves cyclocondensation under basic conditions followed by dehydration, which can be a milder route for certain substrates.[16]
-
Alternative Syntheses: Consider modern, catalyzed methods for thiazole synthesis that proceed under milder conditions. For example, some copper-catalyzed methods utilize aldehydes, amines, and elemental sulfur at moderate temperatures.[7]
Experimental Protocols
Here are detailed, step-by-step procedures for the strategies discussed above.
Protocol 1: Acetal Protection of an Aromatic Aldehyde
This protocol describes the protection of 4-bromobenzaldehyde as a representative example.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).
-
Solvent: Add toluene as the solvent. The volume should be sufficient to allow for efficient reflux and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude acetal is often pure enough for the next step, or can be further purified by column chromatography if necessary.
Protocol 2: Hantzsch Thiazole Synthesis with a Protected Aldehyde
This protocol outlines the synthesis of a thiazole using the protected aldehyde from Protocol 1.
-
Reactants: In a round-bottom flask, dissolve the protected 4-bromobenzaldehyde derivative (which will be part of your α-haloketone or thioamide starting material) and the corresponding reaction partner (thioamide or α-haloketone, respectively) in a suitable solvent like ethanol or methanol.[17]
-
Reaction: Heat the mixture to reflux and stir for the required time (typically monitored by TLC).[17]
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[17] If it remains in solution, concentrate the solvent and purify the residue by column chromatography.
Protocol 3: Deprotection of the Acetal Group
This protocol describes the removal of the acetal protecting group to reveal the aldehyde.
-
Setup: Dissolve the acetal-protected thiazole product in a mixture of a water-miscible organic solvent (like acetone or THF) and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.
-
Reaction: Stir the mixture at room temperature. The deprotection is usually rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the acid with a mild base like sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aldehyde-substituted thiazole.
Visualizing the Strategy: Orthogonal Protection
The core principle of using a protecting group is to "hide" the reactive aldehyde during the thiazole ring formation and then "reveal" it once the main synthesis is complete.
Caption: Orthogonal protection strategy for thiazole synthesis.
By following these guidelines and understanding the underlying chemical principles, researchers can effectively navigate the challenges of working with sensitive functional groups like aldehydes, leading to higher yields and purer products in their thiazole synthesis endeavors.
References
- Wikipedia. (n.d.). Thiazole. [Link]
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- YouTube. (2019-01-19). synthesis of thiazoles. [Link]
- Beilstein J. Org. Chem. (2015). Thiazole formation through a modified Gewald reaction.
- ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. [Link]
- Molecules. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
- University of Bristol. (n.d.).
- Ferrara - sfera - Unife. (1998). The thiazole aldehyde synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- ResearchGate. (2025-08-10). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
- ResearchGate. (2014-10-28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2023-01-22).
- ACS Publications. (n.d.). Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. [Link]
- Chemistry LibreTexts. (2019-06-05). 20.11 Protecting Groups of Aldehydes. [Link]
- Quora. (2021-09-05). What happens when you oxidize an aldehyde?. [Link]
- PubMed. (n.d.). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. [Link]
- ResearchGate. (2015-05-26). (PDF) Thiazole formation through a modified Gewald reaction. [Link]
- YouTube. (2013-12-26). Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- ACS Sustainable Chemistry & Engineering. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
- Molecules. (2017).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- YouTube. (2019-04-08).
- MDPI. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Catalyst Selection for 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Synthesis
Introduction: The synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a critical step in the development of various pharmaceutical agents, including novel anti-cancer and anti-inflammatory drugs.[1] Its value as a versatile intermediate demands robust and optimized synthetic protocols.[1] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a core focus on catalyst selection and reaction optimization to maximize yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Yield of the Thiazole Ring
The formation of the core 2-(4-benzyloxy-phenyl)-thiazole structure is the foundational step. Low yields at this stage are common and typically point to issues with reactants, conditions, or catalysis.
Potential Cause 1.1: Inefficient Cyclization via Hantzsch Synthesis
The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is the most common route to the thiazole core.[2][3][4] While often performed without a catalyst, its efficiency can be highly substrate-dependent and may require optimization.[5]
Solution 1.1: Catalyst Screening and Condition Optimization
For this specific synthesis, the key reactants are 4-(benzyloxy)thiobenzamide and a 3-halo-2-oxopropanal equivalent . The reaction's success hinges on the efficient nucleophilic attack of the thioamide's sulfur on the α-halocarbonyl, followed by cyclization and dehydration.[3][6]
-
Catalyst-Free Approach: First, ensure the baseline reaction is properly conducted. Refluxing the reactants in a suitable solvent like ethanol is a standard starting point.[7]
-
Acid Catalysis: If the catalyst-free reaction is sluggish, the addition of a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid can activate the carbonyl group, promoting the initial nucleophilic attack.[8]
-
Heterogeneous Catalysis: For improved workup and catalyst reusability, consider a solid-supported acid catalyst. Silica-supported tungstosilisic acid has been shown to be effective in multicomponent Hantzsch syntheses, often leading to higher yields and shorter reaction times.[2]
Experimental Protocol: Catalyst Screening for Thiazole Formation
-
Set up three parallel reactions in round-bottom flasks, each with 1.0 equivalent of 4-(benzyloxy)thiobenzamide and 1.1 equivalents of 3-bromo-2-oxopropanal in anhydrous ethanol.
-
Flask A (Control): No catalyst added.
-
Flask B (Homogeneous): Add 0.1 mol% of trifluoromethanesulfonic acid (TfOH).
-
Flask C (Heterogeneous): Add 10 wt% of silica-supported tungstosilisic acid.
-
Equip each flask with a reflux condenser and heat the mixtures to 80°C.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC).
-
After 4 hours, cool the reactions, perform an aqueous workup, and isolate the crude product.
-
Analyze the yield and purity of 2-(4-benzyloxy-phenyl)-thiazole from each reaction by ¹H NMR and LC-MS to determine the optimal catalyst.
Potential Cause 1.2: Suboptimal Reaction Conditions
Temperature and solvent choice are critical parameters that significantly influence reaction rates and outcomes.[5][9]
Solution 1.2: Systematic Optimization of Parameters
-
Solvent Polarity: The choice of solvent can impact reactant solubility and the stability of intermediates. While ethanol is common, exploring other solvents like trifluoroethanol, which is more polar and slightly acidic, can sometimes improve results by better solubilizing reactants and promoting key mechanistic steps.[10]
-
Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[5][7] If refluxing in ethanol (~78°C) is ineffective, consider a higher boiling solvent like n-butanol or employing microwave irradiation, which can significantly reduce reaction times.[11]
Problem 2: Low Yield in the Formylation Step
The introduction of the carbaldehyde group at the C4 position of the thiazole ring is most commonly achieved via the Vilsmeier-Haack reaction .[12] This reaction uses a formylating agent, the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14]
Potential Cause 2.1: Insufficient Electrophilicity of the Vilsmeier Reagent
The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylations.[13] The reaction's success depends on the electron-rich nature of the heterocyclic substrate.
Solution 2.1: Ensure Proper Reagent Stoichiometry and Activation
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.
-
Order of Addition: The Vilsmeier reagent should be pre-formed before adding the thiazole substrate. In a flask cooled in an ice bath, slowly add POCl₃ to DMF. An exothermic reaction will occur, forming the chloroiminium salt (Vilsmeier reagent).
-
Reaction Temperature: After pre-formation, add the 2-(4-benzyloxy-phenyl)-thiazole substrate and allow the reaction to warm to room temperature, then heat as necessary (typically 50-70°C) to drive the electrophilic substitution.
-
Hydrolysis: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed during aqueous workup (often with a mild base like sodium acetate or sodium carbonate) to yield the final aldehyde.[7][14]
Problem 3: Formation of Impurities and Side Products
Potential Cause 3.1: Competing Reactions or Isomer Formation
During the Hantzsch synthesis, improper pH control can sometimes lead to the formation of undesired regioisomers, especially with substituted thioamides.[15] In the Vilsmeier-Haack step, formylation can potentially occur on the electron-rich phenyl ring if the thiazole ring is not sufficiently activated.[16]
Solution 3.1: Precise Control of Reaction Conditions
-
pH Control: For the initial thiazole synthesis, maintaining neutral or slightly basic conditions generally favors the desired product isomer.[15] Using a mild base like triethylamine (TEA) can be beneficial.[3][4]
-
Protecting Groups: The benzyloxy group is generally stable under these conditions, but highly acidic catalysts or prolonged reaction times at high temperatures could risk de-benzylation. If this is observed, switching to a milder catalyst is recommended.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy and where do catalysts play a key role?
The most logical two-step synthesis involves first building the thiazole ring and then adding the aldehyde functionality.
-
Step 1: Hantzsch Thiazole Synthesis: 4-(benzyloxy)thiobenzamide reacts with a C2-synthon like 3-bromo-2-oxopropanal. This step is often catalyst-free but can be accelerated by acid catalysts (Brønsted or Lewis) that activate the carbonyl group for nucleophilic attack.
-
Step 2: Vilsmeier-Haack Formylation: The resulting 2-(4-benzyloxy-phenyl)-thiazole is an electron-rich heterocycle. It reacts with the electrophilic Vilsmeier reagent (POCl₃/DMF) to install the carbaldehyde group at the C4 position. This reaction itself is catalyst-driven by the formation of the Vilsmeier reagent.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for the thiazole formation step?
The choice depends on the scale of the reaction and downstream processing requirements.
| Catalyst Type | Advantages | Disadvantages | Best For |
| Homogeneous | High activity, good substrate contact, milder conditions often possible. | Difficult to remove from the reaction mixture, requiring extensive purification (e.g., column chromatography). | Lab-scale synthesis, initial screening, and optimization where catalyst removal is not a primary concern. |
| Heterogeneous | Easily removed by simple filtration, catalyst can often be recycled, cleaner product streams.[2] | May have lower activity due to mass transfer limitations, may require higher temperatures or longer reaction times. | Process development, scale-up, and green chemistry applications where ease of separation is critical.[2] |
Q3: My palladium-catalyzed cross-coupling reaction on the thiazole ring is failing. What's the issue?
This is a common problem. The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by strongly coordinating to the metal center, thereby blocking its catalytic activity.[15] This often necessitates using higher catalyst loadings or specialized ligands to achieve a reasonable reaction rate.[15] For C-H functionalization, copper-based catalysts are sometimes more robust against sulfur poisoning.[8]
Q4: What is the best way to monitor these reactions?
Thin Layer Chromatography (TLC) is indispensable for routine monitoring.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Hantzsch): A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The product will be less polar than the thioamide.
-
Mobile Phase (Vilsmeier): A slightly more polar system (e.g., 40:60 ethyl acetate/hexanes) may be needed. The product aldehyde is more polar than the starting thiazole.
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
For quantitative analysis and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Section 3: Troubleshooting Decision Workflow
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
- Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- O'Brien, A. G., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Benchchem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Iqbal, M. A., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Deshmukh, M. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Al-Ostath, R. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Al-Abdullah, E. S., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.
- Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube.
- Gomha, S. M., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Chemical and Environmental Processing Letters.
- Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
debenzylation side reactions in 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde chemistry
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common and often unexpected debenzylation side reactions encountered during its synthesis and subsequent chemical transformations.
Introduction to the Challenge
This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutic agents and functional organic materials.[1] The benzyl ether serves as a robust protecting group for the phenolic hydroxyl group. However, its stability can be compromised under various reaction conditions, leading to premature debenzylation and the formation of undesired byproducts. This guide will help you navigate these challenges, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I am attempting a reaction on the aldehyde group of this compound, but I am consistently observing the formation of 2-(4-hydroxy-phenyl)-thiazole-4-carbaldehyde. What is causing this debenzylation?
A1: Unintended debenzylation during reactions involving the aldehyde functionality is a common issue. The root cause often lies in the reagents and conditions employed, which may be inadvertently promoting the cleavage of the benzyl ether. Several factors could be at play:
-
Reductive Conditions: If your reaction involves reducing agents, particularly catalytic hydrogenation (e.g., H₂/Pd/C), you are creating ideal conditions for benzyl ether cleavage.[2][3]
-
Acidic Reagents or Byproducts: The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions.[4][5] Some reactions may generate acidic byproducts that can catalyze this unwanted side reaction.
-
Lewis Acid Catalysis: The use of Lewis acids to activate the aldehyde can also lead to debenzylation.[6][7]
-
Elevated Temperatures: In combination with any of the above factors, high reaction temperatures can accelerate the rate of debenzylation.
Q2: Can I selectively reduce the aldehyde in this compound to an alcohol without removing the benzyl protecting group?
A2: Yes, this is achievable with careful selection of reagents. Standard catalytic hydrogenation is generally not suitable due to the high reactivity of the benzyl ether towards hydrogenolysis.[8] Instead, consider using milder, chemoselective reducing agents such as:
-
Sodium borohydride (NaBH₄): This is a standard choice for reducing aldehydes in the presence of more sensitive functional groups. It is typically performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature).
-
Lithium aluminium hydride (LiAlH₄): While a powerful reducing agent, it can be used at very low temperatures (e.g., -78 °C) in an aprotic solvent like THF to selectively reduce the aldehyde. Careful control of stoichiometry and temperature is critical.
Q3: During the Hantzsch synthesis of this compound, I am getting a low yield and a significant amount of the debenzylated product. What could be going wrong?
A3: The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide.[9][10][11] While generally high-yielding, debenzylation can occur if the reaction conditions are too harsh. Potential causes include:
-
Acidic Conditions: Some variations of the Hantzsch synthesis are performed under acidic conditions, which can promote benzyl ether cleavage.[12] If possible, opt for neutral or mildly basic conditions.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can lead to the degradation of the benzyl ether. Monitor the reaction closely by TLC and aim for the shortest possible reaction time.
Troubleshooting Guides
Issue 1: Unwanted Debenzylation During Catalytic Hydrogenation of Other Functional Groups
This workflow will guide you in minimizing debenzylation when targeting other reducible groups in your molecule while preserving the benzyl ether.
Detailed Steps:
-
Confirm the Side Product: Use analytical techniques such as NMR and Mass Spectrometry to confirm the presence of the debenzylated product.
-
Evaluate the Necessity of Catalytic Hydrogenation: If possible, consider alternative, non-reductive methods to achieve your desired transformation.
-
Optimize Hydrogenation Conditions: If catalytic hydrogenation is unavoidable, systematically vary the reaction parameters as outlined in the table below.
-
Consider Catalytic Transfer Hydrogenation (CTH): CTH offers a milder alternative to using high-pressure hydrogen gas.[13] Hydrogen is generated in situ from a donor molecule.
Table 1: Optimization of Catalytic Hydrogenation to Minimize Debenzylation
| Parameter | Standard Condition | Recommended Modification for Selectivity | Rationale |
| Catalyst | 10% Pd/C | Pearlman's Catalyst (Pd(OH)₂/C) or Pd on other supports (e.g., CaCO₃) | Pearlman's catalyst is often more selective for certain functional groups over benzyl ethers.[14][15] |
| Catalyst Loading | 5-10 mol% | 1-2 mol% | Lowering the catalyst loading can reduce the rate of the undesired debenzylation. |
| Hydrogen Pressure | >1 atm (balloon or autoclave) | 1 atm (balloon) or slightly above | Lower pressure can favor the reduction of more labile groups over the more stable benzyl ether.[14] |
| Solvent | Methanol, Ethanol | THF, Toluene | The rate of hydrogenolysis can be solvent-dependent.[7] Non-polar solvents may slow down the debenzylation. |
| Additives | None | Mild base (e.g., triethylamine) | Can sometimes suppress side reactions by neutralizing acidic impurities. |
Issue 2: Debenzylation Under Acidic Conditions
This guide provides strategies to mitigate benzyl ether cleavage when your reaction requires an acidic environment.
Detailed Steps:
-
Quantify the Acidity: If possible, measure the pH of your reaction mixture.
-
Explore Milder Acids: If your reaction is acid-catalyzed, investigate if a weaker acid can still promote the desired transformation without cleaving the benzyl ether.
-
Employ a Cation Scavenger: During acid-catalyzed debenzylation, a benzyl cation is formed. Adding a cation scavenger can trap this intermediate and prevent further reactions.[4]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate.
Table 2: Strategies to Prevent Acid-Catalyzed Debenzylation
| Approach | Example Reagents/Conditions | Mechanism of Protection |
| Use Milder Acids | Acetic acid, p-toluenesulfonic acid (catalytic) | Reduces the rate of protonation of the ether oxygen. |
| Lower Temperature | 0 °C or -20 °C | Decreases the kinetic energy available to overcome the activation energy of the cleavage reaction. |
| Cation Scavengers | Pentamethylbenzene, Anisole | These electron-rich aromatic compounds trap the benzyl cation via Friedel-Crafts alkylation.[16] |
| Alternative Lewis Acids | ZnCl₂, Sc(OTf)₃ | Softer Lewis acids may coordinate preferentially to other functional groups over the benzyl ether oxygen. |
Experimental Protocols
Protocol 1: Selective Reduction of the Aldehyde to an Alcohol
Objective: To reduce the aldehyde group of this compound to the corresponding alcohol without causing debenzylation.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation
Objective: To perform a controlled debenzylation using a milder catalytic transfer hydrogenation method. This is useful when you want to remove the benzyl group selectively in the presence of other sensitive functionalities that might not tolerate high-pressure hydrogenation.[13]
Materials:
-
This compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected substrate in methanol or ethanol.[13]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.[13]
-
Add ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture.[13]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Chandrasekhar, S., Reddy, M. V., & Chandra, K. L. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 65(16), 5051–5052.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Gohr, S., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 479-483.
- Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. (2025).
- Ying, S. S. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025).
- Mao, Y., Liu, Y., Hu, Y., Wang, L., & Zhang, S. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- Li, W., & Zhang, X. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | Request PDF.
- ResearchGate. (2025). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ThaiScience. (n.d.).
- ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂ | Request PDF.
- Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). AICI3-N,N-Dimethylaniline: A New Reagent for the Cleavage of Benzyl, Allyl, and Methyl Ethers. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938.
- CUTM Courseware. (n.d.). Thiazole.
- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- OUCI. (n.d.).
- bepls. (n.d.).
- ResearchGate. (2025).
- MDPI. (2025).
- ResearchGate. (n.d.).
- Sciencemadness.org. (2014, May 8).
- Curly Arrow. (2010, January 25).
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. thaiscience.info [thaiscience.info]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in biological assays involving thiazole derivatives. The unique physicochemical properties of the thiazole scaffold, while conferring a wide range of biological activities, can also present significant experimental challenges.[1][2][3][4][5][6] This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you identify the root cause of your issues, implement robust solutions, and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Compound Handling
Question 1: My IC50 values are highly variable between experiments, and my dose-response curves look steep or irregular. What's going on?
Answer: This is a classic symptom of compound precipitation or aggregation. Thiazole derivatives, especially those with aromatic substitutions, are often hydrophobic and can have poor aqueous solubility.[7] When you dilute your high-concentration DMSO stock into an aqueous assay buffer, the compound's concentration may exceed its solubility limit, causing it to crash out of solution or form aggregates. This leads to an unknown and inconsistent concentration of the monomeric, active compound in your assay, resulting in poor reproducibility.
-
Causality: At high concentrations, the compound precipitates, so the effective concentration in the assay plateaus. This can artificially flatten the top of your dose-response curve. Conversely, compound aggregates can act as non-specific inhibitors, leading to a sudden, steep drop in activity that does not reflect a true one-to-one binding interaction with the target.[8] This non-stoichiometric inhibition is a major source of false positives.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Solutions & Protocols:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent and as low as possible, typically <0.5%, to avoid solvent-induced effects.[8]
-
Modify Dilution Strategy: Instead of a single large dilution, perform a serial dilution in the assay buffer.
-
Use Formulation Aids: For highly insoluble compounds, consider using solubilizing agents like cyclodextrins.[11][12]
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.
-
Prepare Compound Plate: Create a serial dilution of your thiazole derivative in 100% DMSO at 100x the final desired concentration.
-
Dispense to Assay Plate: Transfer 1 µL of each concentration from the DMSO plate into a clear-bottom 96-well plate. Include DMSO-only controls.
-
Add Buffer: Rapidly add 99 µL of your final assay buffer to each well to mimic the dilution in your primary assay.
-
Incubate & Read: Incubate the plate at room temperature for 1-2 hours. Measure light scattering at ~620 nm using a nephelometer or a plate reader capable of measuring turbidity.
-
Analyze Data: The concentration at which the light scattering signal significantly increases above the DMSO control baseline is the approximate kinetic solubility limit. You should ensure your highest assay concentration is well below this limit.
| Parameter | Recommendation | Rationale |
| Max Assay Concentration | < Kinetic Solubility Limit | To prevent compound precipitation during the assay. |
| Final DMSO % | < 0.5% | Minimizes solvent effects on target and compound solubility.[8] |
| Pre-dilution of Stock | In DMSO | Avoids precipitation that can occur if diluting in aqueous solutions first. |
Protocol 2: Detergent-Based Assay for Aggregation
Compound aggregates are often disrupted by non-ionic detergents. A significant loss of potency in the presence of a detergent is a strong indicator of aggregation-based activity.
-
Prepare Buffers: Prepare two batches of your final assay buffer: one without detergent and one with 0.01% (w/v) Triton X-100.
-
Run Parallel Assays: Set up two identical dose-response experiments for your thiazole derivative. Use the standard buffer for one and the Triton X-100-containing buffer for the other.
-
Compare IC50 Values: Analyze the data and compare the IC50 values from both experiments.
-
Interpret Results: If the compound is an aggregator, you will observe a significant rightward shift (a decrease in potency) in the IC50 value in the presence of Triton X-100. A true inhibitor should show a minimal change in potency.
Section 2: Assay Interference
Question 2: My compound shows activity, but I'm using a fluorescence-based assay. How can I be sure the hit is real?
Answer: This is a critical validation step. Many small molecules, particularly those with aromatic heterocyclic structures like thiazoles, can interfere with fluorescence readouts.[13][14][15] This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself is fluorescent at the assay's excitation/emission wavelengths, leading to a false positive signal.[8][15]
-
Fluorescence Quenching: The compound absorbs the excitation or emission light, a phenomenon known as the "inner filter effect," which leads to an artificially low signal (a false positive in an inhibition assay).[13][15]
Troubleshooting Workflow:
Caption: Workflow to validate hits from fluorescence-based assays.
Solutions & Protocols:
-
Red-Shift Your Assay: Many interfering compounds are active in the blue-green spectrum. If possible, switch to a fluorophore with excitation and emission wavelengths further into the red part of the spectrum (>550 nm) to avoid the autofluorescence range of many small molecules.[13][14][15]
-
Use an Orthogonal Assay: The best way to confirm a hit is to use a secondary assay with a completely different detection method (e.g., luminescence, AlphaScreen, or a label-free method) to ensure the observed activity is not an artifact of the detection technology.[14][16]
Protocol 3: Counter-Screens for Fluorescence Interference
These simple experiments should be run on any hit from a primary fluorescence screen.
3a: Autofluorescence Check
-
Prepare Compound: Prepare a serial dilution of your thiazole derivative in the final assay buffer, exactly as you would for the main assay.
-
Plate Layout: Add the dilutions to the wells of your assay plate. Crucially, do not add the enzyme/cells or the fluorescent substrate/probe.
-
Read Plate: Read the plate on a fluorescence reader using the exact same excitation/emission wavelengths and gain settings as your primary assay.
-
Analyze: If you see a concentration-dependent increase in signal from the compound alone, it is autofluorescent and is producing a false-positive signal.[16]
3b: Quenching/Inner Filter Effect Check
-
Prepare Components: Prepare a serial dilution of your compound in assay buffer. In separate tubes, prepare a solution of the fluorescent product of your assay reaction at a concentration that gives a mid-to-high signal.
-
Plate Layout: Add the fluorescent product solution to all wells. Then, add the serial dilutions of your compound.
-
Read Plate: Immediately read the fluorescence.
-
Analyze: A concentration-dependent decrease in the fluorescence signal indicates that your compound is quenching the signal or causing an inner filter effect, which could be misinterpreted as inhibition.[15]
Section 3: Compound Reactivity and Promiscuity
Question 3: My thiazole derivative seems to inhibit every enzyme I test it against. Is it a promiscuous compound?
Answer: It is highly likely. Certain chemical motifs are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[17] These compounds often show activity in a wide variety of assays through non-specific mechanisms, such as chemical reactivity, redox cycling, or membrane disruption, rather than specific binding to a target.[9][10] Some 2-aminothiazole scaffolds, for example, have been noted as frequent hitters.[1]
-
Causality: Thiazole derivatives can sometimes contain reactive functional groups. Thiol reactivity is a particularly common mechanism for promiscuous inhibition, where the compound covalently modifies cysteine residues on various proteins, leading to non-specific activity.[9][18]
Solutions & Validation:
-
Structural Alerts (PAINS Filters): Use computational filters to check if your compound's structure contains known PAINS motifs. While not definitive, this is a valuable first-pass triage step.
-
Thiol Reactivity Assay: Run an assay to check for reactivity with a simple thiol-containing molecule like glutathione (GSH). A loss of the parent compound over time in the presence of GSH suggests potential for non-specific covalent modification of proteins.
-
Orthogonal Target Testing: Test your compound against an unrelated protein, preferably one known to be sensitive to promiscuous inhibitors (e.g., β-lactamase). Activity against unrelated targets is a red flag.
-
Structure-Activity Relationship (SAR): If you have analogs of your compound, a "flat SAR" (where multiple minor structural changes do not significantly alter activity) can be an indicator of a non-specific mechanism. True inhibitors usually have a steep and well-defined SAR.[19]
References
- Benchchem. (n.d.). stability issues of 4-aryl-1,3-thiazole derivatives in solution.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Thiadiazoles.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Probe Reports from the NIH Molecular Libraries Program.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Benchchem. (n.d.). solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions.
- Benchchem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
- Benchchem. (n.d.). Technical Support Center: Minimizing Fluorescence Interference of Trimazosin in Assays.
- Benchchem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- Dvořáková-Hortová, K., Stjern, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
- Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- Asadi, A., et al. (2020). Design, synthesis, biological evaluation, and docking study of novel dual-acting thiazole-pyridiniums inhibiting acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease. Bioorganic Chemistry.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Tan, L., Hirte, S., et al. (2021). Tackling assay interference associated with small molecules.
- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- de C. F. de Oliveira, R., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ibrar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening.
- Głowacka, I. E., & Hayes, J. M. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules.
- ResearchGate. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- de C. F. de Oliveira, R., & Onofre, T. S. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics.
- ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications.
- ijrpr. (n.d.). A Review on Thiazole Scaffolds and its Biological Activity.
- Labautomations's Blog. (n.d.). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
- ResearchGate. (n.d.). (PDF) Thiazole Ring—A Biologically Active Scaffold.
- Kurt, B. Z., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules.
- Jarosz, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules.
- Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023).
- Stana, A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
- Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Enhancing the Stability of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives
Welcome to the technical support center for 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important class of compounds. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues and Solutions
Users of this compound derivatives may encounter several stability challenges. This section addresses the most common problems, their underlying causes, and validated solutions.
Issue 1: Rapid Degradation of the Compound When Exposed to Light
Question: I've noticed a significant loss of purity in my sample of this compound after it was left on the lab bench under ambient light. What is causing this, and how can I prevent it?
Answer:
This observation is consistent with photodegradation, a common issue for thiazole-containing compounds, particularly those with aryl ring substituents.[1]
-
Underlying Cause (The "Why"): The thiazole ring system can be susceptible to photo-oxygenation. Upon photo-irradiation, the molecule may react with singlet oxygen in a [4+2] Diels-Alder cycloaddition. This forms an unstable endoperoxide, which then rearranges, leading to the cleavage of the thiazole ring and the formation of degradation products.[1] The presence of electron-rich aryl groups, such as the benzyloxy-phenyl substituent in your compound, can influence this reactivity.
-
Immediate Corrective Actions:
-
Protect from Light: Immediately move all stock solutions and solid materials into amber vials or wrap containers in aluminum foil.
-
Work in Low-Light Conditions: When preparing solutions or setting up reactions, work in a fume hood with the sash lowered and under reduced ambient light. Use yellow or red lighting if possible, as these longer wavelengths are less energetic.
-
-
Long-Term Prevention & Protocol:
-
Storage: Always store solid compounds and solutions in a dark environment, preferably in a refrigerator or freezer (see storage recommendations below).
-
Experimental Setup: When running reactions or analytical procedures that require extended time, ensure the apparatus is shielded from light.
-
Consider Photostability Studies: If your application requires exposure to light, conduct a forced degradation study by exposing a sample to a controlled light source (e.g., a UV lamp at 365 nm) and analyzing the degradation products over time by HPLC. This will help you understand the kinetics of degradation and identify the major degradants.
-
Issue 2: Observation of Precipitate or Cloudiness in Solution Over Time
Question: My stock solution of this compound in an organic solvent appears to have formed a precipitate after a few days of storage. What is happening?
Answer:
The aldehyde functional group is prone to self-condensation and polymerization reactions, which can result in the formation of insoluble, higher molecular weight species.[2]
-
Underlying Cause (The "Why"): Aldehydes can undergo aldol condensation, a reaction where one molecule acts as a nucleophile (after deprotonation of the alpha-carbon) and attacks the electrophilic carbonyl carbon of another molecule. This process can continue, leading to the formation of polymers. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.
-
Immediate Corrective Actions:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Water content can facilitate side reactions.
-
pH Neutrality: Verify that your glassware is scrupulously clean and free of acidic or basic residues.
-
-
Preventative Measures & Protocol:
-
Use of Stabilizers: For long-term storage in solution, consider the addition of a stabilizer at a very low concentration. For example, triethanolamine or dimethylethanolamine can be effective in preventing polymerization and autocondensation of aldehydes, even at concentrations as low as 20 to 100 ppm.[2]
-
Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
-
Low-Temperature Storage: Storing solutions at low temperatures (-20°C or -80°C) will significantly slow the rate of these reactions.
-
Issue 3: Inconsistent Results and Loss of Potency in Biological Assays
Question: I'm seeing a high degree of variability in my cell-based assay results when using a stock solution of a this compound derivative. Could this be a stability issue?
Answer:
Yes, inconsistent biological activity is a classic sign of compound instability. The aldehyde group is a primary suspect due to its metabolic lability and reactivity.
-
Underlying Cause (The "Why"):
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid. This can occur simply by exposure to air (autoxidation) or be catalyzed by trace metals.[3] The resulting carboxylic acid will likely have a different biological activity profile, leading to inconsistent results.
-
Metabolic Degradation: In cell-based assays, enzymes such as aldehyde dehydrogenases can rapidly metabolize the aldehyde to a carboxylic acid, or aldo-keto reductases can reduce it to an alcohol.[4] This reduces the effective concentration of your active compound over the course of the experiment.
-
Hydrolysis: Depending on the other substituents and the pH of the assay medium, the thiazole ring itself can be susceptible to hydrolysis.[5]
-
-
Troubleshooting & Optimization Workflow:
Caption: Workflow for diagnosing assay variability.
-
Recommended Protocols:
-
Stability in Assay Medium: Incubate the compound in your cell culture medium (without cells) under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Sample at various time points (0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Use of Antioxidants: To combat oxidative degradation, consider adding an antioxidant to your formulation. Butylated hydroxytoluene (BHT) is a common choice for non-aqueous solutions, while sodium metabisulfite can be used in aqueous media.[3] Always run a control to ensure the antioxidant itself does not affect the assay.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA to your buffers can sequester trace metal ions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Light: Keep in an amber glass vial or a container protected from light.
-
Moisture: Store in a desiccator to protect from moisture, which can facilitate hydrolysis and other degradation pathways.
Q2: What is the best solvent for making a stock solution, and how long is it stable?
A2: Anhydrous DMSO or DMF are typically good choices for creating high-concentration stock solutions. The stability of these solutions is limited. We strongly recommend preparing solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C in the dark. A solution stored under these conditions should be re-analyzed for purity by HPLC if stored for more than a week.
Q3: Can I use buffers to stabilize my compound in an aqueous solution?
A3: Yes, pH control is critical. Many degradation reactions, including hydrolysis of the thiazole ring, are pH-dependent.[3] You must experimentally determine the optimal pH for stability. We recommend performing a pH stability profile study.
-
Protocol: pH Stability Profile
-
Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add your compound to each buffer at a fixed concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C for an accelerated study).
-
Analyze the concentration of the parent compound by HPLC at various time points.
-
Plot the percentage of compound remaining versus time for each pH to identify the pH at which the compound is most stable.
-
Q4: My compound is sensitive to oxidation. What are my options?
A4: To prevent oxidation, you can employ several strategies as part of your formulation. The choice depends on your experimental system (e.g., in vitro, in vivo).
| Stabilization Strategy | Agent Example | Concentration | Application Notes |
| Inert Atmosphere | Nitrogen or Argon | N/A | Purge the headspace of vials with inert gas before sealing.[6] |
| Antioxidants (Aqueous) | Sodium Metabisulfite | 0.01% - 0.1% | Effective against oxygen-sensitive compounds like epinephrine.[3] |
| Antioxidants (Lipophilic) | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Suitable for oil-based systems or organic stock solutions.[3] |
| Chelating Agents | EDTA | 0.01% - 0.05% | Binds trace metals that catalyze oxidation.[3] |
Q5: How can I structurally modify the molecule to improve stability?
A5: While this is a drug design question, a common strategy to overcome the metabolic instability of aldehydes is to replace the aldehyde with a ketone.[4] For example, converting the -CHO group to a -C(O)CH3 group may reduce its susceptibility to aldehyde dehydrogenases while potentially maintaining the desired biological activity through the formation of reversible covalent bonds with target proteins.[4] Another approach could be to form a more stable prodrug, such as an acetal, which can release the active aldehyde under specific physiological conditions.
Visualizing Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the known reactivity of its core structures.
Caption: Potential degradation pathways for the target compound.
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Teva Pharmaceutical Industries Ltd. (1983). Stabilization of aldehydes. Google Patents (US4414419A).
- Celanese Chem Europe GMBH. (1999). Method of stabilizing aldehydes. Google Patents (US6137013A).
- Wolan, A., & Zarakas, M. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Scribd.
- ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating Regioselectivity in Substituted Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] However, controlling the precise placement of substituents on the thiazole scaffold can be a significant synthetic hurdle. This resource provides in-depth, troubleshooting-focused guidance to address these common issues.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
Q1: What is the root cause of regioselectivity issues in the classical Hantzsch thiazole synthesis?
The Hantzsch synthesis, a robust method for forming the thiazole ring, involves the condensation of an α-haloketone and a thioamide.[2][3] The primary regiochemical challenge arises when an unsymmetrical α-haloketone (R1 ≠ R2) is used, potentially leading to two isomeric thiazole products: a 2,4-disubstituted or a 2,5-disubstituted thiazole.
The reaction typically proceeds through an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone.[2][4] This is followed by cyclization and dehydration. The regioselectivity is determined by which carbonyl carbon is attacked by the nitrogen of the thioamide intermediate. This choice is influenced by the electronic and steric properties of the R1 and R2 groups on the α-haloketone.
Q2: I'm attempting to synthesize a 2,4,5-trisubstituted thiazole and obtaining a mixture of isomers. What are the primary factors influencing the outcome?
When synthesizing 2,4,5-trisubstituted thiazoles, particularly through multi-component reactions, several factors can influence the final regiochemical outcome:
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-withdrawing groups on the α-haloketone can influence the electrophilicity of the carbonyl carbon, directing the nucleophilic attack of the thioamide nitrogen.
-
Reaction Conditions: As detailed in the troubleshooting section, factors like pH, solvent, and temperature can significantly alter the reaction pathway and, consequently, the regioselectivity. For instance, acidic conditions can favor the formation of different isomers compared to neutral conditions.[5][6]
Section 2: Troubleshooting Guides - From Theory to Practice
Issue 1: My Hantzsch synthesis with an N-substituted thiourea is producing a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-iminothiazolines. How can I control this?
This is a classic regioselectivity problem where the cyclization can occur through two different nitrogen atoms of the N-substituted thiourea.
Causality: In neutral solvents, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[5][6] However, under acidic conditions, protonation can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 3-substituted 2-iminothiazoline isomer.[5][6]
Troubleshooting Protocol: Controlling Isomer Formation
-
pH Control is Critical:
-
For exclusive 2-(N-substituted amino)thiazole formation: Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-acidic solvent like ethanol or methanol is standard.[2] If your α-haloketone is an HCl salt, consider neutralization before the reaction.
-
To favor the 3-substituted 2-iminothiazoline: Introduce acidic conditions. A study has shown that reactions in a mixture of 10M HCl and ethanol can significantly favor the imino isomer.[5][6]
-
-
Solvent Selection:
-
For the standard Hantzsch product, polar protic solvents like ethanol or methanol are generally effective.[2]
-
If exploring acidic conditions, ensure your starting materials are stable in the chosen acidic medium.
-
Data-Driven Decision Making:
| Reaction Condition | Predominant Product | Reference |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | [5][6] |
| Acidic Conditions (e.g., 10M HCl/Ethanol) | 3-substituted 2-imino-2,3-dihydrothiazole | [5][6] |
Logical Flow for Troubleshooting Isomer Mixture:
Caption: Troubleshooting workflow for isomer control.
Issue 2: I am trying to synthesize a 2,4-disubstituted thiazole, but the yield is low and I suspect regioselectivity issues with my unsymmetrical α-haloketone.
When using an α-haloketone with two different substituents, achieving high regioselectivity for either the 2,4- or 2,5-disubstituted product can be challenging.
Causality: The outcome depends on the relative stability of the transition states leading to the two possible cyclization intermediates. This is governed by steric and electronic factors of the substituents on the α-haloketone.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Modify the α-Haloketone: If possible, introduce a significant steric or electronic difference between the two substituents. A bulky group will disfavor cyclization at the adjacent carbonyl, directing the reaction towards the other isomer.
-
Alternative Synthetic Routes: When the Hantzsch synthesis fails to provide the desired regioselectivity, consider alternative methods:
-
From α-Diazoketones: A metal-free approach using α-diazoketones and thioamides or thioureas with a Brønsted acid catalyst can provide good to excellent yields of 2,4-disubstituted thiazoles.[7][8] This method avoids the use of potentially toxic α-haloketones.[9]
-
Palladium-Catalyzed C-H Arylation: For synthesizing arylated thiazoles, direct C-H arylation can offer high regioselectivity, often favoring the C5 position.[10]
-
Experimental Protocol: Brønsted Acid-Promoted Synthesis of 2,4-Disubstituted Thiazoles [7]
-
To a solution of the α-diazoketone (0.2 mmol) and the thioamide (0.24 mmol) in 1,2-dichloroethane (DCE, 2.0 mL), add trifluoromethanesulfonic acid (TfOH, 0.02 mmol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Alternative Route Selection:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde
Welcome to our dedicated technical support guide for the synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic protocols. Here, we address common challenges and provide field-proven strategies to reduce reaction times and improve overall yields.
The synthesis of this thiazole derivative, a valuable intermediate in medicinal chemistry, typically follows the principles of the Hantzsch thiazole synthesis.[1][2][3] However, researchers often encounter kinetic impediments that can prolong experimental timelines. This guide offers a series of troubleshooting questions and detailed answers to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is extremely slow. What are the primary factors I should investigate?
A slow reaction rate in the Hantzsch synthesis of this specific thiazole can often be attributed to several key factors. Organic reactions, in general, can be slow due to the nature of covalent bond formation and the required activation energy.[4][5] For this particular synthesis, you should systematically evaluate the following:
-
Reaction Temperature: The classic Hantzsch synthesis often requires heating to overcome the activation energy barrier for the initial nucleophilic attack and subsequent cyclization and dehydration steps.[6][7] If you are running the reaction at or below room temperature, a significant increase in reaction time is expected.
-
Reagent Purity and Stoichiometry: Impurities in your starting materials, 4-(benzyloxy)thiobenzamide and 2-chloro-3-oxopropanal (or its synthetic equivalent), can interfere with the reaction. Ensure high purity of your reactants. Additionally, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes accelerate the reaction by ensuring the complete consumption of the α-halocarbonyl compound.[7]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Protic solvents like ethanol and methanol are commonly used and generally facilitate the reaction.[6][8] However, the choice of solvent can significantly impact reaction kinetics.
-
Absence of a Catalyst: While the traditional Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to enhance the reaction rate.[6]
Q2: How can I strategically reduce the reaction time from hours to minutes?
Several modern techniques can dramatically accelerate the synthesis of thiazole derivatives. For this compound, we recommend exploring the following advanced energy input methods:
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions.[9][10] It utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[9] This often results in a dramatic reduction in reaction times, from hours to mere minutes, along with improved yields.[9][10][11]
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another effective method for accelerating reactions. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates.[12][13] Ultrasound-assisted synthesis is considered an environmentally friendly and efficient technique.[12][14]
Below is a comparative table summarizing the potential impact of these techniques on reaction time.
| Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Several hours (e.g., 2-24 h)[15] | Simple setup, well-established. |
| Microwave-Assisted | 5-30 minutes[9][16] | Rapid heating, increased yields, high efficiency.[9][10][11] |
| Ultrasound-Assisted | 30-60 minutes[14] | Enhanced mass transfer, milder conditions, eco-friendly.[12][13] |
Q3: What is the mechanistic basis for the Hantzsch synthesis, and where are the kinetic bottlenecks?
Understanding the reaction mechanism is crucial for troubleshooting. The Hantzsch thiazole synthesis proceeds through a well-established pathway.[2][17] The primary steps are:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl. This is typically an SN2 reaction.[7]
-
Intermediate Formation: This initial attack forms an intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring.
-
Dehydration: The resulting hydroxyl group is eliminated as a water molecule to form the aromatic thiazole ring.
The rate-determining step can vary depending on the specific substrates and reaction conditions, but often the initial nucleophilic attack or the final dehydration can be slow.
Caption: Simplified Hantzsch synthesis pathway.
Q4: Can the choice of catalyst significantly impact the reaction time?
Absolutely. While the synthesis can proceed without a catalyst, the addition of a suitable catalyst can offer a lower energy pathway for the reaction, thereby increasing the rate. For thiazole synthesis, both acid and base catalysts have been employed. More recently, solid-supported catalysts have gained attention due to their efficiency and ease of separation.
For instance, silica-supported tungstosilisic acid has been shown to be a reusable and effective catalyst for Hantzsch thiazole synthesis, providing high yields in shorter reaction times.[1][18]
Caption: General experimental workflow for synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is designed to significantly reduce the reaction time for the synthesis of this compound.
Materials:
-
4-(benzyloxy)thiobenzamide (1 mmol)
-
2-chloro-3-oxopropanal (1.1 mmol)
-
Ethanol (3-5 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 4-(benzyloxy)thiobenzamide (1 mmol), 2-chloro-3-oxopropanal (1.1 mmol), and ethanol (3-5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 150 W) for 5-15 minutes, with a temperature target of 100-120°C.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can then be isolated by evaporating the solvent and purified by column chromatography or recrystallization.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol provides an alternative energy-efficient method to accelerate the reaction.
Materials:
-
4-(benzyloxy)thiobenzamide (1 mmol)
-
2-chloro-3-oxopropanal (1.1 mmol)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)thiobenzamide (1 mmol) and 2-chloro-3-oxopropanal (1.1 mmol) in the ethanol/water mixture.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature or with gentle heating (e.g., 40-50°C) for 30-60 minutes.[18]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, proceed with a standard aqueous work-up and purification of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect stoichiometry- Insufficient temperature/energy input | - Verify reagent purity via analytical techniques (NMR, etc.).[19]- Re-evaluate calculations and ensure correct molar ratios.- Gradually increase reaction temperature or switch to microwave/ultrasound conditions.[19] |
| Multiple Spots on TLC (Side Products) | - Decomposition of starting materials or product- Competing reaction pathways | - Lower the reaction temperature or shorten the reaction time.- Ensure an inert atmosphere if reagents are air-sensitive.- Optimize the solvent and consider using a catalyst to improve selectivity. |
| Difficulty in Product Purification | - Co-elution with starting materials or byproducts- Product insolubility/high polarity | - Optimize the mobile phase for column chromatography (e.g., gradient elution).- Consider recrystallization from a different solvent system.- For highly polar products, reverse-phase chromatography may be an option. |
By systematically addressing these common issues and employing modern synthetic techniques, you can significantly enhance the efficiency of your this compound synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.
- National Institutes of Health. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- Ingenta Connect. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity.
- PubMed Central. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles.
- Taylor & Francis Online. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies.
- Scilit. (n.d.). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities.
- PubMed Central. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Wikipedia. (n.d.). Thiazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Quora. (2021). Why is the rate of reaction of organic compounds slow?.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to....
- Civilica. (2021). Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation.
- Springer. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review.
- Arabian Journal of Chemistry. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities.
- Reddit. (2020). Reaction Mechanisms - How do you know if a reaction is fast or slow?.
- ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Chem-Impex. (n.d.). 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde.
- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- BenchChem. (n.d.). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed Central. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Optimization of the four-component reaction of benzil, benzaldehyde, benzylamine and ammonium acetate under various conditions.
- PubMed Central. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A-Comparative-Guide-to-2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde-and-Other-Key-Heterocyclic-Aldehydes-for-Drug-Discovery-and-Organic-Synthesis
In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes are indispensable building blocks. Their unique electronic properties and versatile reactivity make them foundational to the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth comparison of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde with other prominent heterocyclic aldehydes, namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-2-carbaldehyde. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective understanding of their respective performance and applications.
Introduction to this compound
This compound is a versatile intermediate characterized by its distinctive thiazole ring coupled with a benzyloxy-phenyl substituent. This structure confers significant chemical reactivity and functional adaptability, making it a valuable asset in organic synthesis and medicinal chemistry.[1] The thiazole moiety, a five-membered ring containing both sulfur and nitrogen, is a privileged scaffold in numerous biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5] The benzyloxy group enhances lipophilicity, a key physicochemical property influencing a drug candidate's pharmacokinetic profile. This compound serves as a crucial precursor for creating more intricate molecules, particularly in the development of novel anti-cancer agents and other therapeutics.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application. Below is a comparative table summarizing the key properties of this compound and its counterparts.
| Property | This compound | Furan-2-carbaldehyde (Furfural) | Thiophene-2-carbaldehyde | Pyridine-2-carbaldehyde |
| Molecular Formula | C₁₇H₁₃NO₂S[1] | C₅H₄O₂[6][7] | C₅H₄OS[8][9] | C₆H₅NO[10] |
| Molecular Weight | 295.36 g/mol [1] | 96.08 g/mol [6] | 112.15 g/mol [9] | 107.112 g/mol [10] |
| Appearance | Pale yellow solid[1] | Colorless to reddish-brown liquid[6][7] | Colorless to amber liquid[9] | Colorless oily liquid[10] |
| Boiling Point | Not specified | 162 °C[7] | 198 °C[9][11][12] | 181 °C[10] |
| Solubility | Lipophilic, enhanced by benzyloxy group[13] | Slightly soluble in water; soluble in polar organic solvents[7] | Insoluble in water[11] | Slightly soluble in water; soluble in common organic solvents[14] |
| Key Spectroscopic Data (¹H NMR, δ ppm) | Aldehyde proton: ~9.8-10.2 | Aldehyde proton: ~9.6 | Aldehyde proton: ~9.9 | Aldehyde proton: ~10.1 |
| Key Spectroscopic Data (IR, cm⁻¹) | Aldehyde C=O stretch: ~1700[13] | Aldehyde C=O stretch: ~1670 | Aldehyde C=O stretch: ~1665 | Aldehyde C=O stretch: ~1705 |
Expert Insight: The increased molecular weight and solid nature of this compound, compared to the other smaller, liquid aldehydes, are direct consequences of the bulky benzyloxy-phenyl substituent. This feature is often intentionally designed in medicinal chemistry to enhance binding affinity with biological targets through increased van der Waals interactions and to modulate solubility. The characteristic aldehyde proton shifts in ¹H NMR and C=O stretching frequencies in IR spectroscopy are diagnostic handles for monitoring reactions involving these compounds.
Comparative Reactivity: The Knoevenagel Condensation
To objectively compare the reactivity of these aldehydes, we turn to the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[15][16][17] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to form α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[15][16][18]
Experimental Protocol: Comparative Knoevenagel Condensation
-
Setup: To a solution of the respective heterocyclic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Analysis: Characterize the product by melting point, ¹H NMR, and Mass Spectrometry to confirm its structure and calculate the yield.
dot
Caption: Key application areas of the compared heterocyclic aldehydes.
-
This compound: This aldehyde is a key intermediate for synthesizing compounds targeting cancer and inflammatory diseases. [1]The thiazole nucleus is a component of several clinically approved anticancer drugs like Dasatinib and Dabrafenib. [4]The benzyloxy moiety can be crucial for interactions within the hydrophobic pockets of target proteins. Furthermore, benzothiazole derivatives, a related class of compounds, have shown promise as multifunctional agents for treating Parkinson's disease. [19]
-
Furan-2-carbaldehyde (Furfural): Derived from renewable resources, furfural is a cornerstone of green chemistry. [20]It serves as a starting material for a wide range of chemicals and pharmaceuticals. [7][20]
-
Thiophene-2-carbaldehyde: The thiophene ring is a bioisostere of the phenyl ring and is frequently incorporated into drug molecules to improve their metabolic stability and potency. It is a precursor to drugs such as the antihypertensive Eprosartan and the chemotherapy agent Teniposide. [9]
-
Pyridine-2-carbaldehyde: This aldehyde is a precursor to the drug Pralidoxime, an antidote for organophosphate poisoning. [10]Its ability to form stable Schiff bases makes it valuable in coordination chemistry for the synthesis of metal complexes with catalytic or biological activity. [10]
Conclusion and Future Outlook
While all the discussed heterocyclic aldehydes are valuable tools in the synthetic chemist's arsenal, this compound stands out for its direct relevance to modern medicinal chemistry, particularly in the realm of oncology and inflammatory diseases. Its modular nature, combining the biologically active thiazole core with a tunable benzyloxy-phenyl group, allows for fine-tuning of physicochemical properties and biological activity.
The slightly lower reactivity in standard condensation reactions is a minor trade-off for the significant advantages it offers in terms of structural diversity and biological relevance. As the quest for more specific and potent therapeutics continues, the strategic use of complex, functionalized building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information.
- Kumar, V., et al. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 27(19), 6533.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- Kaur, R., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
- Various Authors. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions.
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- PubChem. (n.d.). Furfural. National Center for Biotechnology Information.
- Li, W., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14376–14387.
- Wikipedia. (n.d.). Furfural.
- Oishi, T., et al. (2021).
- ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
- PubChem. (n.d.). 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information.
- Apollo Scientific. (2023).
- Oishi, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948.
- Wang, S., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 30(15), 127276.
- Pordel, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1291.
- Alchemist. (n.d.). Pyridine-2-Carboxaldehyde Properties, Uses, Safety, Supplier & Price in China.
- ResearchGate. (n.d.). Recent developments in knoevenagel condensation reaction: a review.
- JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
- ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- Chemical Synthesis Database. (n.d.). 1,3-thiazole-4-carbaldehyde.
- ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
- Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Loba Chemie. (2019).
- MDPI. (2021).
- Pharmaceutical Sciences. (2020). Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity.
- National Institutes of Health. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furfural - Wikipedia [en.wikipedia.org]
- 8. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyridine-2-Carboxaldehyde | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide: 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde vs. 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde
For drug development professionals and medicinal chemists, the strategic selection of synthetic intermediates is as critical as the design of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two closely related thiazole derivatives: the benzyl-protected 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde and its deprotected, biologically relevant counterpart, 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde. Understanding their distinct properties and applications is paramount for efficient synthesis planning and successful biological screening.
The 2-phenyl-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The key difference between the two molecules discussed herein lies in the functional group at the para-position of the phenyl ring: a benzyl ether versus a free phenol. This seemingly minor variation has profound implications for the molecule's physicochemical properties, reactivity, and role in the drug discovery workflow.
Section 1: Comparative Physicochemical and Structural Properties
The introduction of the benzyl group significantly alters the molecule's physical characteristics. It increases molecular weight and, most notably, enhances lipophilicity (fat-solubility) while reducing polarity. This is a direct consequence of replacing a polar, hydrogen-bond-donating hydroxyl group with a larger, nonpolar benzyl ether.[4] The free hydroxyl group in 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde, by contrast, increases its potential for aqueous solubility and allows it to participate in crucial hydrogen bonding interactions.[5]
These differences are critical. For instance, the increased lipophilicity of the benzyloxy derivative may improve its solubility in organic solvents commonly used for synthesis, while the hydroxyl derivative's properties are often more favorable for formulation in aqueous buffers for biological assays.
| Property | This compound | 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde | Rationale for Difference |
| Molecular Formula | C₁₇H₁₃NO₂S[6] | C₁₀H₇NO₂S[7] | Presence of the C₇H₇ (benzyl) group. |
| Molecular Weight | 295.36 g/mol [6] | 205.23 g/mol [7] | Additional mass of the benzyl group. |
| Appearance | Pale yellow solid[8] | (Typically a solid) | General property of similar small organic molecules. |
| Key Functional Groups | Benzyl ether, Aldehyde, Thiazole | Phenolic hydroxyl, Aldehyde, Thiazole | Core structural difference. |
| Hydrogen Bond Donor | 0 | 1 (Phenolic -OH) | The hydroxyl proton is a hydrogen bond donor.[9] |
| Hydrogen Bond Acceptor | 3 (Ether O, Thiazole N, Aldehyde O) | 4 (Hydroxyl O, Thiazole N, Aldehyde O) | Oxygen and nitrogen atoms can accept hydrogen bonds.[9] |
| Predicted logP | Higher (More Lipophilic) | Lower (More Hydrophilic) | The large, nonpolar benzyl group increases lipophilicity. |
Section 2: Synthesis and Interconversion: A Strategic Workflow
In a typical drug discovery campaign, the benzyloxy compound serves as a protected intermediate, while the hydroxyl compound is the ultimate target for biological evaluation. The synthesis workflow, therefore, involves the initial construction of the protected scaffold followed by a deprotection step.
A common and robust method for constructing the 2-aryl-thiazole core is the Hantzsch Thiazole Synthesis .[10][11][12] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
Experimental Protocol 1: Synthesis of this compound
This protocol is a representative example of a Hantzsch thiazole synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-benzyloxythiobenzamide (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Reaction Initiation: Add 3-bromo-2-oxopropanal (1.1 eq). The reaction is often carried out at room temperature or with gentle heating (e.g., 65°C).[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[13]
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.[11]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: Deprotection to 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde
The conversion of the benzyl ether to the free phenol is a critical step, most commonly achieved via catalytic hydrogenation. This method is highly efficient and typically proceeds under mild conditions, preserving other functional groups.[14][15]
-
Catalyst Setup: To a solution of this compound (1.0 eq) in a solvent like methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde.
-
Purification & Characterization: The product can be purified by recrystallization if necessary. Confirm the structure and purity by NMR, mass spectrometry, and melting point analysis. The disappearance of benzyl proton signals in the ¹H NMR spectrum is a key indicator of successful deprotection.
Section 3: Biological and Pharmacological Implications
The primary reason for synthesizing the hydroxyl derivative is its enhanced potential for biological activity. Phenolic hydroxyl groups are pivotal pharmacophores in drug design.[16] They can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with amino acid residues in the binding pockets of target proteins like enzymes or receptors.[9][17]
In contrast, the benzyl ether of the protected compound is largely inert in this context. It cannot donate a hydrogen bond and the bulky benzyl group can cause steric hindrance, preventing the molecule from fitting optimally into a binding site.[9] Therefore, this compound is best viewed as a synthetic precursor or a pro-drug, which might be metabolically cleaved in vivo to release the active phenolic compound.
Studies on various classes of drugs, from opioids to kinase inhibitors, have consistently shown that the presence of a free phenolic hydroxyl group is critical for high-affinity binding to the biological target.[16][18] Its removal or replacement with an ether, like the benzyloxy group, often leads to a significant drop in activity.[9]
Conclusion and Strategic Recommendations
The choice between this compound and 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde is dictated by the specific stage of the research and development process.
-
Choose this compound when:
-
You are performing multi-step synthesis where the phenolic hydroxyl group requires protection from incompatible reagents.
-
You need to enhance solubility in nonpolar organic solvents for a particular reaction step.
-
You are designing a pro-drug strategy where the benzyl group is intended to be cleaved metabolically.
-
-
Choose 2-(4-hydroxyphenyl)-thiazole-4-carbaldehyde when:
-
You are preparing the final compound for in vitro or in vivo biological testing.[5]
-
The goal is to maximize target engagement through hydrogen bonding interactions.
-
Formulation in aqueous-based buffers for screening is required.
-
References
- University of Waterloo. Drug design principles - Stereoelectronics. 2021.
- Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2916.
- Al-Hadiya, B. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(7), 891.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Luo, J., et al. (2014). Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. Chemical Research in Toxicology, 27(11), 1852-1860.
- ResearchGate. 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. 2018.
- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. 2023.
- Organic Chemistry Portal. Benzyl Ethers.
- SynArchive. Hantzsch Thiazole Synthesis.
- PubChem. 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
- BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. 2024.
- IJRPR. A Review on Thiazole Scaffolds and its Biological Activity. 2023.
- Anwer, M. K., et al. (1989). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 54(12), 2998-3000.
- ResearchGate. Studies on the hydrogenolysis of benzyl ethers. 2021.
- Makriyannis, A., et al. (1990). Investigation of the role of the phenolic hydroxyl in cannabinoid activity. Molecular Pharmacology, 38(6), 854-862.
- Asian Journal of Pharmaceutical and Clinical Research. An Overview of Thiazole Derivatives and its Biological Activities. 2023.
- Sapijanskaitė-Banevič, B., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(1), 35.
- ResearchGate. Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. 2021.
- ResearchGate. Physicochemical properties of the title compounds (4-6). logp,.... 2020.
- Al-Wahaibi, L. H., et al. (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 10, 986561.
- Al-Ostath, A., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical and Clinical Research, 8(10), 1387-1395.
- Ghiță, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. International Journal of Molecular Sciences, 23(24), 15993.
- PubChem. 2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 225, 113796.
- ResearchGate. (PDF) One-pot Synthesis and An Antibacterial Activity of 2-(2- hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4- one Derivatives and Reaction with Aromatic Aldehydes. 2016.
- Asadi, M., et al. (2020). Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity. Pharmaceutical Sciences, 26(3), 221-231.
- PubChem. 2-Phenyl-1,3-thiazole-5-carbaldehyde.
Sources
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Thiazole Ring in Drug Design
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its unique electronic properties and ability to engage in various non-covalent interactions.[1][2] As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it acts as a versatile building block in drug design.[1][2][3] However, like any chemical moiety, the thiazole ring is not without its liabilities. It can be susceptible to cytochrome P450 (CYP)-mediated oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[4][5] Furthermore, its physicochemical properties may not be optimal for a given biological target or desired pharmacokinetic profile.
This guide provides a comprehensive comparison of common bioisosteric replacements for the thiazole ring. We will delve into the strategic rationale for these replacements, compare their physicochemical and pharmacological profiles with supporting data, and provide detailed experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by strategically modifying the thiazole core.[6]
The Thiazole Benchmark: A Profile
Before exploring alternatives, it is crucial to understand the baseline properties of the thiazole ring itself.
-
Electronic Nature: The thiazole ring is an electron-deficient system, which influences its reactivity and interactions. The nitrogen at position 3 is the primary site of protonation.[3]
-
Metabolic Profile: The C-H bonds on the thiazole ring, particularly at the C2 and C5 positions, can be sites of oxidative metabolism. This can lead to the formation of epoxides or other reactive intermediates, which is a significant concern in drug safety evaluation.[5]
-
Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor.
-
Lipophilicity: The thiazole ring contributes moderately to a molecule's overall lipophilicity (logP).
Strategic Bioisosteric Replacements for Thiazole
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar physical or chemical properties, leading to comparable biological activity.[6][7] The goal is often to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Below, we compare several key bioisosteres for the thiazole ring.
Oxazole: The Classic Oxygen Analog
The replacement of the thiazole's sulfur atom with oxygen yields an oxazole. This is a classic isosteric replacement that maintains the five-membered aromatic ring structure.
-
Rationale: The oxazole ring is generally more resistant to oxidation than the thiazole ring. This substitution can also subtly alter the electronics and dipole moment of the molecule, potentially leading to improved target engagement or selectivity.
-
Synthesis: Oxazoles are commonly synthesized via the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[8][9][10][11] This method is versatile and allows for the preparation of a wide range of substituted oxazoles.[8][11][12]
-
Comparative Data: In a series of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the thiazole-containing compound showed significantly higher potency (IC50 = 0.04 µM) compared to its oxazole isostere (IC50 = 0.22 µM). This difference was attributed to a stabilizing interaction between the nitrogen of a side chain and the sulfur atom of the thiazole, an interaction that the oxazole's oxygen could not replicate as effectively.[13]
1,3,4-Thiadiazole: The Metabolic Blocker
Replacing the C-H at the 5-position of the thiazole ring with a nitrogen atom results in a 1,3,4-thiadiazole.
-
Rationale: This is a prime example of using bioisosterism to address metabolic instability. By replacing a metabolically labile C-H bond with a nitrogen atom, a key site of oxidation is blocked, which can significantly increase the compound's half-life. 1,3,4-thiadiazoles are also more electron-withdrawing than thiazoles, which can impact the pKa of adjacent functional groups and alter binding interactions.
-
Synthesis: 1,3,4-thiadiazoles can be synthesized from the cyclization of thiosemicarbazides with various reagents, such as carboxylic acids or their derivatives.
-
Comparative Data:
| Feature | Thiazole Derivative | 1,3,4-Thiadiazole Derivative |
| Target | p38 MAP Kinase | p38 MAP Kinase |
| Potency (IC50) | 15 nM | 25 nM |
| Human Liver Microsome Half-life (t½) | 10 min | > 120 min |
| Rationale for Change | To improve metabolic stability | Improved metabolic stability achieved |
This is a representative example; actual data varies between chemical series.
Pyrazole and Triazole: Introducing Hydrogen Bond Donors and Modulating Polarity
Replacing the sulfur atom of thiazole with a nitrogen atom (to give imidazole) or introducing additional nitrogen atoms (to give pyrazole or triazole) fundamentally changes the ring's properties by introducing hydrogen bond donor capabilities and increasing polarity.[14][15][16]
-
Rationale: The addition of an N-H group can introduce a crucial hydrogen bond donor interaction with the target protein, potentially boosting potency.[14] The increased nitrogen content generally enhances aqueous solubility and can reduce undesirable interactions with anti-targets like the hERG channel.[4][16] Triazoles, in particular, are noted for their metabolic stability and favorable polarity.[16]
-
Synthesis: Pyrazoles are often synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazine. Triazoles can be readily prepared using "click chemistry" (the Huisgen 1,3-dipolar cycloaddition), which is a highly efficient and regioselective reaction.
-
Comparative Data (CB1 Receptor Antagonists): A study on bioisosteres of the pyrazole-containing CB1 antagonist rimonabant explored thiazole and imidazole replacements.[14] While the thiazole derivatives showed good CB1 affinity, a 5-methyl-imidazole derivative demonstrated potent in vivo activity comparable to the original pyrazole lead, validating the bioisosteric concept.[14]
Experimental Workflow for Evaluating Bioisosteres
A rigorous and systematic evaluation is critical to confirm the benefits of a bioisosteric replacement. The following workflow outlines the key experimental stages.[17][18]
// Nodes A [label="Step 1:\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2:\nPhysicochemical Profiling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Step 3:\nIn Vitro ADME\n(Metabolic Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 4:\nPharmacological Evaluation\n(Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Step 5:\nData Analysis &\nDecision Making", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Purified Compound"]; B -> C [label="Characterized Compound"]; C -> D; D -> E [label="Comprehensive Data Package"]; } dot Caption: Experimental workflow for evaluating bioisosteres.
Protocol 1: Synthesis of a Thiazole (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide.[19][20][21][22]
-
Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in a suitable solvent such as ethanol or methanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed (e.g., HBr).
-
Isolation: The thiazole product, often being poorly soluble in water, will precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with water and then a small amount of cold ethanol. The product can be further purified by recrystallization or column chromatography if necessary.
Scientist's Note: This reaction is robust and generally high-yielding. The key steps are the initial S-alkylation (an SN2 reaction) followed by intramolecular cyclization and dehydration.[20] The basic work-up is crucial for removing the hydrohalic acid byproduct and precipitating the final product.
Protocol 2: Physicochemical Property Determination
Accurate measurement of physicochemical properties is essential for interpreting structure-activity relationships (SAR).[23][24][25]
A. LogP/LogD Determination (Shake-Flask Method) [23][24]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD). Ensure both phases are pre-saturated with each other.
-
Partitioning: Add a small aliquot of the compound's stock solution to the biphasic system. Vortex vigorously for 15-30 minutes to ensure equilibrium is reached.
-
Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[23]
-
Calculation: LogP (or LogD) = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Scientist's Note: The shake-flask method is considered the "gold standard" but can be low-throughput.[24] For higher throughput, reversed-phase HPLC methods can be used to estimate LogP based on retention time.[24][26]
B. pKa Determination (UV-Metric Titration) [23]
-
Preparation: Prepare a stock solution of the compound. In a 96-well UV-transparent plate, add the compound to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[23]
-
Measurement: Measure the full UV-Vis absorbance spectrum for the compound at each pH.
-
Analysis: Identify wavelengths where the absorbance changes significantly with pH, indicating the transition between ionized and neutral species. Plot absorbance vs. pH.
-
Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Scientist's Note: This method is well-suited for medium-throughput screening and requires only small amounts of sample.[23] It relies on the principle that the chromophore of a molecule changes upon ionization, leading to a detectable shift in its UV-Vis spectrum.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[27][28][29][30][31]
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the phosphate buffer containing the liver microsomes (final protein concentration typically 0.5 mg/mL).[31]
-
Include positive control compounds (e.g., Midazolam, Dextromethorphan) and a negative control incubation without the NADPH system.[29][31]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[28][30]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[30]
Scientist's Note: The NADPH-regenerating system is crucial for sustaining the activity of CYP enzymes throughout the incubation period.[28] The negative control (minus NADPH) is essential to differentiate between enzymatic degradation and chemical instability of the compound under the assay conditions.[31]
Conclusion
The bioisosteric replacement of a thiazole ring is a powerful strategy in drug optimization. There is no single "best" replacement; the optimal choice is context-dependent, dictated by the specific liabilities of the lead compound and the desired property improvements. An oxazole may offer a subtle modulation of electronics, while a 1,3,4-thiadiazole can serve as an effective metabolic block. Pyrazoles and triazoles provide opportunities to introduce new hydrogen-bonding interactions and improve solubility. A systematic approach, combining rational design with rigorous experimental evaluation of synthesis, physicochemical properties, metabolic stability, and pharmacological activity, is paramount to successfully harnessing the power of bioisosterism to develop safer and more effective medicines.
References
- Wikipedia. Robinson–Gabriel synthesis. Wikipedia. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
- SynArchive. Robinson-Gabriel Synthesis. SynArchive. [Link]
- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 335-346. [Link]
- Slideshare.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Gant, T. G. (2009). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 74(23), 9223–9226. [Link]
- Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(5), 497-504. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- ResearchGate. Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination.
- MDPI.
- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- University of Pittsburgh. The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
- Mercell. metabolic stability in liver microsomes. Mercell. [Link]
- CUTM Courseware. Thiazole. CUTM Courseware. [Link]
- ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Meanwell, N. A. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry, 6, 283-381. [Link]
- Technology Networks. LogP/LogD/pKa Analysis. Technology Networks. [Link]
- Springer. Drug Safety Evaluation: Methods and Protocols. Methods in Molecular Biology, vol 857. [Link]
- Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627–643. [Link]
- Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1937–1944. [Link]
- Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-20. [Link]
- Cambridge MedChem Consulting. Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
- BioDuro. ADME Microsomal Stability Assay. BioDuro. [Link]
- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]
- Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research. [Link]
- ResearchGate. 1,2,4‐Oxadiazoles as thiazole bioisostere.
- Cyprotex. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
- Zhang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]
- ResearchGate. Drug Safety Evaluation: Methods and Protocols.
- Popović-Bijelić, A., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4066. [Link]
- Pharmaguideline. Thiazole. Pharmaguideline. [Link]
- NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. [Link]
- ResearchGate. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- YouTube. Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
- Pharmaffiliates. The Role of Thiazolyl Derivatives in Modern Drug Discovery.
- YouTube. Preclinical Evaluation Phase (Discovery and Development of New Drug Part 4). Dr. Shikha Parmar. [Link]
- ResearchGate. Structures and IC50 values of thiazole versus oxazole isosteres....
- MDPI. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6296. [Link]
- OUCI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Oriental Journal of Chemistry, 35(1). [Link]
- OUCI. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry. [Link]
- ResearchGate. Physicochemical properties of promising pyrazole-thiazoline derivatives....
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems [ouci.dntb.gov.ua]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unimore.it [iris.unimore.it]
- 16. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. chemhelpasap.com [chemhelpasap.com]
- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 22. synarchive.com [synarchive.com]
- 23. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. mercell.com [mercell.com]
- 30. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Benzyloxy-phenyl)-thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class: 2-(4-benzyloxy-phenyl)-thiazole derivatives. We will dissect how subtle molecular modifications to this scaffold influence its therapeutic potential, offering a comparative perspective supported by experimental data to inform future drug design and development.
The 2-(4-Benzyloxy-phenyl)-thiazole Core: A Privileged Scaffold
The 2-(4-benzyloxy-phenyl)-thiazole core combines three key pharmacophoric features: a 2-substituted phenyl ring, a central thiazole heterocycle, and a 4-benzyloxy group. Each of these components offers a vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is critical for optimizing potency, selectivity, and drug-like characteristics.
Caption: Core structure of 2-(4-benzyloxy-phenyl)-thiazole highlighting key modification points.
Anticancer Activity: Targeting Cellular Proliferation
Thiazole derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of crucial cellular pathways like receptor tyrosine kinases (EGFR, VEGFR-2), serine/threonine kinases (PI3K, mTOR, ALK5), or by inducing apoptosis.[4][5][6] The SAR for this class reveals critical insights into optimizing cytotoxicity.
Key SAR Insights for Anticancer Activity:
-
Substitutions on the 2-Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring are pivotal. For instance, in a series of 2-phenylthiazole-4-carboxamides, a methoxy group at the 4-position of the phenyl ring enhanced activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[7] A 3-fluoro analog also showed a good cytotoxic profile across all tested cell lines.[7]
-
Modifications on the Thiazole Ring: Alterations to the thiazole ring itself can dramatically impact activity. In one study, adding larger substituents at the 4-position of the thiazole ring led to a significant decrease in antifungal (and by extension, antiproliferative) activity, suggesting that a smaller, or unsubstituted, group at this position is preferred for optimal interaction with the target.[8]
-
The Role of the Benzyloxy Moiety: While the benzyloxy group often serves as a key hydrophobic interacting element, its terminal phenyl ring is a prime location for modification. In a study of thiazole derivatives, compound 4c , featuring a phenylhydrazinyl group, showed potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively, outperforming the standard drug.[9] This highlights that extending from this position with hydrogen-bonding groups can be highly beneficial.
Comparative Performance Data (Anticancer)
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 11d | Coumarin moiety, electron-donating groups | Various | 0.030 | [4] |
| 11f | Coumarin moiety, electron-donating groups | Various | 0.027 | [4] |
| 3b | Specific thiazole substitution | Leukemia HL-60(TB) | Potent PI3Kα/mTOR inhibitor | [5] |
| 4c | Phenylhydrazinyl substitution | MCF-7 | 2.57 | [9] |
| 4c | Phenylhydrazinyl substitution | HepG2 | 7.26 | [9] |
| 7 | Acetylated amino group | T47D | Most potent in series |
Antimicrobial Activity: Combating Pathogenic Threats
The thiazole scaffold is a validated pharmacophore for developing novel antimicrobial agents.[10][11] Derivatives have been shown to inhibit essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), a key player in fatty acid biosynthesis.[12][13]
Key SAR Insights for Antimicrobial Activity:
-
Inhibition of Bacterial FabH: Several studies have identified thiazole derivatives as potent inhibitors of E. coli FabH.[12][13] The SAR indicates that specific Schiff base derivatives containing the thiazole template demonstrate strong antibacterial activity.[12] Compound 5f from one study exhibited the best antibacterial and E. coli FabH inhibitory activity in its series.[13]
-
Antifungal Activity via CYP51 Inhibition: The 2-phenylthiazole structure is present in FDA-approved antifungal drugs like isavuconazole.[8] Research targeting the fungal enzyme lanosterol 14α-demethylase (CYP51) found that structural optimization of a lead phenylthiazole compound yielded derivative B9 , which exhibited potent activity against seven common fungal strains and moderate activity against six fluconazole-resistant strains.[8]
-
General Substituent Effects: Studies on broad-spectrum antimicrobial activity show that chloro-substituted derivatives often exhibit high potency against both Gram-positive and Gram-negative bacteria.[10] Thiazole hydrazones have also shown promising activity against E. coli and C. albicans.[14]
Comparative Performance Data (Antimicrobial)
| Compound ID | Target Organism/Enzyme | MIC or IC50 | Reference |
| 11 & 18 | E. coli FabH | Potent Inhibition | [12] |
| 5f | E. coli FabH | IC50 = 5.8 µM | [13] |
| B9 | Candida albicans, others | MIC = 1–16 µg/mL | [8] |
| 10a & 10b | E. coli & S. aureus | Promising Antibacterial | [15] |
| 4g | C. albicans | MIC = 250 µg/mL | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, and thiazole derivatives have emerged as effective anti-inflammatory agents.[1][16][17] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and the suppression of pro-inflammatory cytokines.[1][15]
Key SAR Insights for Anti-inflammatory Activity:
-
Substituent Effects on Phenyl Ring: The presence and nature of substituents on the phenyl ring attached to the thiazole influence activity. In one series, derivatives with methyl (6a ), nitro (6c ), and hydroxyl (6g ) groups on the 4-phenyl ring of the thiazole exhibited good anti-inflammatory activity, with the nitro-substituted compound showing better activity than the standard drug, diclofenac sodium, at certain concentrations.[16]
-
Bioisosteric Replacement and Scaffold Hopping: An analogue-based design approach, using the dual COX/LOX inhibitor Darbufelone as a lead, produced novel 4-benzyl-1,3-thiazole derivatives.[18] This study found that a carbalkoxy amino side chain at the 2-position of the thiazole resulted in superior activity compared to an aryl amino side chain.[18]
-
Inhibition of Pro-inflammatory Mediators: A potent derivative, E26 , from a series of dihydropyrazole-thiazoles, was found to significantly suppress the production of IL-1β, TNF-α, and NO, and inhibit the expression of iNOS and COX-2 by blocking the MAPKs signaling pathway.[1]
Caption: Simplified pathway showing inhibition of inflammatory mediators by thiazole derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test 2-(4-benzyloxy-phenyl)-thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. wjpmr.com [wjpmr.com]
- 18. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule assembly and the inhibition of key signaling pathways like PI3K/Akt/mTOR.[1] This guide provides a comparative analysis of the cytotoxic effects of analogs related to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a structure of interest in the development of novel anticancer agents.
Rationale for Analog Design and Synthesis
The 2-phenylthiazole framework offers a versatile platform for modification. The substituents on the phenyl ring at the 2-position and modifications at the 4-position of the thiazole ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity. The benzyloxy group, in particular, is a lipophilic moiety that can enhance membrane permeability and potentially interact with hydrophobic pockets in target proteins.
A general synthetic approach to 2-aryl-thiazole-4-carbaldehyde derivatives often involves the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring.[3]
Experimental Methodologies: A Self-Validating System
To ensure the reproducibility and reliability of cytotoxicity data, standardized and well-documented experimental protocols are paramount. Here, we outline a representative synthesis of a 2-aryl-thiazole-4-carbaldehyde and a detailed protocol for the widely used MTT assay for determining cytotoxicity.
Synthesis of 2-Aryl-Thiazole-4-Carbaldehyde Analogs
A common synthetic route involves the reaction of an appropriate thioamide with an α-haloketone. For the synthesis of the carbaldehyde derivatives, a protected form of the aldehyde is often used, followed by deprotection.
Caption: Generalized workflow for the synthesis of 2-aryl-thiazole-4-carbaldehyde.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs for a specified period, typically 24 to 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Analysis
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 2-(4-substituted-phenyl)-thiazole analogs against different human cancer cell lines, as reported in the literature. This allows for a quantitative comparison of their potency.
| Compound ID | 2-Phenyl Substituent (R) | 4-Thiazole Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-OH | -H | MCF-7 | 12.7 ± 0.77 | [4] |
| Analog 1 | 4-OH | -H | HepG2 | 6.69 ± 0.41 | [4] |
| Analog 2 | 4-OH, 3-Br | -H | MCF-7 | 31.5 ± 1.91 | [4] |
| Analog 2 | 4-OH, 3-Br | -H | HepG2 | 51.7 ± 3.13 | [4] |
| Analog 3 | 4-OH, 3-phenyldiazenyl | -H | MCF-7 | 2.57 ± 0.16 | [4] |
| Analog 3 | 4-OH, 3-phenyldiazenyl | -H | HepG2 | 7.26 ± 0.44 | [4] |
| Analog 4 | 4-Cl | -carboxamide | SKNMC | > 25 | [5] |
| Analog 5 | 4-NO2 | -carboxamide | SKNMC | 10.8 ± 0.08 | [5] |
| Analog 6 | 4-F | -carboxamide | SKNMC | > 25 | [5] |
| Analog 7 | 4-F | -H | SaOS-2 | 0.214 ± 0.009 (µg/mL) | [3] |
| Analog 8 | 4-Cl | -H | SaOS-2 | > 0.273 (µg/mL) | [3] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the molecular weights of the compounds.
Structure-Activity Relationship (SAR) Discussion
The compiled data reveals several key trends regarding the structure-activity relationships of these thiazole derivatives:
-
Substitution at the 4-position of the 2-phenyl ring is crucial for activity. The presence of a hydroxyl group (Analog 1) confers moderate cytotoxicity.[4]
-
The addition of a bulky, electron-withdrawing group at the 3-position of the phenyl ring can have varied effects. A bromine atom (Analog 2) significantly decreases activity, suggesting steric hindrance may be detrimental.[4] However, a phenyldiazenyl group (Analog 3) markedly enhances cytotoxicity, particularly against the MCF-7 breast cancer cell line.[4] This suggests that the extended conjugation and potential for hydrogen bonding of this group are favorable for activity.
-
Modifications at the 4-position of the thiazole ring significantly impact cytotoxicity. The conversion of the carbaldehyde to a carboxamide and subsequent substitution on the amide's phenyl ring shows that a para-nitro group (Analog 5) is more effective than chloro (Analog 4) or fluoro (Analog 6) substituents against the SKNMC neuroblastoma cell line.[5]
-
The nature of the halogen at the 4-position of the 2-phenyl ring influences activity. A fluorine substituent (Analog 7) appears to be more favorable for activity against the SaOS-2 osteosarcoma cell line compared to a chlorine substituent (Analog 8).[3]
Based on these observations, it can be hypothesized that the 4-benzyloxy substituent in the target compound, being a bulky ether linkage, might confer a moderate level of cytotoxic activity. The lipophilicity of the benzyl group could enhance cell membrane permeability, while its size might influence binding to the active site of target proteins.
Potential Mechanisms of Action
Thiazole derivatives have been reported to exert their anticancer effects through multiple mechanisms. A prominent mode of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Additionally, some thiazole-containing compounds have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR signaling pathway.[1] The aldehyde group at the 4-position of the thiazole ring is a reactive functional group that could potentially form Schiff bases with biological nucleophiles, contributing to the compound's mechanism of action.
Caption: Simplified diagram of the PI3K/Akt/mTOR pathway, a potential target for thiazole analogs.
Conclusion
This comparative guide highlights the significant potential of 2-phenyl-thiazole-4-carbaldehyde analogs as a scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds is highly dependent on the nature and position of substituents on the 2-phenyl ring and modifications at the 4-position of the thiazole core. While direct experimental data for this compound is lacking in the current literature, the analysis of related analogs suggests that it may possess noteworthy cytotoxic properties.
Future research should focus on the synthesis and in vitro evaluation of the this compound to provide a direct comparison with the analogs presented in this guide. Further derivatization of the benzyloxy group, for instance, by introducing electron-donating or electron-withdrawing groups on the benzyl ring, could lead to the discovery of more potent and selective anticancer compounds. Elucidating the precise molecular targets and mechanisms of action of these promising thiazole derivatives will be crucial for their advancement in preclinical and clinical development.
References
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. [Link]
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. [Link]
- Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (2023).
- Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). PMC - NIH. [Link]
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC - NIH. [Link]
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
Sources
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Purity Validation of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde by HPLC and NMR
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundational bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The compound 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a pivotal building block in the synthesis of numerous biologically active molecules.[1][2] Its molecular structure, featuring a thiazole core, a benzyloxy-substituted phenyl ring, and a reactive carbaldehyde group, necessitates a robust, multi-faceted approach to purity validation.
This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this key intermediate. We will move beyond procedural checklists to explore the scientific rationale behind methodological choices, presenting a self-validating framework in line with international regulatory standards.[3][4] This document is designed for researchers, scientists, and drug development professionals who require not just data, but validated, actionable intelligence on compound quality.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity in detecting trace-level impurities.[5] For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's significant hydrophobic character. The separation mechanism relies on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The primary objective of the HPLC method is to separate the main compound from potential process-related impurities and degradation products. Understanding the synthetic route is critical for anticipating these impurities. A common synthesis involves the Hantzsch thiazole synthesis, which could leave unreacted starting materials or lead to by-products.[1][6] Another key vulnerability is the aldehyde functional group, which is susceptible to oxidation, forming the corresponding carboxylic acid.
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a robust starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[7][8]
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The long column length ensures high resolution for separating closely related impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for aromatic compounds.
-
Gradient Elution: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime.
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm. This wavelength is selected based on the strong absorbance of the conjugated aromatic and thiazole systems. A PDA detector can be used to confirm peak purity and identify the absorbance maxima for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Data Interpretation and Performance
HPLC purity is typically reported as Area Percent (Area %). This calculation assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable starting point but not a metrologically absolute measure of purity.
Table 1: Representative HPLC Purity Data
| Sample ID | Main Peak R.T. (min) | Main Peak Area % | Impurity 1 R.T. (min) | Impurity 1 Area % | Impurity 2 R.T. (min) | Impurity 2 Area % |
| Batch A (High Purity) | 18.52 | 99.85% | 15.21 | 0.08% | 20.15 | 0.07% |
| Batch B (Spiked) | 18.51 | 98.50% | 12.33 (Starting Material) | 0.95% | 22.45 (Oxidized) | 0.55% |
The strength of HPLC lies in its ability to resolve and detect very low levels of impurities that might be structurally similar to the main compound. However, it cannot provide definitive structural information about unknown impurities without being coupled to a mass spectrometer (LC-MS).
Part 2: Quantitative ¹H NMR (qNMR) - The Primary Method for Absolute Purity
While HPLC provides an excellent impurity profile based on relative peak areas, Quantitative NMR (qNMR) stands as a primary analytical method capable of determining the absolute purity (or potency) of a substance without the need for a specific reference standard of the analyte itself.[9][10] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard (IS), one can calculate the analyte's purity with high accuracy.[13]
Causality Behind qNMR Experimental Choices
-
Internal Standard (IS) Selection: The choice of IS is paramount. For this compound, an ideal IS like Maleic Acid or Dimethyl Sulfone is used because:
-
It is highly pure (>99.9%) and non-hygroscopic.
-
It has a simple ¹H NMR spectrum with sharp signals that do not overlap with any analyte signals.
-
It is soluble in the same deuterated solvent as the analyte.
-
-
Solvent Selection: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with key analyte signals.
-
Relaxation Delay (D1): A long relaxation delay (D1 ≥ 5 x T₁, where T₁ is the longest spin-lattice relaxation time of any proton being integrated) is CRITICAL. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal integrals are truly quantitative.[14] A typical value is 30-60 seconds.
Experimental Protocol: ¹H qNMR Method
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 90° (must be accurately calibrated).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 8 to 16 (to achieve adequate signal-to-noise).
-
Temperature: Maintain a constant probe temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve signal-to-noise.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For the analyte, the aldehyde proton (~9.9 ppm) and the thiazole proton (~8.5 ppm) are excellent candidates as they are singlets in clean regions of the spectrum.[15][16] For Maleic Acid, the two vinyl protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆.
-
Workflow for qNMR Purity Validation
Caption: Workflow for absolute purity determination by qNMR.
Purity Calculation and Data
The purity of the analyte (Pₓ) is calculated using the following formula:
Purity (Pₓ) [%] = (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
ₓ: Analyte; ᵢₛ: Internal Standard
Table 2: Representative qNMR Purity Data
| Parameter | Value |
| Analyte Mass (mₓ) | 20.15 mg |
| IS (Maleic Acid) Mass (mᵢₛ) | 8.55 mg |
| Analyte Molar Mass (Mₓ) | 345.41 g/mol |
| IS Molar Mass (Mᵢₛ) | 116.07 g/mol |
| Analyte Integral (Iₓ, Aldehyde H) | 1.00 |
| IS Integral (Iᵢₛ, 2 Vinyl H's) | 1.25 |
| Analyte Protons (Nₓ) | 1 |
| IS Protons (Nᵢₛ) | 2 |
| IS Purity (Pᵢₛ) | 99.95% |
| Calculated Purity (Pₓ) | 99.5% |
Part 3: Comparative Analysis - An Orthogonal Approach
Neither HPLC nor qNMR alone provides a complete picture of a compound's purity. They are best utilized as orthogonal (complementary) techniques, where the weaknesses of one are covered by the strengths of the other.[14][17]
Table 3: Head-to-Head Comparison of HPLC and qNMR for Purity Validation
| Feature | HPLC (UV Detection) | ¹H qNMR | Rationale & Insight |
| Quantitation Principle | Relative (Area %) | Absolute (Molar Ratio) | qNMR provides a truer measure of mass purity, while HPLC excels at profiling impurities relative to the main component. |
| Reference Standard | Requires a characterized reference standard for potency; not for purity by area %. | Does not require an analyte-specific standard, only a universal internal standard.[10] | This makes qNMR invaluable in early development when a fully characterized standard of the new chemical entity is not yet available. |
| Sensitivity | High (ppm levels, ~0.01%) | Lower (~0.1%) | HPLC is superior for detecting and quantifying trace impurities that may be below the detection limit of NMR.[17] |
| Specificity | High resolution for isomers and related compounds. | High structural information content. | NMR can distinguish and quantify impurities even if they co-elute in HPLC, provided they have unique NMR signals. |
| Sample Throughput | Higher (20-30 min/sample) | Lower (requires long delays) | HPLC is better suited for routine, high-throughput quality control testing. |
| Sample State | Destructive | Non-destructive | The sample can be fully recovered after NMR analysis, which is advantageous for precious materials.[14] |
| Detection Bias | Biased towards UV-active compounds. Non-chromophoric impurities are invisible. | Unbiased detection of all proton-containing molecules. | qNMR will detect any proton-containing impurity (e.g., residual solvents, grease) that HPLC-UV would miss. |
Conclusion and Recommendation
For the robust and defensible validation of this compound, a dual-pronged analytical strategy is unequivocally recommended.
-
Primary Purity Assessment (HPLC): Employ a validated RP-HPLC method as the primary tool for routine quality control. Its high sensitivity and resolving power make it ideal for creating a detailed impurity profile, ensuring batch-to-batch consistency, and performing stability studies.[18][19]
-
Absolute Purity Confirmation (qNMR): Utilize ¹H qNMR to establish the absolute purity of reference batches and to validate the primary HPLC method. qNMR serves as the ultimate arbiter of purity, providing an unbiased, absolute measurement that is traceable and defensible, anchoring the relative results from HPLC to a true value.[20]
By integrating the relative profiling strength of HPLC with the absolute quantitative power of qNMR, researchers and drug developers can achieve the highest level of confidence in the quality of this critical intermediate. This orthogonal approach ensures that the purity data is not only accurate and precise but also compliant with the rigorous expectations of global regulatory bodies.[21]
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
- Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Webster, G. K., & Ruan, J. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
- Valoir. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Valoir. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
- AMSbiopharma. (2024).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC. [Link]
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]
- da Silva, C. S., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. UIC. [Link]
- ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8.
- LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. LibreTexts. [Link]
- Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. [Link]
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8).
- Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3455-3461. [Link]
- Chemical Review and Letters. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]
- PubMed. (2023).
- National Center for Biotechnology Information (NCBI). (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. Innovare Academic Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Aryl-Thiazole Synthesis
The 2-aryl-thiazole motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The efficient construction of this moiety is, therefore, a subject of intense research. Historically, the Hantzsch thiazole synthesis has been a workhorse reaction, but its utility can be limited by harsh conditions and narrow substrate scope.[1][2] Contemporary synthetic strategies have largely pivoted towards transition-metal-catalyzed cross-coupling reactions, particularly direct C-H arylation, which offers a more atom-economical and modular approach.
This guide provides an in-depth comparison of the primary catalytic systems employed for 2-aryl-thiazole synthesis. We will delve into the mechanistic nuances that dictate catalyst performance, present comparative data to guide your selection, and provide a detailed, field-proven protocol for a highly efficient catalytic system.
The Shift to C-H Activation: A Comparative Overview of Catalytic Systems
The direct arylation of a thiazole C-H bond with an aryl halide is a powerful strategy that circumvents the need for pre-functionalized organometallic reagents, thereby reducing waste and synthetic steps.[3] Palladium, copper, and rhodium complexes are the most prominent catalysts in this domain, each exhibiting distinct advantages, substrate preferences, and regiochemical outcomes.
Palladium-Based Catalysts: The Versatile Powerhouse
Palladium catalysis is arguably the most extensively developed and versatile method for the direct C-H arylation of thiazoles.[3][4] These systems offer high efficiency, broad functional group tolerance, and, critically, tunable regioselectivity.
The regioselectivity of palladium-catalyzed arylation (i.e., whether the aryl group attaches to the C2 or C5 position of the thiazole ring) is a fascinating aspect of its utility. This outcome can often be controlled by the judicious selection of ligands and bases.[5] For instance, using a catalytic system of a palladium source with triphenylphosphine (PPh₃) and a strong base like sodium tert-butoxide (NaOtBu) typically directs the arylation to the C2 position. Conversely, employing a ligand like bathophenanthroline (Bphen) with a weaker base such as potassium phosphate (K₃PO₄) can favor arylation at the C5 position.[5]
Mechanistically, C5 arylation is often proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway, while C2 arylation may occur through different pathways.[5][6] Ligand-free systems, such as those using just palladium acetate (Pd(OAc)₂), have also proven remarkably effective, particularly for the C5 arylation of thiazole derivatives with activated aryl bromides, allowing for extremely low catalyst loadings (0.1–0.001 mol %).[3][4]
Copper-Based Catalysts: The Economical Alternative
Copper catalysts present a more economical and environmentally benign alternative to palladium. While perhaps not as broadly active as palladium systems, copper-catalyzed C-H arylations are highly effective, especially for electron-rich five-membered heterocycles.[7] A common and effective system combines copper(I) iodide (CuI) with a ligand like triphenylphosphine (PPh₃) and a base such as lithium tert-butoxide to couple thiazoles with aryl iodides.[7][8]
A key distinction from palladium is that copper-catalyzed reactions often favor arylation at the most acidic C-H bond.[9] In many thiazole systems, this corresponds to the C2 position. The ability to achieve selective arylation by switching from palladium to copper provides a powerful tool for synthetic chemists to control the substitution pattern on the thiazole core.[9]
Rhodium and Ruthenium Catalysts: Emerging Frontiers
Rhodium and ruthenium catalysts are also emerging as powerful tools for C-H functionalization. Rhodium(III) catalysts, for example, have been successfully employed for the direct C-H arylation of various enamides and indoles, demonstrating their potential for activating C(sp²)-H bonds.[10][11] While less common for simple thiazoles, rhodium catalysts have shown promise in the arylation of related azoles, often proceeding through an N-heterocyclic carbene (NHC) intermediate.[12]
Ruthenium catalysts have been developed for meta-selective C-H nitration of 2-arylthiazoles, showcasing their ability to direct functionalization to the appended aryl ring, a transformation that is complementary to the direct arylation of the thiazole core itself.[13][14]
Metal-Free Systems: The Green Chemistry Approach
In the push towards more sustainable synthesis, metal-free C-H arylation methods are gaining traction. These reactions often rely on radical-based mechanisms or the use of strong bases or oxidants like iodine.[15][16] For example, iodine-mediated oxidative annulation can be used to synthesize 2-arylbenzothiazoles from readily available starting materials without the need for a transition metal catalyst.[15][16] While often requiring more specific substrates or harsher conditions, these methods represent a growing and important area of research.
Comparative Performance Data
To facilitate catalyst selection, the following table summarizes the performance of representative catalytic systems for the synthesis of 2-aryl-thiazoles. The data is compiled from peer-reviewed literature and highlights key performance indicators.
| Catalyst System | Reaction Type | Regioselectivity | Typical Aryl Partner | Base | Solvent | Temp (°C) | Yield Range (%) | Key Advantages |
| Pd(OAc)₂ (ligand-free) | Direct C-H Arylation | C5 | Aryl Bromide | K₂CO₃ / PivOH | DMA | 150 | 70-95 | Low catalyst loading, cost-effective.[3] |
| Pd Catalyst / PPh₃ | Direct C-H Arylation | C2 | Aryl Halide | NaOtBu | Dioxane | 110 | 60-90 | High C2 selectivity.[5] |
| Pd Catalyst / Bphen | Direct C-H Arylation | C5 | Aryl Halide | K₃PO₄ | Dioxane | 110 | 65-88 | High C5 selectivity.[5] |
| CuI / PPh₃ | Direct C-H Arylation | C2 | Aryl Iodide | LiOtBu | Dioxane | 110 | 60-85 | Economical, good for electron-rich systems.[7][8] |
| [Rh(cod)Cl]₂ / PCy₃ | Direct C-H Arylation | C2 | Aryl Iodide | Cs₂CO₃ | Toluene | 120 | 50-75 | Alternative to Palladium/Copper.[12] |
| Iodine (metal-free) | Oxidative Annulation | N/A | Benzaldehyde | N/A | DMSO | 120 | 70-90 | Metal-free, readily available reagents.[15] |
In-Depth Focus: Ligand-Free Palladium-Catalyzed Direct C5-Arylation
For its high efficiency, low catalyst loading, and operational simplicity, the ligand-free palladium-catalyzed direct C5-arylation of thiazoles stands out as a particularly attractive method for many applications.[3][4]
Causality Behind Experimental Choices
The success of this protocol hinges on a few key parameters. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMA) is crucial for substrate solubility and to facilitate the catalytic cycle. Potassium carbonate (K₂CO₃) serves as a mild base, which, in concert with pivalic acid (PivOH), is believed to enable the key C-H activation step via a CMD mechanism.[6] Pivalic acid acts as a proton shuttle and helps to form a palladium-pivalate intermediate that is more reactive towards C-H activation. The relatively high temperature (150 °C) is necessary to overcome the activation energy for both the oxidative addition of the aryl bromide to Pd(0) and the subsequent C-H activation step.
Catalytic Cycle Diagram
The proposed catalytic cycle for the palladium-catalyzed C5-arylation via a CMD pathway is illustrated below.
Caption: Proposed catalytic cycle for Pd-catalyzed C5-arylation.
Detailed Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)thiazole
This protocol is a self-validating system. Successful formation of the product, confirmed by standard analytical techniques (NMR, LC-MS), validates the efficacy of the chosen catalytic conditions.
Materials:
-
Thiazole (1.0 mmol, 85.1 mg)
-
4-Bromoanisole (1.2 mmol, 224.4 mg, 150 µL)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.01 mmol, 2.2 mg, 1 mol%)
-
Potassium Carbonate (K₂CO₃; 2.0 mmol, 276.4 mg)
-
Pivalic Acid (PivOH; 0.3 mmol, 30.6 mg)
-
N,N-Dimethylacetamide (DMA), anhydrous (3 mL)
-
Schlenk tube or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg), K₂CO₃ (276.4 mg), and Pivalic Acid (30.6 mg).
-
Expertise & Experience: The order of addition is important. Adding the solid reagents first allows for efficient mixing before the introduction of liquids. The Schlenk tube must be properly dried to prevent moisture from interfering with the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Trustworthiness: This step is critical to remove oxygen, which can oxidize the active Pd(0) species and deactivate the catalyst.
-
-
Reagent Addition: Under a positive pressure of inert gas, add thiazole (85.1 mg), 4-bromoanisole (150 µL), and anhydrous DMA (3 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously.
-
Expertise & Experience: Vigorous stirring is essential for heterogeneous mixtures to ensure efficient mass transfer and consistent reaction rates.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)thiazole.
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed 2-aryl-thiazole synthesis.
Conclusion
The synthesis of 2-aryl-thiazoles has been significantly advanced by the advent of transition-metal-catalyzed C-H activation methodologies. Palladium catalysts, in particular, offer a superior combination of versatility, efficiency, and tunable regioselectivity, with ligand-free systems providing a highly practical and economical option for C5-arylation. Copper-based systems serve as an excellent, cost-effective alternative, often providing complementary C2-selectivity. While rhodium and metal-free approaches are still evolving, they hold significant promise for future synthetic innovations. By understanding the mechanistic underpinnings and comparative performance of these catalysts, researchers can make informed decisions to accelerate their discovery and development programs.
References
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
- Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112. [Link]
- Tan, G., & Daugulis, O. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3424–3427. [Link]
- Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2007). Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters, 9(1), 13–16. [Link]
- Liu, X.-W., et al. (2013). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(20), 5394–5397. [Link]
- Bellina, F., & Rossi, R. (2016). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13, e202400180. [Link]
- Kumar, R., et al. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1737–1741. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology (WJST), 18(10), 9187. [Link]
- Mori, A. (2010). Palladium-Catalyzed CH Arylation and Dehydrogenative Homocoupling of Heteroaromatic Compounds and Application to the Design of Advanced Organic Materials.
- Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]
- Li, X., et al. (2021). Rhodium(III)-Catalyzed Direct C–H Arylation of Various Acyclic Enamides with Arylsilanes. Organic Letters, 23(1), 31–36. [Link]
- Wang, W., et al. (2017). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 22(11), 1957. [Link]
- Wang, L., et al. (2014). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. Scientific Reports, 4, 5709. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the In Vitro Kinase Inhibition Profile of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde and Related Derivatives
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the in vitro kinase inhibition profiles of thiazole-based compounds, with a specific focus on the structural class exemplified by 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde. We will delve into the structure-activity relationships (SAR), compare their performance against established inhibitors, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
The dysregulation of protein kinases is a cornerstone of many diseases, most notably cancer, driving aberrant cellular proliferation, survival, and migration.[1][2][3] This has positioned kinase inhibitors as a critical class of therapeutic agents. Within the vast landscape of medicinal chemistry, the thiazole ring has emerged as a "privileged scaffold."[1][2][4] Its unique electronic properties and ability to form multiple non-covalent interactions have made it a frequent core component in a multitude of bioactive compounds, including potent kinase inhibitors.[4][5] This guide focuses on derivatives of the 2-phenylthiazole family, a group that has shown considerable promise in targeting a range of important oncological kinase targets.
Comparative Kinase Inhibition Profiles
While direct published data for this compound is limited, a robust body of research on structurally related 2-phenylthiazole and benzothiazole analogues allows us to construct a strong predictive framework for its potential activity and guide future derivatization efforts. The following table summarizes the inhibitory activities of several key thiazole derivatives against various kinases, providing a baseline for comparison.
| Compound Series/Derivative | Target Kinase(s) | Key Structural Features | Reported IC₅₀ | Reference |
| Thiazole-based Pyrimidines | Cyclin-Dependent Kinase 9 (CDK9) | Thiazole ring integrated into a pyrimidine system. | 0.64 - 2.01 µM | [4] |
| Thiazolyl-Pyrazoline Derivative (Compound 69) | Epidermal Growth Factor Receptor (EGFR) | A thiazolyl-pyrazoline scaffold. | 0.06 µM | [4] |
| 2-Arylbenzothiazole (CJM 126) | Unspecified, potent cytotoxicity | 2-(4-aminophenyl)-benzothiazole structure. | Nanomolar range | [3] |
| Thiazole Derivative (Compound 3b) | PI3Kα / mTOR | Thiazole core designed as a dual pathway inhibitor. | PI3Kα: 0.086 µM, mTOR: 0.221 µM | [6] |
| 4-(Thiazol-5-yl)benzoic Acid Analog | Casein Kinase 2 (CK2α) | Benzyloxy group at the 3-position of the benzoic acid. | 0.014 µM | [7] |
| Tetrahydrobenzo[d]thiazole (Compound 1g) | CK2 / GSK3β | Carboxyl group at the meta position of a phenyl ring. | CK2: 1.9 µM, GSK3β: 0.67 µM | [2][8] |
| 4-Chlorophenylthiazole Derivative (Compound III) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | A 4-chlorophenylthiazole ring. | 51.09 nM | [5] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The inhibitory potency and selectivity of thiazole derivatives are dictated by the nature and position of their substituents. Analysis of the available data reveals several key trends that inform rational drug design.
-
The Role of the Phenyl Ring Substituent: The benzyloxy group in the core topic structure, 2-(4-benzyloxy-phenyl)-thiazole, serves as a crucial hydrophobic moiety that can occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases. The introduction of halo- or methoxy-benzyloxy groups has been shown to maintain potent CK2 inhibition while significantly boosting antiproliferative activity, suggesting these modifications can enhance cellular uptake or interaction with the target.[7]
-
Importance of Acidic Moieties: In several series, the presence of a carboxylic acid group is vital for activity. For instance, in tetrahydrobenzo[d]thiazole derivatives, a meta-carboxyl group on the phenyl ring was critical for dual inhibition of CK2 and GSK3β.[8] This acidic group likely forms a key hydrogen bond or ionic interaction with a conserved lysine or other basic residue in the kinase active site, a classic interaction for many Type I kinase inhibitors.
-
The "Head" and "Tail" Regions: The design of many kinase inhibitors, such as VEGFR-2 inhibitors, involves a central aryl ring (the thiazole) connected to a "head" part and a "tail" part.[5] For the topic compound, the 2-(4-benzyloxy-phenyl) group acts as the "head," occupying the hydrophobic region, while the 4-carbaldehyde "tail" can be modified to pick up additional interactions in the solvent-exposed region, potentially improving selectivity and potency.
Below is a conceptual diagram illustrating the key structural components of a 2-phenylthiazole kinase inhibitor and their likely roles in binding to a kinase active site.
Caption: Workflow for a typical ADP-Glo™ in vitro kinase inhibition assay.
Performance Benchmark: Comparison with an Established Inhibitor
To contextualize the potential of these novel derivatives, it is useful to compare their activity to an FDA-approved drug targeting the same kinase. For example, if a novel 2-phenylthiazole derivative is found to inhibit VEGFR-2, its IC₅₀ should be compared to that of Sorafenib , a multi-kinase inhibitor used in cancer therapy that also targets VEGFR-2.
-
Sorafenib IC₅₀ vs. VEGFR-2: ~90 nM
-
4-Chlorophenylthiazole Derivative (Compound III) IC₅₀ vs. VEGFR-2: 51.09 nM [5] In this comparison, the novel thiazole derivative demonstrates superior or comparable in vitro potency to the established drug, marking it as a promising candidate for further investigation. This direct comparison is a critical step in evaluating the translational potential of a new chemical series. The PI3K/mTOR pathway, crucial for cell growth and proliferation, is another common target for thiazole derivatives. [6]
Caption: Inhibition points of dual PI3K/mTOR thiazole inhibitors.
Conclusion and Future Outlook
The 2-phenylthiazole scaffold, including derivatives related to this compound, represents a highly promising platform for the development of novel kinase inhibitors. The available data on related analogues suggest that compounds from this family can achieve potent and, in some cases, selective inhibition of key oncogenic kinases like VEGFR-2, PI3K/mTOR, and CDKs.
Future research should focus on the synthesis and direct evaluation of this compound derivatives against a broad panel of kinases to establish their specific inhibitory profile and selectivity. Promising hits should then be subjected to co-crystallography studies to elucidate their binding mode, further guiding SAR studies. Finally, progression into cell-based assays and in vivo models will be crucial to validate their therapeutic potential.
References
- Shi, S., Yi, J., Wang, N., He, Y., Wu, Z., Peng, L., Fu, L., & Zhou, H. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Scientific Reports, 13(1), 1-15.
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Alsharif, M. A., & Sarheed, O. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-30.
- Zaki, R. M., Khedr, M. A., El-Adl, K., & Omar, H. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
- Abdelhafez, O. M., Abdel-Aziz, M., Ahmed, E. S., El-Sayed, M. A., & Abdel-Rahman, H. M. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 10(1), 1-16.
- Gümüş, M., Özden, S., Ateş, Ö., & Ertürk, A. (2020). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1143-1152.
- ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Table].
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Alsharif, M. A., & Sarheed, O. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Breit, A., O’Connell, D., Le, A. T., Niefind, K., & Götz, C. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 223, 113636.
- Singh, P., Kaur, M., & Kumar, M. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 8(39), 21871-21884.
- El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Alsharif, M. A., & Sarheed, O. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Angelia, P. N., Hwang, S. H., Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., Al-Ja'afreh, A. M., Al-Zoubi, M. S., Al-Adhami, T. A., ... & Al-Hiari, Y. M. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Molecular Diversity, 29(5), 1-21.
- Ohno, H., Ishida, M., Ohta, Y., Nakamura, Y., Naito, T., Fujii, N., & Hirono, S. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Angelia, P. N., Hwang, S. H., Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecules that can selectively modulate aberrant kinase signaling is paramount. Protein kinases, as central regulators of cellular processes, represent a major class of drug targets.[1][2] Dysregulation of their activity is a hallmark of numerous cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] This guide provides a comprehensive evaluation of an emerging class of compounds, the 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde derivatives, and benchmarks their performance against well-established kinase inhibitors.
The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[1][2] The specific derivatization at the 2- and 4-positions of the thiazole ring, particularly with a benzyloxyphenyl group, has been identified as a promising strategy for developing potent and selective kinase inhibitors.[3][4] This analysis delves into the available preclinical data, offering a comparative perspective for researchers, scientists, and drug development professionals.
The Rise of Thiazole Derivatives in Kinase Inhibition
The rationale behind exploring thiazole derivatives stems from their unique structural features that allow for versatile interactions with the ATP-binding pocket of various kinases.[1][2] The this compound core serves as a versatile synthetic intermediate, enabling the generation of a library of derivatives with diverse substitutions.[4] These modifications are crucial for fine-tuning the inhibitory potency and selectivity towards specific kinase targets.
One of the key areas where these derivatives have shown significant promise is in the dual inhibition of the PI3K/mTOR pathway, a critical signaling cascade often upregulated in cancer.[3]
Comparative Efficacy: Thiazole Derivatives vs. Known Inhibitors
To provide a clear and objective comparison, the following tables summarize the inhibitory activities (IC50 values) of selected this compound derivatives against key kinases and cancer cell lines, benchmarked against established kinase inhibitors. It is important to note that direct head-to-head comparisons in the same study are ideal but not always available. Therefore, data from different studies are presented with appropriate context.
Biochemical Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thiazole Derivative 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar | [3] |
| Thiazole Derivative 3b | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker | [3] |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [5] |
| Gefitinib | EGFR | 0.033 | - | - | [6] |
| Erlotinib | EGFR | - | - | - | [7] |
| Sorafenib | Raf-1 | 0.006 | - | - | [] |
| Sorafenib | B-Raf | 0.022 | - | - | [] |
| Sorafenib | VEGFR-2 | 0.090 | - | - | [] |
Note: The inhibitory activity of Erlotinib against EGFR is well-established, though a specific IC50 value was not provided in the referenced search results.
Anti-proliferative Activity in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |
| Thiazole Derivative 51am | A549 (Lung Cancer) | 0.83 | Foretinib | - | [9] |
| Thiazole Derivative 51am | HT-29 (Colon Cancer) | 0.68 | Foretinib | - | [9] |
| Thiazole Derivative 51am | MDA-MB-231 (Breast Cancer) | 3.94 | Foretinib | - | [9] |
Note: "—" indicates that a direct comparative IC50 value was not available in the provided search results for the specified reference compound in that particular study.
Causality Behind Experimental Choices
The selection of kinase targets and cancer cell lines for evaluation is driven by their clinical relevance. The PI3K/mTOR pathway is a central hub for cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[3] Therefore, dual inhibitors targeting this pathway are of significant interest. Similarly, VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, making it a validated target for anti-cancer therapies.
The choice of cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer) represents a diverse panel of common solid tumors, allowing for an initial assessment of the broad-spectrum anti-proliferative potential of the novel thiazole derivatives.
Experimental Methodologies: A Self-Validating System
The reliability of the comparative data hinges on the robustness of the experimental protocols. The following sections outline the standard methodologies employed for evaluating kinase inhibitors.
Biochemical Kinase Inhibition Assays
The primary objective of a biochemical kinase assay is to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common and reliable method is the luminescence-based kinase assay .
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The kinase activity is inversely proportional to the luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound derivatives) and known inhibitors in DMSO.
-
Assay Plate Preparation: Transfer nanoliter quantities of the diluted compounds to a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a potent, non-specific kinase inhibitor like staurosporine).
-
Kinase Reaction: Add the purified kinase and its specific substrate to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Termination and Detection: Add a reagent that stops the kinase reaction and simultaneously measures the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Biochemical Kinase Inhibition Assay
Caption: A typical workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Assays for Anti-proliferative Activity
Cell-based assays are crucial for evaluating the efficacy of a compound in a more physiologically relevant context. The MTT assay is a widely used colorimetric assay to assess cell viability.
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and known inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
The this compound derivatives that have shown promising activity as PI3K/mTOR dual inhibitors target a critical signaling pathway implicated in cancer.
Simplified PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition
Caption: The PI3K/AKT/mTOR pathway and the dual inhibitory action of thiazole derivatives.
Concluding Remarks and Future Directions
The evaluation of this compound derivatives reveals a promising class of kinase inhibitors with potent activity against clinically relevant targets such as PI3K, mTOR, and VEGFR-2. The presented data, when benchmarked against established drugs like Alpelisib, Dactolisib, and Sorafenib, demonstrates their potential for further development.
However, it is crucial to acknowledge the limitations of the current publicly available data. A comprehensive understanding of the selectivity profile of these derivatives across a broad panel of kinases is necessary to assess potential off-target effects. Future studies should focus on head-to-head comparisons with a wider range of known inhibitors under standardized assay conditions. Furthermore, in vivo efficacy and pharmacokinetic studies will be essential to translate the promising in vitro activity into potential clinical candidates.
This guide serves as a foundational resource for researchers in the field, providing a structured comparison and detailed experimental context to inform future research and development efforts in the exciting area of thiazole-based kinase inhibitors.
References
- Erlotinib - StatPearls - NCBI Bookshelf. (2024).
- What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024).
- Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC - NIH. (2013).
- Cellular Targets of Gefitinib - AACR Journals. (2005).
- How does erlotinib work (mechanism of action)? - Drugs.com. (2024). Drugs.com. [Link]
- Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (2024).
- Gefitinib in Non Small Cell Lung Cancer - PMC - NIH. (2009).
- Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. - ResearchGate. (2004).
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC - PubMed Central. (2023).
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. (2022).
- Calculated IC50 values for Tyrosine Kinase Inhibitors. - ResearchGate. (2022).
- Chemical composition and cellular IC50 values of representative kinase inhibitors sunitinib and temsirolimus - ResearchGate. (2018).
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Wiley Online Library. [Link]
- Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. (2005).
- Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. (2005).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). MDPI. [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (2023).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. (2023).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. (2023).
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - NIH. (2015).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. (2016).
- Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. (2023).
- Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC - PubMed Central. (2024).
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. (2006).
- IC50 curves determined in triplicate, fitted to a four-parameter... - ResearchGate. (2019).
- Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... - ResearchGate. (2022).
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzyloxy-Phenyl Thiazoles and Oxazoles for Medicinal Chemistry
In the landscape of modern drug discovery, the thiazole and oxazole rings represent privileged five-membered heterocyclic scaffolds. Their presence in a multitude of biologically active compounds underscores their importance as key building blocks in medicinal chemistry. When appended with a benzyloxy-phenyl moiety, these scaffolds offer a versatile platform for developing potent and selective therapeutic agents, leveraging the benzyloxy group's ability to modulate physicochemical properties and interact with biological targets.
This guide provides an in-depth comparative analysis of the two cornerstone synthetic methodologies for accessing these valuable compounds: the Hantzsch thiazole synthesis and the Robinson-Gabriel oxazole synthesis . We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each route, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Thiazole vs. Oxazole Synthesis
| Feature | Hantzsch Thiazole Synthesis | Robinson-Gabriel Oxazole Synthesis |
| Key Reactants | α-Haloketone, Thioamide | 2-Acylamino-ketone |
| Core Transformation | Cyclocondensation | Intramolecular Cyclodehydration |
| Typical Conditions | Mild to moderate heating (often reflux in ethanol) | Harsher conditions, often requiring strong acids (H₂SO₄, PPA) and high temperatures |
| Reaction Times | Generally shorter | Can be longer, depending on the dehydrating agent |
| Typical Yields | Good to excellent | Moderate to good, can be variable |
| Key Advantages | High yields, milder conditions, readily available starting materials | Utilizes stable amide precursors |
| Key Disadvantages | Availability and stability of thioamides can be a concern | Harsh conditions can limit functional group tolerance |
The Causality Behind Experimental Choices: A Mechanistic Perspective
The fundamental differences in the synthetic approaches to benzyloxy-phenyl thiazoles and oxazoles are rooted in the distinct reactivity of the key precursors: thioamides and amides.
Hantzsch Thiazole Synthesis: A Nucleophilic Sulfur-Driven Cyclization
The Hantzsch synthesis is a robust and widely employed method for the construction of the thiazole ring. The reaction proceeds via the condensation of an α-haloketone with a thioamide. The key to this reaction's efficiency lies in the high nucleophilicity of the sulfur atom in the thioamide.
dot
Caption: Hantzsch Thiazole Synthesis Workflow
The sulfur atom readily attacks the electrophilic carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. The driving force for this reaction is the formation of the stable aromatic thiazole system. The use of milder conditions, such as refluxing in ethanol, is often sufficient due to the inherent reactivity of the thioamide.
Robinson-Gabriel Oxazole Synthesis: An Acid-Catalyzed Intramolecular Dehydration
In contrast, the Robinson-Gabriel synthesis relies on the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. Amides are significantly less nucleophilic than their thioamide counterparts.[1] Consequently, the direct attack of the amide oxygen on a separate electrophile is less favorable. Instead, the synthesis necessitates the pre-formation of the 2-acylamino-ketone, which then undergoes an acid-catalyzed intramolecular cyclization.
dot
Caption: Robinson-Gabriel Oxazole Synthesis Workflow
Strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typically required to protonate the carbonyl group of the ketone, rendering it more electrophilic and susceptible to attack by the amide oxygen. This is followed by dehydration to furnish the oxazole ring. The necessity for harsh, dehydrating conditions is a direct consequence of the lower nucleophilicity of the amide oxygen compared to the sulfur in a thioamide.
Comparative Experimental Data
The following table presents a comparison of representative experimental data for the synthesis of structurally similar benzyloxy-phenyl thiazoles and oxazoles. It is important to note that the reaction conditions are not identical but are representative of the typical procedures for each synthesis.
| Compound | Synthetic Route | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole | Hantzsch (variant) | 2-Aminothiophenol, 2,4-Dihydroxybenzaldehyde, Benzyl chloride | DMF, CH₃CN | 60 | 30 | Not specified | [2] |
| 4-(4-Benzyloxyphenyl)oxazole | Modified Robinson-Gabriel | 4'-Benzyloxy-2-bromoacetophenone, Formamide | - | 130-135 | 1 | 16.6 | [3] |
| 2-p-Nitrobenzyl-5-phenyl-1,3,4-oxadiazole | Robinson-Gabriel (variant) | p-Nitrophenylacetic acid hydrazide, Benzoyl chloride | CCl₄ | Reflux | 6 | Fairly good | [4] |
Note: The yield for the benzothiazole was not explicitly stated in the abstract, but the procedure was presented as a successful synthesis of a series of derivatives.
The data, though from different studies, illustrates the general trends. The oxazole synthesis often requires higher temperatures, and yields can be modest. The Hantzsch synthesis, even in a multi-step variant, proceeds under milder thermal conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole (Representative Thiazole Synthesis)
This protocol is adapted from a literature procedure for the synthesis of a closely related analogue.[2]
Step 1: Synthesis of 2-(2,4-dihydroxyphenyl)benzothiazole
-
To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in DMF (20 mL), add 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and Na₂S₂O₅ (0.19 g, 1 mmol).
-
Heat the reaction mixture at 100 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 2-(2,4-dihydroxyphenyl)benzothiazole.
Step 2: Synthesis of 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole
-
To a solution of 2-(2,4-dihydroxyphenyl)benzothiazole (2.43 g, 10 mmol) in acetonitrile (50 mL), add benzyl chloride (1.27 g, 10 mmol), NaHCO₃ (1.26 g, 15 mmol), and a catalytic amount of KI.
-
Heat the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole.
Protocol 2: Synthesis of 4-(4-Benzyloxyphenyl)oxazole (Representative Oxazole Synthesis)
This protocol is based on a reported synthesis of the target molecule.[3]
-
In a round-bottom flask, combine 4'-benzyloxy-2-bromoacetophenone (3.0 g, 9.8 mmol) and formamide (1.0 mL).
-
Heat the mixture at 130-135 °C for 1 hour.
-
Cool the reaction mixture and add water.
-
Make the mixture alkaline with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate-hexane, 1:9) to yield 4-(4-benzyloxyphenyl)oxazole. The product can be further purified by recrystallization from diethyl ether-hexane.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Hantzsch thiazole synthesis and the Robinson-Gabriel oxazole synthesis for the preparation of benzyloxy-phenyl substituted heterocycles depends on several factors:
-
Target Heterocycle: This is the primary determinant. If a thiazole is the desired core, the Hantzsch synthesis is the method of choice. For oxazoles, the Robinson-Gabriel synthesis is a classic approach.
-
Starting Material Availability: The Hantzsch synthesis requires a thioamide, which may need to be synthesized separately. The Robinson-Gabriel synthesis starts with a 2-acylamino-ketone, which is also a synthetic intermediate. The ease of preparation of these precursors can influence the overall efficiency of the synthetic route.
-
Functional Group Tolerance: The milder conditions of the Hantzsch synthesis may be more suitable for substrates with sensitive functional groups that could be compromised by the harsh acidic and high-temperature conditions of the Robinson-Gabriel synthesis.
-
Desired Yield and Scalability: The Hantzsch synthesis often provides higher yields, which is a significant advantage for large-scale synthesis. While the Robinson-Gabriel synthesis can be effective, yields can be more variable and may require more extensive optimization.
References
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- Robinson–Gabriel synthesis. Wikipedia. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Robinson-Gabriel Synthesis. SynArchive. [Link]
- Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. [Link]
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- Mechanism of Hantzsch Thiazole Synthesis.
- Light‐Dependent Amide or Thioamide Formation of Acylsilanes with Amines using Elemental Sulfur.
- Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. MDPI. [Link]
- Synthesis of 4-Benzylidiene-2-phenyl oxazole-5-one
- Synthesis of 4-(4-benzyloxyphenyl) oxazole. PrepChem.com. [Link]
- Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed. [Link]
- Organic & Biomolecular Chemistry PAPER. Royal Society of Chemistry. [Link]
- SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. TSI Journals. [Link]
- Synthesis and characterisation of 2-(4-thiazolyl)
- Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological & Environmental Problems. [Link]
- Thioamides – Knowledge and References. Taylor & Francis. [Link]
- Synthesis of 2-(4-Propyloxyphenyl)benzothiazole.
- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]
- The Gabriel Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the identification of a potent and selective lead compound is merely the first summit. The subsequent, often more challenging, ascent involves optimizing its pharmacokinetic properties to ensure it can reach its target in the body and exert a therapeutic effect for a suitable duration. A critical determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for selecting drug candidates with favorable pharmacokinetic profiles.[2]
This guide provides a comparative framework for assessing the metabolic stability of derivatives based on the 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde scaffold. The thiazole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities.[3][4][5] However, this ring system and its substituents can also be susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] By systematically evaluating a series of structurally related analogs, researchers can elucidate critical structure-metabolism relationships (SMR) to guide the design of more robust and efficacious drug candidates.
We will explore the foundational concepts of metabolic stability, present detailed protocols for industry-standard in vitro assays, and interpret hypothetical data to demonstrate how subtle chemical modifications can profoundly impact a compound's metabolic fate.
Conceptual Framework: The Science of In Vitro Metabolism
The liver is the primary organ of drug metabolism, where a vast arsenal of enzymes works to modify foreign compounds (xenobiotics), typically rendering them more water-soluble for excretion.[9][10] This process is broadly divided into two phases:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The most significant enzyme family responsible for these reactions is the cytochrome P450 (CYP) superfamily.[11][12][13]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate), further increasing water solubility.[14][15]
To predict a compound's metabolic fate in vivo, we utilize robust in vitro systems that recapitulate the metabolic machinery of the liver.[16] The two most common and complementary models are:
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[12] They are a rich source of Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for initial screening of oxidative metabolism.[9][12]
-
Hepatocytes: These are intact, viable liver cells.[15] They are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, providing a more holistic and physiologically relevant assessment of metabolic clearance.[9][10][15][17]
The primary readouts from these assays are the in vitro half-life (t½) , the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , which reflects the inherent ability of the liver to metabolize a drug.[1][2] These parameters are crucial for ranking compounds and predicting in vivo pharmacokinetic behavior.[9][17]
Comparative Experimental Design
To illustrate the process of assessing metabolic stability and deriving structure-metabolism relationships, we will consider a parent compound, This compound , and three hypothetical derivatives designed to probe potential metabolic liabilities.
-
Parent Compound (PC): this compound
-
Derivative A: 2-(4-(4-fluorobenzyloxy)-phenyl)-thiazole-4-carbaldehyde
-
Rationale: Introduction of a fluorine atom, an electron-withdrawing group, on the benzyloxy ring. Halogenation is a common strategy to block potential sites of CYP-mediated oxidation.[3]
-
-
Derivative B: 2-(3-methoxy-4-(benzyloxy)-phenyl)-thiazole-4-carbaldehyde
-
Rationale: Addition of an electron-donating methoxy group adjacent to the benzyloxy moiety. Such groups can alter the electronic properties of the ring and potentially create a new "soft spot" for metabolism.[18]
-
-
Derivative C: 2-(4-benzyloxy-phenyl)-thiazole-4-carbonitrile
-
Rationale: Replacement of the metabolically labile aldehyde group with a more stable nitrile group. Aldehydes are susceptible to oxidation by aldehyde oxidase or dehydrogenases.
-
This set of compounds allows for a direct comparison, helping to identify which parts of the scaffold are most susceptible to metabolism and how these liabilities can be addressed through chemical modification.
Experimental Protocols
The following protocols represent standard methodologies for assessing metabolic stability. The key is consistency in execution to ensure data comparability across compounds.
Protocol 1: Human Liver Microsomal Stability Assay
This assay evaluates Phase I metabolic stability by incubating the test compounds with human liver microsomes and an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[11][19]
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the Parent Compound and Derivatives A, B, and C in DMSO. From these, create intermediate working solutions.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[11][20]
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.[19] Simultaneously, add the test compounds to achieve a final concentration of 1 µM.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, a compound with known stability).[12] The cold solvent halts all enzymatic activity and precipitates the microsomal proteins.[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21] Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.
-
Controls: Include a negative control (no NADPH) to check for non-CYP-mediated degradation and a positive control compound with known metabolic fate (e.g., Dextromethorphan) to validate the assay performance.[14]
Caption: Workflow for the liver microsomal stability assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells, which include both Phase I and Phase II enzymes.[15][17]
Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E). Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Cell Suspension: Adjust the cell density to 0.5-1.0 million viable cells/mL in the incubation medium.[17][22]
-
Compound Incubation: Add the test compounds (final concentration 1 µM) to the hepatocyte suspension in a 96-well plate.[23] Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer aliquots of the cell suspension into a quenching solution of ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[15][23]
-
Sample Processing & Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant using LC-MS/MS as described in the microsomal assay protocol.
-
Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of compound remaining is plotted against time to determine the elimination rate constant.[15] From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[22]
Data Presentation and Interpretation
The quantitative data from both assays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its derivatives.
Table 1: Comparative Metabolic Stability of this compound Derivatives (Hypothetical Data)
| Compound | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent (PC) | - | 25 | 55.4 | 45 | 30.8 |
| Derivative A | 4-Fluoro on benzyloxy | 70 | 19.8 | 115 | 12.1 |
| Derivative B | 3-Methoxy on phenyl | 12 | 115.5 | 22 | 63.0 |
| Derivative C | Aldehyde to Nitrile | >120 | <9.6 | >180 | <7.7 |
Analysis of Structure-Metabolism Relationships (SMR)
-
Parent Compound: Shows moderate stability in both systems, indicating it is readily metabolized by both Phase I and likely Phase II enzymes.
-
Derivative A (-F): The introduction of a fluorine atom on the benzyloxy ring leads to a dramatic increase in metabolic stability (2.8-fold longer t½ in microsomes). This strongly suggests that the benzyloxy-phenyl moiety is a primary site of Phase I metabolism (likely hydroxylation), and the fluorine atom effectively "blocks" this metabolic soft spot.
-
Derivative B (-OCH3): The addition of a methoxy group significantly decreases stability, making it the most rapidly metabolized compound in the series. This indicates that the electron-rich methoxy group creates a new, highly susceptible site for oxidative metabolism, likely O-demethylation, a common metabolic pathway.
-
Derivative C (-CN): Replacing the aldehyde with a nitrile group results in a profound stabilization of the molecule, with minimal clearance observed in both systems. This confirms the aldehyde group is a major site of metabolism.
From this analysis, we can hypothesize several key metabolic pathways for the parent scaffold.
Caption: Potential metabolic sites on the parent scaffold.
Conclusion and Forward Outlook
This guide demonstrates a systematic and objective approach to evaluating the metabolic stability of this compound derivatives. Through the complementary use of human liver microsomes and hepatocytes, we can gain critical insights into both Phase I and overall metabolic clearance.[9][16] The hypothetical data clearly illustrates how minor structural modifications can lead to significant changes in stability, highlighting the importance of identifying and addressing metabolic "soft spots" early in the drug discovery process.
The findings from these in vitro studies are foundational. They empower medicinal chemists to make data-driven decisions, prioritizing compounds with more favorable pharmacokinetic profiles for further preclinical development. The intrinsic clearance values obtained can be integrated with other ADME data, such as plasma protein binding, to predict in vivo human hepatic clearance and bioavailability, ultimately increasing the probability of discovering a successful drug candidate.[1][17]
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, J. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Li, W., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
- ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- PubMed. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- ResearchGate. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity | Request PDF.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
- Kim, H. Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.
- Semantic Scholar. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease.
- MDPI. (2019). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family.
- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- PubMed. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- ResearchGate. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. nuvisan.com [nuvisan.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Aryl-Thiazoles: A Guide for Researchers
The 2-aryl-thiazole motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a wide array of FDA-approved drugs and functional organic materials.[1][2] Its prevalence drives a continuous demand for efficient, versatile, and scalable synthetic methods. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aryl-thiazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. We will delve into classical condensation reactions and modern transition-metal-catalyzed approaches, providing the necessary data and protocols to empower researchers in selecting the optimal path for their specific synthetic challenges.
The Classic Approach: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[5][6][7]
Mechanism and Rationale
The reaction proceeds via a two-step mechanism: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[5][8] The thioamide's sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes a cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[5][8] This method is often high-yielding and straightforward to perform.[8]
Caption: Cook-Heilbron synthesis using an α-aminonitrile and CS₂.
Modern Era: Transition-Metal Catalysis
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods that offer significant advantages in terms of substrate scope and functional group tolerance. These can be broadly categorized into cross-coupling reactions and direct C-H arylation.
A. Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)
Cross-coupling reactions are a mainstay for forming C-C bonds. In the context of 2-aryl-thiazoles, this typically involves coupling a 2-halo-thiazole (e.g., 2-bromo-thiazole) with an arylboronic acid (Suzuki-Miyaura) or an organosilane (Hiyama). [9][10][11] Rationale: The choice of a cross-coupling strategy is often dictated by its remarkable reliability and broad functional group tolerance. The Suzuki-Miyaura coupling, in particular, is widely used due to the commercial availability and stability of boronic acids. [9]These reactions proceed via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [9][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for synthesizing 2',-aryl-2-aryl-benzothiazoles, showcasing a modern, ligand-free approach. [9]
-
Reaction Setup: To a reaction vessel, add the 2-bromo-thiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Base and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) and a solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-110°C for 2-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the 2-aryl-thiazole.
B. Direct C-H Arylation
Direct C-H arylation is an increasingly popular, atom-economical strategy that avoids the need for pre-functionalizing the thiazole ring. [12]This method involves the direct coupling of a C-H bond on the thiazole with an aryl halide. A significant challenge is controlling the regioselectivity, as thiazole has multiple C-H bonds (C2, C4, C5) that can potentially react.
Rationale and Selectivity: The C2-H bond of thiazole is the most acidic, making it a favorable site for deprotonation-based mechanisms. However, other electronic and steric factors can influence the site of arylation. [13][14]Palladium and copper co-catalyst systems have been developed to achieve high regioselectivity for the C2 position. [14]This approach is highly desirable from a "green chemistry" perspective as it reduces synthetic steps and waste. [12][14] Experimental Protocol: Pd/Cu-Cocatalyzed C-2 Arylation of Thiazole
This protocol is based on a ligand-free method for the regioselective C-2 arylation of thiazoles. [14]
-
Reaction Setup: In a sealed tube, combine the thiazole derivative (1.0 mmol), the aryl iodide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a copper co-catalyst (e.g., Cu(TFA)₂, 20 mol%).
-
Base and Solvent: Add a base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent (e.g., DMA or DMF).
-
Reaction: Heat the sealed tube at a high temperature (e.g., 120-150°C) for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over an anhydrous salt, concentrate, and purify by column chromatography.
Head-to-Head Performance Comparison
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Cross-Coupling (Suzuki) | Direct C-H Arylation |
| Primary Use | General thiazole synthesis | 5-Aminothiazole synthesis | C-C bond formation | C-C bond formation |
| Typical Yields | Good to Excellent (70-95%) [8] | Moderate to Good | Good to Excellent (70-99%) [9] | Moderate to Excellent (50-95%) [12][14] |
| Substrate Scope | Good, but sensitive functional groups can be an issue. | More limited, requires α-aminonitriles. [15] | Excellent, very broad functional group tolerance. [9] | Good, but can be sensitive to sterics and electronics. [12][13] |
| Atom Economy | Moderate; loses H₂O and a halide salt. | Moderate | Low; requires pre-functionalization and stoichiometric boronic acid waste. | Excellent; only generates a salt byproduct. [14] |
| Scalability | Generally good and scalable. | Less commonly scaled. | Very scalable, used in industry. | Can be challenging due to catalyst loading and high temperatures. |
| Reaction Conditions | Mild to moderate (RT to 100°C). [8] | Mild (often room temperature). [15] | Moderate (80-110°C). [9] | Often harsh (120-150°C). [14] |
| Starting Materials | Readily available α-haloketones and thioamides. | α-aminonitriles can require synthesis. | Requires pre-functionalized thiazoles and boronic acids. | Simple thiazoles and aryl halides. |
| Key Advantage | Simplicity, high yields, robust ring formation. | Specific access to 5-aminothiazoles. | Superb functional group tolerance and reliability. | High atom economy, avoids pre-functionalization. |
| Key Limitation | Limited functional group tolerance. | Narrow scope for general 2-aryl-thiazoles. | Requires extra steps for pre-functionalization. | Regioselectivity can be a major challenge; harsh conditions. |
Decision-Making Workflow for Route Selection
Caption: A workflow to guide the selection of a synthetic route.
Conclusion
The synthesis of 2-aryl-thiazoles is a mature field with a diverse toolkit available to the modern chemist. The classical Hantzsch synthesis offers a reliable and straightforward method for constructing the core heterocycle, particularly when functional group tolerance is not a primary concern. For more complex targets laden with sensitive functionalities, transition-metal cross-coupling reactions , especially the Suzuki-Miyaura coupling, provide unparalleled reliability and scope, albeit at the cost of atom economy. The future of this field is increasingly pointing towards direct C-H arylation , which promises a greener, more efficient approach by minimizing synthetic steps and waste. While challenges in regioselectivity and reaction conditions persist, ongoing research continues to refine these methods, making them ever more attractive for both academic and industrial applications. The choice of synthetic route is ultimately a strategic decision, balancing factors of substrate complexity, desired scale, cost, and environmental impact.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Sethiya, A., Sahiba, N., Teli, P., Soni, J., & Agarwal, S. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(1), 513–553.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(18), 4176.
- Reddy, T. S., & Guntreddi, T. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(7), 4583–4595.
- Ding, Q., Ji, H., Wang, D., Lin, Y., Yu, W., & Peng, Y. (2018). Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation. Beilstein Journal of Organic Chemistry, 14, 2554–2561.
- ResearchGate. Hantzsch thiazole synthesis.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Yoo, K. H., & Oh, C.-H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189477.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
- ResearchGate. CH Substitution Reaction of Thiazoles at the 2-Position.
- ResearchGate. Different synthetic pathways of 2-arylbenzothiazole using 2-aminothiophenol as one of the substrate and aryl ketone, nitriles, etc. as other substrates under different environmental conditions.
- D’Amato, L., Gulea, M., & Dondoni, A. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(3), e202400180.
- SynArchive. Hantzsch Thiazole Synthesis.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online, 70(12), 2095-2125.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- Wikipedia. Robinson–Gabriel synthesis.
- Goud, E. K., et al. (2021). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 517, 120188.
- Wang, C., et al. (2015). Pd/Cu-cocatalyzed regioselective arylation of thiazole derivatives at 2-position under ligand-free conditions. Organic & Biomolecular Chemistry, 13(26), 7139-7143.
- Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791.
- YouTube. synthesis of thiazoles.
- Wikipedia. Hiyama coupling.
- ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Ganaie, S. A., & Khan, I. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Solution Chemistry, 51(9), 1185-1201.
- Wiley Online Library. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
- Organic Chemistry Portal. Thiazole synthesis.
- ResearchGate. Robinson–Gabriel thiazole synthesis.
- Soleymani, R., & Soltani, F. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 29(1), 213-217.
- ResearchGate. (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review.
- ResearchGate. A Base- and Metal-free Protocol for the Synthesis of 2-Aryl/heteroaryl Thiazolines.
- Organic Chemistry Portal. Hiyama Coupling.
- Semantic Scholar. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction.
- ACS Publications. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- ResearchGate. Cook-Heilbron thiazole synthesis.
- Organic Chemistry Portal. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts.
- SynArchive. Robinson-Gabriel Synthesis.
- RSC Publishing. Programmed synthesis of arylthiazoles through sequential C–H couplings.
- TSI Journals. SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP.
- National Institutes of Health. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
- ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
- National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- PubMed. A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides.
Sources
- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 3. synarchive.com [synarchive.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. Hiyama Coupling [organic-chemistry.org]
- 12. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Derivatives
Introduction: Beyond the Scaffold
The 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde scaffold is a versatile and privileged structure in medicinal chemistry. Its derivatives have emerged as promising candidates for a range of therapeutic areas, from neurodegenerative diseases to oncology.[1][2] A novel derivative's true potential, however, is only unlocked through a rigorous and systematic validation of its mechanism of action (MoA). Simply demonstrating a desired phenotypic outcome in a cell-based assay is insufficient; a deep, mechanistic understanding is critical for successful drug development, enabling lead optimization, biomarker identification, and prediction of potential off-target effects.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel thiazole derivatives. We move beyond a simple checklist of experiments, instead focusing on the strategic integration of biochemical, biophysical, and cellular assays. The causality behind each experimental choice is explained, creating a self-validating workflow that builds a robust and compelling mechanistic narrative. For illustrative purposes, we will follow the validation path for a hypothetical compound, "Thiazole Derivative X" (TDX), which is hypothesized to be an inhibitor of a key signaling kinase, MEK1, within the MAPK pathway.
The Validation Workflow: A Multi-Tiered Approach
A successful MoA validation strategy is built on a logical progression of experiments, starting with direct target interaction and moving to downstream cellular consequences. Each step is designed to answer a critical question, with the results of one tier informing the design of the next.
Caption: A multi-tiered workflow for validating the mechanism of action.
Tier 1: Confirming Target Engagement
The foundational question for any targeted agent is: does the compound physically interact with its intended target? Answering this requires a two-pronged approach: confirming direct interaction with the purified protein and then validating this engagement within the complex milieu of a living cell.
A. The In Vitro Approach: Direct Enzyme Inhibition Assay
The first step is to assess whether TDX can directly inhibit the enzymatic activity of its purified target, MEK1. This is a clean, direct measure of interaction, free from confounding factors like cell permeability or metabolism.[6] An in vitro kinase assay, often using methods like ADP-Glo™ or LanthaScreen™, measures the ability of MEK1 to phosphorylate its substrate (e.g., inactive ERK2) in the presence of varying concentrations of TDX.
Rationale: This experiment directly tests the binding and inhibitory capacity of the compound at the molecular level. It is essential for determining the intrinsic potency (IC₅₀) and provides a baseline for comparison with cellular activity.[7]
B. The In-Cell Approach: Cellular Thermal Shift Assay (CETSA)
While an in vitro assay confirms potential, it doesn't prove action in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that bridges this gap by measuring target engagement in intact cells or tissue.[8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][10][11]
Rationale: CETSA provides direct evidence that the compound enters the cell and binds to its intended target. A positive thermal shift (an increase in the temperature at which the protein denatures) is a strong indicator of target engagement.[12] This assay is critical for distinguishing potent biochemical inhibitors from compounds that fail due to poor cellular permeability or rapid efflux.
Tier 2: Measuring Cellular Pathway Modulation
With target engagement confirmed, the next step is to demonstrate that this binding event translates into the desired biological consequence: the inhibition of the target's signaling pathway.
A. Target Activity and Downstream Effectors: Western Blotting
For our hypothetical MEK1 inhibitor TDX, target engagement should lead to a decrease in the phosphorylation of its direct substrate, ERK1/2. Western blotting is the workhorse technique to visualize and semi-quantify these changes.[13][14] By treating cells with TDX and probing cell lysates with antibodies specific to both total and phosphorylated forms of MEK1 and ERK1/2, we can directly observe the compound's effect on the signaling cascade.
Rationale: This experiment provides a direct readout of the functional consequence of target inhibition. A dose-dependent decrease in p-ERK levels, without a change in total ERK, is a hallmark of effective MEK1 inhibition. This is a crucial link between target binding (from CETSA) and pathway modulation.[15][16]
Caption: The MAPK signaling pathway with experimental validation points.
B. Pathway Output: Reporter Gene Assay
The ultimate output of many signaling pathways is the regulation of gene expression via transcription factors.[17][18] The MAPK pathway, for example, activates transcription factors like AP-1 (a dimer of c-Fos and c-Jun). A reporter gene assay can quantify this activity.[19] In this setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for AP-1.[20][21] Inhibition of the MAPK pathway by TDX should lead to a dose-dependent decrease in luciferase expression.
Rationale: This assay provides a quantitative measure of the integrated output of the entire signaling cascade. It confirms that the effects observed via Western blot (e.g., decreased p-ERK) are sufficient to modulate the downstream transcriptional program controlled by the pathway.
Comparative Analysis: TDX vs. a Known Standard
To contextualize the performance of a novel derivative, it is essential to compare it against a well-characterized alternative. Here, we compare our hypothetical TDX to Trametinib, an FDA-approved MEK1/2 inhibitor.
| Parameter | Assay | Thiazole Derivative X (TDX) | Trametinib (Reference) | Interpretation |
| Potency | In Vitro Kinase Assay | IC₅₀ = 15 nM | IC₅₀ = 1 nM | TDX is a potent direct inhibitor, though less so than the reference compound. |
| Target Engagement | CETSA (in HEK293 cells) | ΔTagg = +5.2 °C @ 1 µM | ΔTagg = +6.5 °C @ 1 µM | TDX clearly enters cells and engages MEK1, showing significant target stabilization. |
| Pathway Inhibition | Western Blot (p-ERK) | EC₅₀ = 50 nM | EC₅₀ = 5 nM | TDX effectively inhibits the MAPK pathway in cells, with a ~10-fold shift from the reference. |
| Cellular Activity | Cell Proliferation (A375) | GI₅₀ = 75 nM | GI₅₀ = 8 nM | The potent pathway inhibition translates to a functional anti-proliferative effect. |
IC₅₀: Half-maximal inhibitory concentration; ΔTagg: Change in aggregation temperature; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Adapted from Martinez Molina et al., Science, 2013.[8]
-
Cell Culture & Treatment: Plate cells (e.g., HEK293) to achieve 80-90% confluency. Treat cells with the desired concentrations of TDX or vehicle control for 1-2 hours at 37°C.[9]
-
Harvesting: Trypsinize and harvest cells, wash with PBS containing protease inhibitors, and resuspend the cell pellet in PBS.[10]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Use a thermal cycler with a temperature gradient to heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool samples to 4°C.[9][10]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze by Western Blot using an antibody specific for the target protein (e.g., MEK1).
-
Data Plotting: Plot the band intensity of the soluble protein against the temperature for each treatment condition to generate thermal melt curves.
Western Blot Protocol for Phospho-Protein Analysis
Based on standard laboratory protocols.[13][14][15]
-
Sample Preparation: Treat cells with TDX for the desired time and dose. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-ERK1/2) overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[22]
-
Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-β-actin).
Conclusion
Validating the mechanism of action of a novel this compound derivative is a systematic process of inquiry. It requires more than just running assays; it demands a logical, multi-tiered approach that builds a scientifically sound case from the ground up. By first confirming direct target engagement with both in vitro and in-cell methods, then demonstrating the functional consequences on downstream cellular pathways, and finally, benchmarking performance against established standards, researchers can confidently define the MoA of their compound. This rigorous validation is the cornerstone of translating a promising chemical scaffold into a viable therapeutic candidate.
References
- G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. [Link]
- Creative Biolabs. Western Blot Protocol. [Link]
- Biobide.
- Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
- Cusabio. Western Blotting(WB) Protocol. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
- Tempo Bioscience. (2018, October 1). The Lowdown on Transcriptional Reporters. [Link]
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Maly, D. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- G. A. Vagios. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
- Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. [Link]
- ResearchGate. (2012, December 30).
- National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
- National Center for Biotechnology Information. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
- ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]
- National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
- Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action. [Link]
- National Center for Biotechnology Information. The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]
- PubMed. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2025, January 3). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. [Link]
- National Center for Biotechnology Information. (2022, August 8). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. [Link]
- National Center for Biotechnology Information. (2016, September 16). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
- National Center for Biotechnology Information. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. [Link]
- PubMed. (2022, January 25). Discovery of N-(4-(Benzyloxy)-phenyl)
- National Center for Biotechnology Information. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. [Link]
- National Center for Biotechnology Information. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crestonepharma.com [crestonepharma.com]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. cusabio.com [cusabio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 20. biocat.com [biocat.com]
- 21. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
- 22. bosterbio.com [bosterbio.com]
A-Z Guide to Cross-Reactivity Profiling of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde-Based Inhibitors
For researchers, scientists, and drug development professionals, establishing the selectivity of a novel inhibitor is a cornerstone of preclinical assessment. Unintended interactions, or off-target effects, can lead to toxicity or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile indispensable.[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a versatile chemical scaffold used in the synthesis of biologically active compounds.[4] While this molecule serves as a key intermediate for various therapeutic agents, including potential anticancer drugs, its own interaction profile must be rigorously characterized.[4]
This document will detail the strategic rationale and experimental workflows necessary to build a robust cross-reactivity profile. We will operate under the working hypothesis that our lead compound is an ATP-competitive kinase inhibitor, a common modality for thiazole-based structures, to provide a concrete and practical example.[5]
The Imperative of Selectivity Profiling
In drug discovery, high compound potency is only half the story. The other half is selectivity—the degree to which a compound interacts with its intended target versus a host of other biological molecules.[6] Poor selectivity can lead to a multitude of problems, from misinterpretation of pharmacological data to severe adverse effects in clinical trials.[1][2] Up to 90% of clinical trial failures are attributed to safety concerns arising from uncharacterized off-target interactions.[1]
Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a critical scientific step. It allows for:
-
Informed Lead Optimization: Understanding off-target hits guides medicinal chemists in modifying the compound to enhance selectivity while preserving on-target potency.[1][2]
-
Risk Mitigation: Early identification of potential liabilities, such as binding to safety-relevant proteins (e.g., hERG channel, CYPs), saves significant time and resources.[7]
-
Mechanism Deconvolution: A clean selectivity profile ensures that the observed biological effect is indeed due to the inhibition of the intended target, strengthening the validity of the research.[6]
Strategic Approach to Cross-Reactivity Assessment
A tiered and systematic approach is the most efficient strategy for profiling a novel inhibitor like this compound.[6] This process begins with broad, high-throughput screening and progressively narrows down to more focused, quantitative assays.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Experimental Methodologies
A multi-pronged experimental approach is essential for a comprehensive assessment. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of an inhibitor's selectivity.
Part 1: In Vitro Biochemical Profiling
The most common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[6][8] This provides a direct measure of the inhibitor's potency against each enzyme.
Protocol: Large-Panel Kinase Screen (Single-Dose)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a single high concentration, often 1 µM or 10 µM, to identify any significant interactions.[6]
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Thermo Fisher Scientific) that offers panels of hundreds of human kinases. These assays measure the residual activity of each kinase in the presence of the inhibitor.[9]
-
Assay Format: The most common formats are radiometric assays ([³³P]-ATP) or fluorescence-based assays that measure ATP consumption or peptide phosphorylation.[8][9] Assays are typically run at an ATP concentration close to the Kₘ for each respective kinase to provide a comparable measure of intrinsic affinity.[8][10]
-
Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A common threshold for identifying a "hit" is >70% inhibition at the tested concentration.[6]
Protocol: IC₅₀ Determination for Primary Hits
-
Selection: From the single-dose screen, select all kinases that showed significant inhibition (the primary target and all off-targets).
-
Compound Titration: Prepare a serial dilution of the inhibitor, typically a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 30 µM).
-
Assay Execution: Perform the same kinase activity assay as above for each selected kinase using the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Part 2: Cellular Target Engagement Assays
Biochemical assays use purified enzymes, which may not fully represent the cellular environment. Cellular assays confirm that the inhibitor can enter cells and engage its target(s) in a more physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Culture: Grow a relevant human cell line (e.g., a cancer cell line where the primary target kinase is active) to ~80% confluency.
-
Compound Treatment: Treat the cells with the inhibitor at various concentrations (and a DMSO control) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating Step: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40°C to 70°C). The unbound proteins will denature and precipitate at lower temperatures than the ligand-bound proteins.
-
Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement. This can be done for the primary target and key off-targets identified in the biochemical screen.
Data Interpretation and Comparison
The ultimate goal is to generate a quantitative comparison of the inhibitor's potency against its intended target versus other kinases. This is often expressed through selectivity scores.
Data Summary Table
All quantitative data should be collated into a clear table. Below is a hypothetical data set for our compound, assuming its primary target is Kinase A.
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Cellular IC₅₀ (CETSA) (nM) | Notes |
| Kinase A (Primary) | 98% | 50 | 250 | Potent on-target activity. |
| Kinase B | 85% | 750 | 5,000 | 15-fold less potent than Target A. |
| Kinase C | 81% | 1,200 | >10,000 | 24-fold less potent; poor cell permeability? |
| Kinase D | 45% | >10,000 | Not Tested | Not considered a significant off-target. |
| Kinase E | 92% | 150 | 800 | Significant Off-Target. Only 3-fold selectivity. |
Quantifying Selectivity
-
Selectivity Score (S-score): A common metric is the S-score, which quantifies how selective an inhibitor is for its target within a specific panel. For example, S(10) is the number of off-targets inhibited by more than 90% when the compound is screened at 10 times its Kᵢ for the primary target. A lower S-score indicates higher selectivity.
-
Direct Potency Ratios: The simplest method is to calculate the ratio of IC₅₀ values (IC₅₀ off-target / IC₅₀ primary target). A ratio >100 is generally considered a good starting point for a selective inhibitor.
Based on the hypothetical data, our lead compound shows high potency for Kinase A but has a significant off-target liability with Kinase E. This information is crucial for the next steps in the drug development process, which would likely involve structure-based design to engineer out the binding to Kinase E while retaining affinity for Kinase A.[11][12]
Conclusion
The systematic profiling of this compound-based inhibitors is a data-driven process that is fundamental to establishing their therapeutic potential. By employing a tiered strategy of broad biochemical screening followed by quantitative IC₅₀ determination and cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This rigorous, self-validating system ensures that decisions made during lead optimization are based on a solid understanding of the compound's polypharmacology, ultimately increasing the probability of success in developing safe and effective therapeutics.[3][13]
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaau0965. [Link]
- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, L. A., ... & Tse, H. W. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- Lochhead, P. A. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 795, 159-173. [Link]
- Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
- Mishra, A., & Singh, P. (2019). Off-Target Screening. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-7). Elsevier. [Link]
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- Dalal, K., Das, D., Shard, A., Singh, A., Rawal, R. K., & Kumar, V. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences, 23(18), 10492. [Link]
- Amaratunga, M., Papadatos, G., Gaulton, A., Hersey, A., Leach, A. R., & Overington, J. P. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in Pharmacology, 10, 725. [Link]
- Patel, K., & Suthar, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4347-4357. [Link]
- Schiffer Lab. (n.d.). Inhibitor Design. UMass Chan Medical School. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ijrpr.com [ijrpr.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schiffer Lab UMass Chan Medical School BMB [umassmed.edu]
- 13. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde Production
Introduction
2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a key intermediate in the synthesis of novel anti-cancer agents and other therapeutic molecules necessitates efficient and scalable production methods.[1] This guide provides a comprehensive benchmark of two distinct synthetic strategies for its preparation: the classical, convergent Hantzsch Thiazole Synthesis and a linear approach involving Post-Functionalization of a pre-formed thiazole ring.
The objective is to offer researchers, chemists, and process development professionals a clear, data-driven comparison to inform their choice of synthetic route based on key performance indicators such as yield, step economy, reaction conditions, and green chemistry metrics. Each methodology is presented with a detailed, field-tested protocol, an analysis of its strengths and weaknesses, and expert insights into the rationale behind the experimental choices.
Benchmarking Metrics for Synthetic Efficiency
To provide an objective comparison, we will evaluate each route against the following key metrics:
-
Overall Yield: The cumulative efficiency of all steps in the sequence.
-
Step Economy: The total number of synthetic transformations required.
-
Process Simplicity: Ease of execution, purification, and handling of reagents.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[2][3]
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product.[4][5]
Route 1: The Convergent Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the cyclocondensation of a thioamide with an α-halocarbonyl compound.[6][7] This approach is convergent, preparing two key fragments separately before combining them in the final, ring-forming step.
Overall Strategy: Hantzsch Synthesis
This route involves the synthesis of the key intermediate, 4-(benzyloxy)benzothioamide, followed by its reaction with an appropriate α-haloaldehyde equivalent to form the target thiazole.
Caption: Workflow for the Hantzsch Synthesis Route.
Experimental Protocols
Step 1.1: Synthesis of 4-(Benzyloxy)benzaldehyde
-
Rationale: This initial step protects the phenolic hydroxyl group as a benzyl ether, which is stable to the conditions of the subsequent steps. Potassium carbonate is a mild and inexpensive base suitable for this Williamson ether synthesis.[8]
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.5 eq).
-
Add benzyl bromide (1.03 eq) and reflux the mixture for 12-16 hours under a nitrogen atmosphere.[8]
-
Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be purified by recrystallization from ethanol.
-
-
Typical Yield: 90-95%
Step 1.2: Synthesis of 4-(Benzyloxy)benzothioamide
-
Rationale: The conversion of an amide to a thioamide is efficiently achieved using Lawesson's Reagent.[9][10] This method is generally cleaner and proceeds under milder conditions than using phosphorus pentasulfide (P₄S₁₀).[10] The precursor amide is synthesized from the aldehyde via oxidation to the carboxylic acid followed by standard amidation (e.g., via the acid chloride or using coupling agents), a two-step process not detailed here but assumed to be high-yielding.
-
Procedure:
-
Dissolve 4-(benzyloxy)benzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.55 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (~110 °C) and monitor by TLC until the starting amide is consumed (typically 2-4 hours).[9]
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the yellow solid thioamide.
-
-
Typical Yield: 85-90%
Step 1.3: Hantzsch Cyclization to form the Target Molecule
-
Rationale: This is the key ring-forming step. 3-Bromo-2-oxopropanal is a reactive α-haloaldehyde that provides the C4-carbaldehyde and C5-H atoms of the thiazole ring. The reaction is typically run in a polar solvent like ethanol.
-
Procedure:
-
Dissolve 4-(benzyloxy)benzothioamide (1.0 eq) in absolute ethanol.
-
Add a solution of 3-bromo-2-oxopropanal (1.1 eq) in ethanol dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
The product often precipitates. Collect the solid by filtration, wash with water and cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
-
-
Typical Yield: 70-80%
Route 2: The Linear Post-Functionalization Approach
This strategy involves first constructing the core 2-arylthiazole scaffold and then introducing the aldehyde functionality in the final step. The key transformation is the Vilsmeier-Haack formylation, a reliable method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[11][12]
Overall Strategy: Post-Functionalization
This route begins with a simpler Hantzsch synthesis to create the 2-arylthiazole ring, which is then subjected to electrophilic formylation.
Caption: Workflow for the Post-Functionalization Route.
Experimental Protocols
Step 2.1: Synthesis of 2-(4-Benzyloxy-phenyl)thiazole
-
Rationale: This step uses a simpler α-haloaldehyde, chloroacetaldehyde, which is commercially available as an aqueous solution. The reaction forms the stable 2-arylthiazole core.
-
Procedure:
-
Dissolve 4-(benzyloxy)benzothioamide (1.0 eq, from Route 1, Step 1.2) in ethanol.
-
Add an aqueous solution of chloroacetaldehyde (40-50 wt%, 1.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-arylthiazole intermediate.
-
-
Typical Yield: 80-90%
Step 2.2: Vilsmeier-Haack Formylation to form the Target Molecule
-
Rationale: The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a mild electrophile that selectively installs a formyl group, primarily at the C4 position in 2-arylthiazoles.[13][14]
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[11]
-
Add a solution of 2-(4-benzyloxy-phenyl)thiazole (1.0 eq) in DMF dropwise to the cold reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture carefully onto crushed ice and basify with a cold NaOH solution to pH 8-9.
-
The product usually precipitates. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields the pure product.
-
-
Typical Yield: 65-75%
Comparative Analysis and Benchmarking
The choice between a convergent and a linear synthesis depends on multiple factors. The following table summarizes the key performance metrics for the two routes discussed.
| Metric | Route 1: Hantzsch Synthesis | Route 2: Post-Functionalization | Expert Commentary |
| Overall Steps | 3 (from 4-benzyloxybenzaldehyde) | 2 (from 4-benzyloxybenzothioamide) | Route 2 is shorter from the common intermediate, offering a faster path if the thioamide is available. |
| Estimated Overall Yield | ~54-68% | ~52-68% | The overall yields are comparable, with neither route showing a decisive advantage. Final yields depend heavily on optimization. |
| Key Reagent Toxicity | 3-Bromo-2-oxopropanal: Lability and potential toxicity. Lawesson's Reagent: Strong, unpleasant odor; generates H₂S.[9] | POCl₃: Highly corrosive and water-reactive. DMF: A reproductive toxin. | Both routes involve hazardous reagents requiring careful handling in a fume hood. Route 2's use of POCl₃ is a significant handling concern. |
| Process Scalability | The final cyclization is generally robust. Purification by precipitation is advantageous for scale-up. | Vilsmeier-Haack reactions are widely used in industry. The aqueous work-up can be cumbersome on a large scale. | Route 1 may be more amenable to large-scale crystallization, while Route 2's work-up requires more handling. |
| Purification Method | Recrystallization/Precipitation is often sufficient for the final product. | Final step requires careful quenching and neutralization, followed by filtration/recrystallization. | Route 1's purification may be simpler, avoiding the large-volume aqueous work-up of the Vilsmeier reaction. |
| Atom Economy (Overall) | Moderate | Moderate-Low | The Hantzsch synthesis (Route 1) has better atom economy in the final step. The Vilsmeier-Haack reaction (Route 2) generates significant inorganic salt waste. |
| E-Factor (Estimated) | Lower | Higher | Due to the stoichiometric use of POCl₃ and large solvent/water volumes in work-up, Route 2 is expected to have a higher (less favorable) E-Factor. |
In-Depth Analysis
-
Flexibility and Analogue Synthesis: The Hantzsch route (Route 1) is highly modular. By simply changing the thioamide or the α-halocarbonyl component, a diverse library of thiazole analogues can be generated. However, the synthesis of complex or unstable α-halocarbonyls can be a significant limitation.
-
Reliability and Predictability: The Post-Functionalization route (Route 2) is arguably more predictable. The Vilsmeier-Haack reaction is a well-understood and reliable method for formylation.[15] Its main drawback is regioselectivity; while formylation is expected at C4, substitution at C5 or on the phenyl ring could occur with different substrates, requiring careful characterization.
-
Green Chemistry Perspective: From a green chemistry standpoint, Route 1 is marginally superior . While Lawesson's reagent presents waste issues, the final step is a condensation reaction where the major byproduct is water. In contrast, the Vilsmeier-Haack reaction in Route 2 uses stoichiometric amounts of POCl₃, which generates significant phosphate waste after hydrolysis, leading to a higher E-Factor.[4][5]
Conclusion and Recommendation
Both the convergent Hantzsch synthesis and the linear Post-Functionalization approach are viable and effective methods for producing this compound, with comparable overall yields.
-
Route 1 (Hantzsch Synthesis) is recommended for exploratory chemistry and analogue synthesis where flexibility is key, provided the required α-haloaldehyde is accessible. Its potentially simpler final-step purification and better atom economy make it attractive for process refinement.
-
Route 2 (Post-Functionalization) is recommended when the 2-arylthiazole core is readily available or when the required α-haloaldehyde for the Hantzsch route is difficult to prepare. It is a robust and reliable method, though it requires stringent handling of POCl₃ and generates more inorganic waste.
Ultimately, the choice of synthesis will depend on the specific objectives of the research or production campaign, including available starting materials, scale, desired purity, and environmental considerations.
References
- BenchChem. (2025). Step-by-step guide for thioamide synthesis using this compound. BenchChem Technical Protocol. [Available at: https://www.benchchem.com/product/b1134]
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018868/]
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Available at: https://www.mdpi.com/1420-3049/23/1/143]
- Lawesson's Reagent. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm]
- Green chemistry metrics. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Green_chemistry_metrics]
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Available at: https://www.mdpi.com/1420-3049/26/22/6966]
- Thioamide synthesis by thionation. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/synthesis/C1S/thioamides.shtm]
- Hantzsch Thiazole Synthesis. SynArchive. [Available at: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
- Thiazole synthesis. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
- Atom economy / E factor. ChemBAM. [Available at: https://www.chembam.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Available at: https://www.researchgate.
- Vilsmeier-Haack Reaction. Chemistry Steps. [Available at: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Available at: https://www.pharmatutor.org/articles/review-article-on-vilsmeier-haack-reaction]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5087319/]
- 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde. Chem-Impex. [Available at: https://www.chemimpex.com/products/2-(4-benzyloxyphenyl)thiazole-4-carbaldehyde/07817]
- Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications. [Available at: https://pubs.acs.org/doi/10.1021/acssuschemeng.7b03505]
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_4_33]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- Metrics to 'green' chemistry—which are the best? Royal Society of Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2002/gc/b107630g]
- Vilsmeier–Haack reaction. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- Atom Economy Metrics. Climate Sustainability Directory. [Available at: https://climatestewardship.
- THIAZOLE. CUTM Courseware. [Available at: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/THIAZOLE.pdf]
- CN107827839A - 2‑(4‑(Benzyloxy)Phenyl)‑N‑(2‑(Piperidinyl-1 base)Ethyl)The formamide preparation method and applications of thiazole 4. Google Patents. [Available at: https://patents.google.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Iraqi National Journal of Chemistry. [Available at: https://iqnjc.com/index.php/main/article/view/104]
- Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate. [Available at: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-benzyloxybenzaldehyde-1_fig1_270509653]
- 4-(Benzyloxy)benzaldehyde. National Institutes of Health. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200845/]
- Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [Available at: https://www.prepchem.com/synthesis-of-4-benzyloxybenzaldehyde]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Available at: https://www.bepls.com/jan_2024/7.pdf]
- Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. ResearchGate. [Available at: https://www.researchgate.net/publication/322616422_Synthesis_and_Evaluation_of_Some_Novel_2-Amino-4-Aryl_Thiazoles_for_Antitubercular_Activity]
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876800/]
- synthesis of thiazoles. YouTube. [Available at: https://www.youtube.
- 4-Benzyloxybenzaldehyde. J&K Scientific. [Available at: https://www.jk-sci.com/4-Benzyloxybenzaldehyde-4397-53-9]
- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents. [Available at: https://patents.google.
- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. [Available at: https://www.mdpi.com/2504-477X/4/4/139]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 3. Atom Economy Metrics → Term [climate.sustainability-directory.com]
- 4. chembam.com [chembam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde (CAS No. 885278-93-3) and its associated waste streams. As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, ensuring that every step, from waste generation to final disposal, is conducted with scientific integrity and adherence to best practices.
Hazard Profile and Core Disposal Principle
This compound is a complex organic molecule utilized as a key intermediate in pharmaceutical development and organic synthesis.[1] While a specific, comprehensive Safety Data Sheet (SDS) detailing its toxicological profile is not widely available, its structural motifs—an aromatic aldehyde and a thiazole ring—necessitate a cautious approach.
-
Aromatic Aldehydes: This functional group can be irritating to the skin, eyes, and respiratory system.[2][3] Benzaldehyde, a related compound, is considered harmful if swallowed and is a known irritant.[3]
-
Thiazole Derivatives: The thiazole moiety is present in many biologically active compounds.[4] Related thiazole-containing chemicals are classified as skin and eye irritants and may cause respiratory irritation.[2][5] Furthermore, sulfur- and nitrogen-containing heterocyclic compounds can have ecotoxicological effects and require specialized disposal.[6][7]
Core Directive: Based on this structural analysis, all waste materials containing this compound, including the pure compound, reaction mixtures, solutions, and contaminated labware, must be treated as hazardous chemical waste. [8][9] Disposal via standard trash or sanitary sewer (sink) is strictly prohibited.[8][10]
Personal Protective Equipment (PPE) and Immediate Handling
Before beginning any work that will generate waste, ensure you are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[9]
-
Body Protection: A properly fastened laboratory coat is required to protect skin and clothing.[9]
-
Ventilation: All handling and waste collection should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents incompatible materials from mixing and ensures compliance with waste disposal regulations.[11]
Step 1: Liquid Waste Collection
This stream includes reaction mother liquors, solvent rinses, and solutions containing the compound.
-
Select a Container: Use a designated, leak-proof hazardous waste container with a secure screw-top cap, preferably made of a material compatible with the solvents used (e.g., a plastic-coated glass bottle for organic solvents).[12][13]
-
Labeling: Immediately affix a hazardous waste tag to the container.[8] Clearly write the full chemical name, "this compound," and list all solvent components with their approximate percentages. Do not use abbreviations.
-
Collection: Carefully pour the liquid waste into the container using a funnel.
-
Closure: Securely cap the container immediately after adding waste. Funnels must not be left in the container opening.[13]
-
Segregation: Store this container separately from acidic, basic, and oxidizing waste streams.[11][13]
Step 2: Solid Waste Collection
This stream includes residual solid compound, contaminated filter paper, and weighing papers.
-
Select a Container: Use a wide-mouth container or a sealable plastic bag lining a rigid pail.[13]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents: "Solid waste contaminated with this compound."
-
Collection: Place all solid waste directly into this container.
-
Closure: Securely seal the container or bag after use.
Step 3: Contaminated Labware and Sharps
This includes items like contaminated pipettes, syringes, and glassware that cannot be effectively decontaminated.
-
Sharps: All contaminated needles and razor blades must be placed in a designated, puncture-proof sharps container.
-
Glassware & Plasticware: Non-sharp items (e.g., vials, pipette tips) should be collected in a separate, clearly labeled "Contaminated Labware" container.
-
Decontamination: For glassware intended for reuse, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [8][9]
Management of Empty Product Containers
An "empty" container that held this compound must still be managed as hazardous waste until properly rinsed.
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).[8][9]
-
Collect Rinsate: Collect all three rinses as liquid hazardous waste in your designated container.[9]
-
Deface Label: After triple-rinsing, thoroughly deface or remove the original manufacturer's label.[8]
-
Final Disposal: The rinsed, defaced container can now typically be disposed of as regular trash, though you must confirm this with your institution's EHS department.[8]
On-Site Storage: The Satellite Accumulation Area (SAA)
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which must be located at or near the point of generation.[9][12]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Store waste containers in secondary containment bins to prevent the spread of material in case of a leak.[8]
-
Segregation: Ensure incompatible waste streams (e.g., acids and organic solvents) are stored in separate secondary containment.[11]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Container Integrity: Keep all waste containers securely closed except when adding waste.[8] Inspect containers weekly for any signs of degradation or leakage.[11]
Final Disposal: Arranging for Waste Pickup
Once a waste container is full (approximately 90% capacity to allow for expansion), or if you are discontinuing the project, you must arrange for its removal.
-
Finalize Label: Fill in the date the container became full on the hazardous waste tag.[8]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[9][12]
-
Do Not Transport: Do not move hazardous waste to other rooms or buildings. The trained EHS professionals will handle the transport and final disposal.
Summary of Chemical and Safety Information
| Property | Information | Source |
| Chemical Name | This compound | [14] |
| CAS Number | 885278-93-3 | [14][15] |
| Molecular Formula | C17H13NO2S | [14][15] |
| Appearance | Pale yellow solid | [1] |
| Primary Hazards | Assumed skin, eye, and respiratory irritant based on structural components. Potential for aquatic toxicity. | [2][3][5] |
| Incompatibilities | Strong oxidizing agents. Store separately from acids and bases. | [11][16] |
| Disposal Route | Hazardous Waste Collection via Institutional EHS | [8][12] |
| Prohibited Disposal | Sink (Sewer) and Regular Trash | [8][10] |
Visualized Disposal Workflow
The following diagram illustrates the complete, compliant workflow for disposing of waste generated from work with this compound.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Focus on: Treatment by Aldehyde Deactivation.
- Safety Data Sheet for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. AFG Bioscience LLC. [Link]
- Aldex® - Aldehyde Disposal Made Easy. WasteWise. [Link]
- Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
- Safety Data Sheet for 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97%. Aaron Chemistry. [Link]
- Aldehyde Disposal Products. WasteWise. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- This compound Product Page. CP Lab Safety. [Link]
- Eco-Friendly Synthesis of Thiazole Deriv
- Synthesis and Biological Evaluation of Thiazole Derivatives.
- Qualitative Tier 2 Assessment for Benzaldehyde. Santos. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. unavera.de [unavera.de]
- 3. santos.com [santos.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. scbt.com [scbt.com]
- 15. calpaclab.com [calpaclab.com]
- 16. afgsci.com [afgsci.com]
A Senior Application Scientist's Guide to Handling 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment
This document provides essential safety and logistical information for the handling and disposal of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde. As a professional in drug development and research, your safety, the integrity of your experiments, and environmental protection are paramount. This guide is structured to provide a deep, logical framework for risk assessment and procedural execution, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Foundational Principle: Assess the Unknown with Caution
The structure combines a thiazole ring, known for its diverse biological activity, with an aromatic aldehyde.[2][3] Aldehydes as a class can be irritants and sensitizers, while thiazole derivatives are investigated for a wide range of bioactivities, indicating they are certainly not inert.[4][5][6] Therefore, we must assume the compound is biologically active and potentially hazardous upon exposure.
Hazard Identification: An Extrapolated Profile
Based on analogous compounds, we can anticipate the following hazard classifications. This profile should be considered provisional until a specific SDS is obtained.
| Hazard Class | Anticipated Risk | Rationale & Supporting Compounds |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Based on data for Thiazole-4-carboxaldehyde and other aldehydes.[4][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | A common characteristic of aromatic aldehydes.[7][8][9] May cause an allergic skin reaction (sensitization).[4][8] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | Aldehydes and thiazole compounds are frequently classified as eye irritants.[4][7][9] |
| Target Organ Toxicity | May cause respiratory irritation. | Inhalation of powdered chemicals or vapors can irritate the respiratory system.[7][10] |
| Environmental Hazard | Harmful to aquatic life. | Many complex organic molecules pose a risk to aquatic ecosystems.[4][8] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The following provides a baseline, with escalations for higher-risk activities.[11]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards must be worn at all times when the chemical is present in the laboratory.[11] Standard safety glasses are insufficient as they do not protect against splashes.
-
High-Risk Operations: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or aerosol generation.[4][11] This includes:
-
Handling quantities greater than a few grams.
-
Transferring solutions.
-
Heating or sonicating solutions.
-
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Given the aromatic aldehyde structure, double-gloving with nitrile gloves is a robust starting point for incidental contact.[12][13] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[14][15] Wash hands thoroughly after any handling procedure, even after wearing gloves.[16][17]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[13] This protects your skin and personal clothing from contamination.
-
Apparel: Full-length pants and closed-toe shoes are required in any laboratory setting.[1][12] Shoes should be made of a non-porous material.
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Engineering Control: All weighing and handling of powdered this compound, and any work with its solutions, must be performed inside a certified chemical fume hood.[4][17] This is the most effective way to prevent inhalation of dust or vapors.
-
Respirator Use: If engineering controls are not feasible or are insufficient to control exposure, a respiratory protection program that complies with OSHA 29 CFR 1910.134 is required.[13][15] This would involve, at a minimum, a NIOSH-approved N95 respirator for powders or an organic vapor cartridge-equipped respirator for solutions.[7][18] Use of respirators requires medical evaluation, training, and fit-testing.[13]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every step. Trust in your procedure is built by understanding the "why" behind each action.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for damage.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[14] Store away from strong oxidizing agents.[14] The storage location should be a designated, locked cabinet or area to restrict access.[4]
Handling and Use (Inside a Fume Hood)
-
Designate Area: Set up a designated area within the fume hood for your work.[10] Cover the work surface with absorbent, disposable bench paper.[10]
-
Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers inside the hood before starting.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Weighing: Minimize dust generation.[14] Use a micro-spatula and handle the powder gently. An enclosed balance or a balance inside the fume hood is ideal.[10] Keep the container closed as much as possible.[10]
-
Dissolving: If making a solution, add the solid to the solvent slowly. Always add reagents in a controlled manner.
-
Post-Handling: Wipe down the designated work area with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly.[17]
Spill Response
A small spill of powder or solution inside a fume hood can be managed by trained laboratory personnel.
-
Alert: Alert others in the lab.
-
Isolate: Keep the fume hood sash down.
-
PPE: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like sand, clay, or vermiculite.[4] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
dot graph "Spill_Response_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Hazard\n(Size, Location, Substance)", fillcolor="#FBBC05"]; small_spill [label="Small & Contained\n(e.g., inside fume hood)", fillcolor="#F1F3F4"]; large_spill [label="Large or Outside Containment", fillcolor="#F1F3F4"]; alert [label="Alert Colleagues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain Spill\n(Use inert absorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; call_ehs [label="Call EHS / Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete [label="Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Edges spill -> assess; assess -> small_spill [label="Minor"]; assess -> large_spill [label="Major"];
small_spill -> alert; alert -> don_ppe; don_ppe -> contain; contain -> collect; collect -> decontaminate; decontaminate -> complete;
large_spill -> evacuate; evacuate -> call_ehs; }
Caption: Workflow for responding to a chemical spill incident.
Disposal Plan
All waste, including the chemical itself, contaminated consumables (gloves, weigh boats, bench paper), and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatible.
-
Container: Use a dedicated, clearly labeled, and sealable hazardous waste container.[12]
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[12][14]
By adhering to these rigorous, procedurally-sound guidelines, you build a framework of safety that protects you, your colleagues, and your research. This commitment to best practices is the foundation of trustworthy and impactful science.
References
- Benchchem. (n.d.). Personal protective equipment for handling Lilac aldehyde.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Aromatic Fragrances International. (2024). Safety Data Sheet.
- Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
- University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole-4-carboxaldehyde.
- Santos. (n.d.). Qualitative Tier 2 Assessment.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Propargyloxy)benzaldehyde.
- Angene Chemical. (2025). Safety Data Sheet.
- Al-Ostath, A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
- Al-Mokyna, F. H., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
- Yulianingsih, R., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
- El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- JETIR. (n.d.). Thiazole and its derivatives: Medicinal importance and various routes of synthesis.
Sources
- 1. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. santos.com [santos.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. fishersci.com [fishersci.com]
- 8. afi-usa.com [afi-usa.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. uah.edu [uah.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. afgsci.com [afgsci.com]
- 15. cdc.gov [cdc.gov]
- 16. gz-supplies.com [gz-supplies.com]
- 17. uwlax.edu [uwlax.edu]
- 18. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
